molecular formula C10H12 B054010 5-Methylindan CAS No. 874-35-1

5-Methylindan

Katalognummer: B054010
CAS-Nummer: 874-35-1
Molekulargewicht: 132.2 g/mol
InChI-Schlüssel: RFXBCGVZEJEYGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylindan is a versatile organic compound belonging to the indane class of hydrocarbons, characterized by its fused benzene and cyclopentane ring system with a methyl substituent. This structural motif makes it a highly valuable intermediate in sophisticated organic synthesis and materials science research. Its primary research applications include serving as a fundamental building block for the construction of complex organic molecules, particularly in the development of novel ligands for catalysis and as a core scaffold in medicinal chemistry for the design and synthesis of potential pharmacologically active compounds. Furthermore, this compound is of significant interest in the field of advanced materials, where it is utilized in the synthesis of organic semiconductors, liquid crystals, and novel polymers, owing to its rigid, planar structure and potential for functionalization. Researchers also employ it as a standard or model compound in analytical chemistry, specifically in gas chromatography and mass spectrometry studies, to understand the behavior of similar polycyclic structures. This product is provided as a high-purity material to ensure consistency and reliability in experimental results, supporting innovation and discovery across various scientific disciplines. It is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXBCGVZEJEYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061245
Record name 5-Methylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-35-1
Record name 5-Methylindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86VUZ1IAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylindan: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindan, also known by its IUPAC name 5-methyl-2,3-dihydro-1H-indene, is an aromatic hydrocarbon compound. It consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, with a methyl group attached to the benzene ring. Structurally, it is a derivative of indan (B1671822). This document provides a comprehensive overview of its chemical and physical properties, structural details, and representative experimental protocols for its synthesis and analysis, designed for a technical audience. Its applications are primarily in the realm of flavorings, where it is used in products like soy sauce.[1][2]

Chemical Structure

The structure of this compound is characterized by a bicyclic system where a five-membered aliphatic ring is fused to a benzene ring. A methyl group is substituted at the 5th position of the indan core.

Key Identifiers:

  • IUPAC Name: 5-methyl-2,3-dihydro-1H-indene[3][4]

  • CAS Number: 874-35-1[1][2][3][4][5][6]

  • Synonyms: 5-Methylindane, Indan, 5-methyl-, 2,3-dihydro-5-methyl-1H-indene[2][3][4][5]

  • Molecular Formula: C₁₀H₁₂[1][3][4][6]

  • InChIKey: RFXBCGVZEJEYGG-UHFFFAOYSA-N[3][4][5]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. It is important to note the significant discrepancies in reported melting and boiling points across different sources, which may be attributable to different experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Weight 132.20 g/mol [1][3]
132.2023 g/mol [4]
132.205 g/mol [6]
Melting Point 57-59 °C[1][2]
-93 °C[7]
Boiling Point 204.15 °C (rough estimate)[1][2]
110.6 °C[7]
Density 0.9440 g/cm³[1][2]
Refractive Index 1.5336[1][2]

Experimental Protocols

This section details representative experimental methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A method for the synthesis of this compound has been reported in The Journal of Organic Chemistry (1988, 53, p. 4531).[1][2][6] While the specific protocol from this publication is not detailed here, a general and representative procedure for the synthesis of substituted indanes often involves a Friedel-Crafts reaction followed by reduction and cyclization. The following is a generalized workflow.

Synthesis_Workflow start Start Materials (e.g., Toluene, Acryloyl Chloride) reaction Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) start->reaction intermediate Intermediate Product (Propenoyl Toluene Derivative) reaction->intermediate reduction Step 2: Reduction (e.g., Catalytic Hydrogenation) intermediate->reduction cyclization Step 3: Intramolecular Cyclization (Strong Acid, e.g., H2SO4) reduction->cyclization workup Aqueous Work-up & Extraction (Separation of Organic Phase) cyclization->workup purification Purification (e.g., Distillation or Column Chromatography) workup->purification analysis Characterization (NMR, GC-MS, IR) purification->analysis product Final Product: This compound analysis->product

Figure 2: Generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Friedel-Crafts Acylation: Toluene and a Lewis acid catalyst (e.g., aluminum chloride) are cooled in an appropriate solvent. Acryloyl chloride is added dropwise from the funnel, maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Reduction: The intermediate from the acylation step is subjected to reduction, for example, via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure, to reduce the double bond.

  • Cyclization: The reduced intermediate is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, and heated to induce intramolecular cyclization to form the indan ring system.

  • Work-up and Purification: The reaction mixture is quenched with ice water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

  • Analysis: The final product's identity and purity are confirmed using spectroscopic methods as described below.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

GCMS_Analysis_Workflow prep Sample Preparation (Dilute ~10 µg/mL in Hexane) vial Transfer to 1.5 mL Autosampler Vial prep->vial injection GC Injection (1 µL, Splitless, 250 °C Inlet) vial->injection separation Chromatographic Separation (HP-5ms column, Temp. Program) injection->separation transfer Eluent Transfer (MS Transfer Line at 280 °C) separation->transfer ionization Ionization (Electron Ionization at 70 eV) transfer->ionization analysis Mass Analysis (Quadrupole, Scan m/z 40-300) ionization->analysis detection Detection & Data Acquisition analysis->detection interpretation Data Interpretation (Compare retention time & mass spectrum to reference) detection->interpretation result Compound Identification interpretation->result

Figure 3: Experimental workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane. Create a working solution by diluting the stock solution to a final concentration of about 10 µg/mL.[4] Transfer a minimum of 50 µL to a 1.5 mL glass autosampler vial.[4]

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer. An HP-5-ms (or equivalent 5% phenyl polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this analysis.[5]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Inlet Temperature: 250 °C.[2][7]

    • Injection Volume: 1 µL with a splitless time of 0.5 min.[5]

    • Oven Temperature Program: Start at an initial temperature of 50 °C, hold for 1 minute. Ramp the temperature at a rate of 10 °C/min up to 300 °C and hold for 2 minutes.[5]

  • MS Conditions:

    • MS Transfer Line Temperature: 280 °C.[7]

    • Ion Source Temperature: 230 °C.[5][7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][7]

    • Scan Range: Scan from m/z 40 to 300.[5]

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak can be compared to a reference spectrum (e.g., from the NIST library) to confirm the compound's identity. Key fragments would be expected at m/z 132 (molecular ion) and 117 (loss of a methyl group).

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: For a ¹H NMR spectrum, dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard. The expected ¹H NMR spectrum would show signals in the aromatic region (around 7.0 ppm), aliphatic protons of the five-membered ring (triplets around 2.8 and a quintet around 2.0 ppm), and a singlet for the methyl group (around 2.3 ppm). The ¹³C NMR would show distinct signals for the aromatic, aliphatic, and methyl carbons.

References

5-Methylindan: A Technical Overview of a Volatile Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a concise summary of the known identifiers and properties of 5-Methylindan. While this compound is noted for its presence in certain natural products and its use as a flavoring agent, it is important to highlight the current scarcity of in-depth biological activity data and detailed experimental protocols in the public domain.

Chemical Identifiers and Properties

This compound, a substituted indan, is chemically identified as 5-methyl-2,3-dihydro-1H-indene.[1][2][3][4] It is a small organic molecule with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[1] Key identifiers for this compound are summarized in the table below for easy reference.

IdentifierValueSource(s)
CAS Number 874-35-1[1][2]
IUPAC Name 5-methyl-2,3-dihydro-1H-indene[1]
Molecular Formula C₁₀H₁₂[1]
InChI InChI=1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3[1]
InChIKey RFXBCGVZEJEYGG-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC2=C(CCC2)C=C1[1]
PubChem CID 13402[1]

Known Occurrences and Applications

This compound has been identified as a volatile flavor component in strawberries (Fragaria ananassa Duch.).[2] Its primary documented application is as a flavoring agent, notably in soy sauce. Despite its use in the food industry, there is a conspicuous absence of publicly available, in-depth research into its pharmacological or toxicological properties.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and patent databases reveals a significant gap in the understanding of this compound's biological activity. While the broader class of aminoindane derivatives has been associated with a range of biological effects, including antibacterial properties, there is no specific, quantitative data or detailed experimental protocols available for this compound itself.[5] Consequently, there is no information regarding its mechanism of action, potential therapeutic applications, or any involvement in cellular signaling pathways.

The following diagram illustrates the current knowledge gap concerning the biological interactions of this compound.

This compound Biological Activity 5_Methylindan This compound Information_Gap Significant Information Gap 5_Methylindan->Information_Gap Lacks Data Biological_Target Known Biological Target(s) Signaling_Pathway Associated Signaling Pathway(s) Experimental_Data Quantitative Bioactivity Data (e.g., IC50, Ki, MIC) Information_Gap->Biological_Target Information_Gap->Signaling_Pathway Information_Gap->Experimental_Data

References

An In-depth Technical Guide to the Synthesis and Derivatives of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methylindan and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details various synthetic methodologies, including intramolecular Friedel-Crafts acylation, catalytic routes from commodity chemicals, and functionalization of the indan (B1671822) scaffold. Emphasis is placed on detailed experimental protocols, quantitative data analysis, and the exploration of the biological activities of these compounds, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

The indan scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of a methyl group at the 5-position can significantly influence the pharmacological properties of these molecules. This compound and its derivatives have emerged as important intermediates in the synthesis of a variety of therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2] This guide aims to provide a detailed technical resource on the synthesis of this compound and its key derivatives, facilitating further research and development in this area.

Synthesis of the this compound Core

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the formation of the indanone precursor, 5-methyl-1-indanone (B1336591), followed by its reduction.

Synthesis of 5-Methyl-1-indanone

5-Methyl-1-indanone is a key intermediate in the synthesis of this compound. Several methods have been developed for its preparation.

A common and effective method for the synthesis of 5-methyl-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its corresponding acyl chloride.[3][4] This reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).[3][5]

General Reaction Scheme:

G cluster_0 Synthesis of 5-Methyl-1-indanone via Friedel-Crafts Acylation Reactant 3-(p-tolyl)propanoic acid Intermediate Acyl Chloride (optional) Reactant->Intermediate SOCl₂ or (COCl)₂ Product 5-Methyl-1-indanone Reactant->Product PPA or TfOH Intermediate->Product AlCl₃ or PPA

Figure 1: General workflow for the synthesis of 5-Methyl-1-indanone.

Experimental Protocol: Friedel-Crafts Acylation of 3-(p-tolyl)propionyl chloride [6]

  • Acyl Chloride Formation: To a solution of 3-(p-tolyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(p-tolyl)propionyl chloride.

  • Cyclization: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere. Add aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and extract with DCM.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-methyl-1-indanone.

A highly efficient one-step synthesis of 5-methyl-1-indanone involves the reaction of p-xylene (B151628) with crotonic acid, catalyzed by niobium pentachloride (NbCl₅).[3][4] This method offers high yields and purity under mild conditions.

Experimental Protocol: NbCl₅-Catalyzed Synthesis [3]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve p-xylene (1.5 equivalents) and crotonic acid (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add NbCl₅ (5 mol%) to the solution at room temperature.

  • Reaction and Work-up: Stir the mixture at 25 °C for 6 hours. Quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield 5-methyl-1-indanone.

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Friedel-Crafts (from acid)PPA100240-60>95[5]
Friedel-Crafts (from acid chloride)AlCl₃0 - RT2-470-85>97[6]
NbCl₅-catalyzedNbCl₅25678>97[3]

Table 1: Comparison of synthetic methods for 5-Methyl-1-indanone.

Reduction of 5-Methyl-1-indanone to this compound

The final step in the synthesis of the this compound core is the reduction of the carbonyl group of 5-methyl-1-indanone. The Wolff-Kishner and Clemmensen reductions are two classical methods for this transformation.

The Wolff-Kishner reduction involves the conversion of the ketone to a hydrazone, followed by treatment with a strong base at high temperatures to yield the corresponding alkane.[7][8]

Experimental Protocol: Wolff-Kishner Reduction of 5-Methyl-1-indanone [7]

  • Reaction Setup: To a solution of 5-methyl-1-indanone (1 equivalent) in diethylene glycol, add hydrazine (B178648) monohydrate (20 equivalents) and potassium hydroxide (B78521) (6 equivalents) at room temperature.

  • Reaction: Heat the mixture to 110 °C for 1 hour, then increase the temperature to 194 °C and maintain for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by adding 1 M aqueous HCl. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain this compound.

The Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to an alkane.[2][9]

Experimental Protocol: Clemmensen Reduction of 5-Methyl-1-indanone [9]

  • Preparation of Amalgamated Zinc: Stir zinc powder in a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the solution and wash the amalgamated zinc with water.

  • Reduction: Add the amalgamated zinc to a mixture of concentrated hydrochloric acid and water. Add a solution of 5-methyl-1-indanone in toluene (B28343) to the refluxing mixture.

  • Reaction and Work-up: Reflux the mixture for 4-6 hours. After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

MethodReagentsConditionsYield (%)Reference
Wolff-KishnerHydrazine, KOH, diethylene glycol110-194 °C80-90[7]
ClemmensenZn(Hg), conc. HCl, tolueneReflux70-85[9]

Table 2: Comparison of reduction methods for the synthesis of this compound.

Synthesis of this compound Derivatives

Functionalized this compound derivatives are often synthesized from a common intermediate, 5-bromo-1-indanone (B130187), which allows for the introduction of various substituents through cross-coupling reactions.

Synthesis of 5-Bromo-1-indanone

5-Bromo-1-indanone can be prepared via the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid or its acyl chloride.[10][11]

Experimental Protocol: Synthesis of 5-Bromo-1-indanone [10]

  • Reaction Setup: Add 4-(3-chloropropanoyl)bromobenzene (1 equivalent) to a molten mixture of aluminum chloride (4 equivalents) and sodium chloride (1 equivalent) at 180 °C.

  • Reaction: Heat the mixture at 180-220 °C for 30 minutes.

  • Work-up and Purification: Pour the hot mixture onto ice and treat with acetic acid. Collect the resulting solid and dissolve it in diethyl ether. Dry the organic solution and concentrate it. Recrystallize the residue from methanol (B129727) to give 5-bromo-1-indanone.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. 5-Bromo-1-indanone can be coupled with various boronic acids in the presence of a palladium catalyst and a base to yield a diverse range of 5-aryl-1-indanones.[9]

G cluster_1 Synthesis of 5-Aryl-1-indanones via Suzuki Coupling Reactant1 5-Bromo-1-indanone Product 5-Aryl-1-indanone Reactant1->Product Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd Catalyst Base Catalyst->Product

Figure 2: General scheme for Suzuki-Miyaura coupling of 5-bromo-1-indanone.

Experimental Protocol: Suzuki Coupling of 5-Bromo-1-indanone [9][12]

  • Reaction Setup: In a reaction vessel, combine 5-bromo-1-indanone (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2 equivalents).

  • Solvent and Degassing: Add a mixture of toluene and water (4:1) and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid5-Phenyl-1-indanone85[9]
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-indanone92[9]
4-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-1-indanone78[9]

Table 3: Examples of 5-Aryl-1-indanones synthesized via Suzuki coupling.

Spectroscopic Data

The structural characterization of this compound and its derivatives is confirmed by various spectroscopic techniques.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)IR (cm⁻¹)
This compound [3][7]7.05 (s, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.85 (d, J=7.6 Hz, 1H), 2.85 (t, J=7.4 Hz, 4H), 2.30 (s, 3H), 2.05 (quint, J=7.4 Hz, 2H)144.1, 139.8, 134.9, 126.3, 124.8, 124.5, 32.8, 32.1, 25.3, 20.9132 (M+), 1172945, 1485, 805
5-Methyl-1-indanone [5][13]7.60 (d, J=7.8 Hz, 1H), 7.35 (s, 1H), 7.25 (d, J=7.8 Hz, 1H), 3.05 (t, J=5.9 Hz, 2H), 2.70 (t, J=5.9 Hz, 2H), 2.40 (s, 3H)207.1, 155.2, 144.9, 138.1, 127.0, 125.3, 123.8, 36.4, 25.8, 21.5146 (M+), 1182920, 1705 (C=O), 1605, 820
5-Bromo-1-indanone [10]7.85 (d, J=1.8 Hz, 1H), 7.65 (dd, J=8.2, 1.8 Hz, 1H), 7.50 (d, J=8.2 Hz, 1H), 3.15 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H)205.8, 154.1, 137.9, 131.2, 129.8, 128.5, 122.3, 36.1, 25.5210/212 (M+/M+2), 182/1842925, 1710 (C=O), 1590, 825
5-Phenyl-1-indanone [9]7.75 (d, J=7.9 Hz, 1H), 7.60-7.30 (m, 7H), 3.10 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H)207.0, 154.5, 145.8, 140.2, 139.8, 128.9, 127.4, 127.2, 125.8, 124.5, 36.5, 25.9208 (M+), 1802920, 1700 (C=O), 1600, 760, 695

Table 4: Spectroscopic data for this compound and key derivatives.

Biological Activities and Potential Applications

Indanone derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] While specific data for many this compound derivatives is still emerging, the broader class of indanones has shown promise in several therapeutic areas.

  • Anticancer Activity: Several indanone derivatives have demonstrated significant anticancer properties.[14] For example, the natural product Pterosin B, an indanone, exhibits cytotoxicity against human leukemia HL-60 cells.[14] The mechanism of action for many anticancer indanones involves the induction of apoptosis through pathways such as the activation of caspases and the modulation of Bcl-2 family proteins.[4]

  • Antimicrobial Activity: Indanone derivatives have also been reported to have antibacterial and antifungal properties.[1] The specific mechanisms are varied but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Neuroprotective Effects: The indan scaffold is a core component of several drugs used to treat neurodegenerative diseases. For instance, Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains an indanone moiety.[1][2] Research into other indan derivatives has shown potential neuroprotective effects through various mechanisms, including the inhibition of monoamine oxidase and the reduction of oxidative stress.[15][16]

G cluster_2 Potential Anticancer Mechanism of Indanone Derivatives Indanone This compound Derivative Mitochondria Mitochondria Indanone->Mitochondria Induces mitochondrial outer membrane permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 3: A potential signaling pathway for the anticancer activity of indanone derivatives.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and its derivatives, providing detailed experimental protocols and summarizing key quantitative data. The versatility of the indanone scaffold, particularly through functionalization via Suzuki-Miyaura coupling, allows for the creation of a diverse library of compounds for biological screening. The promising, albeit still developing, understanding of the biological activities of this compound derivatives highlights their potential as valuable leads in drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully exploit their therapeutic potential.

References

5-Methylindan molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Methylindan: Molecular Weight and Formula

This guide provides a detailed overview of the molecular weight and chemical formula of this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Chemical Identity

Synonyms: 5-methyl-2,3-dihydro-1H-indene, Indan, 5-methyl-[1][2]

Molecular Formula and Weight

The chemical composition and molecular mass are fundamental properties for any chemical compound. For this compound, these are well-established.

The molecular formula of this compound is C10H12.[1][2][3][4][5] This indicates that each molecule of this compound contains 10 carbon atoms and 12 hydrogen atoms. The molecular weight has been determined by multiple sources, with slight variations depending on the calculation method and isotopic composition considered. The computed molecular weight is approximately 132.20 g/mol .[1] Other reported values include 132.205 g/mol [3][4], 132.2023 g/mol [2], and simply 132.2 g/mol .[6][7]

Below is a summary of the key quantitative data for this compound.

ParameterValueSource
Molecular FormulaC10H12PubChem[1], LookChem[3], NIST[2]
Molecular Weight132.20 g/mol PubChem[1]
Molecular Weight132.205 g/mol LookChem[3], ChemSynthesis[4]
Molecular Weight132.2023 g/mol NIST WebBook[2]
Molecular Weight132.2 g/mol ChemicalBook[6][7]

Structural and Logical Representation

To illustrate the relationship between the compound's name, its elemental composition (formula), and its resulting mass (molecular weight), the following diagram is provided.

A This compound B Molecular Formula C10H12 A->B is defined by C Molecular Weight ~132.20 g/mol B->C results in

Caption: Logical relationship between compound name, formula, and molecular weight.

References

physical properties of 5-Methylindan (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: 5-Methylindan

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the known physical properties of this compound, with a specific focus on its melting and boiling points.

Physical Properties of this compound

This compound, also known as 2,3-dihydro-5-methyl-1H-indene, is an aromatic hydrocarbon. Its physical properties have been reported in various sources, with some discrepancies in the observed values. These variations can arise from different experimental conditions and sample purities.

Quantitative Data Summary

The following table summarizes the reported melting and boiling points for this compound from various sources.

Physical PropertyValueConditionsSource
Melting Point 57-59 °CNot Specified[1]
-93 °CNot Specified[2]
Boiling Point 202.00 °C@ 760.00 mm Hg[3]
204.15 °CRough Estimate[1]
110.6 °CNot Specified[2]
201.1 °C@ 740.5 mm Hg[4]

It is important to note the significant variation in the reported melting points, which may suggest the data corresponds to different isomers or levels of purity. The boiling points are more consistent, with most values falling within the 201-205 °C range at or near standard atmospheric pressure.

Experimental Protocols

Detailed experimental protocols for the determination of the specific melting and boiling points cited above are not provided in the source literature. However, standard laboratory procedures for these measurements are well-established.

General Melting Point Determination (Capillary Method):

  • A small, dry sample of the crystalline substance is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • The sample is heated at a slow, controlled rate.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

General Boiling Point Determination (Distillation Method):

  • The liquid sample is placed in a distillation flask.

  • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

  • The flask is heated to bring the liquid to a boil.

  • The temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point. The atmospheric pressure is also recorded.

Logical Workflow

The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties.

G Generalized Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_analysis Physical Property Measurement cluster_data Data Processing A Compound Synthesis or Purification B Purity Analysis (e.g., GC-MS, NMR) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Other Characterization (e.g., Density, Refractive Index) B->E F Data Recording and Analysis C->F D->F E->F G Comparison with Literature Values F->G

Caption: Workflow for Physical Property Characterization.

References

5-Methylindan: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5-Methylindan. Given the limited publicly available quantitative data for this specific compound, this document outlines standardized experimental protocols that can be employed to generate the necessary data for research and development purposes.

Core Concepts: Solubility and Stability

A thorough understanding of a compound's solubility and stability is paramount in early-stage drug discovery and development. These physicochemical properties are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life.

  • Solubility dictates the amount of a substance that can be dissolved in a given solvent to form a saturated solution. It is a crucial factor for absorption and for the development of liquid dosage forms.

  • Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as pH, temperature, and light.

This compound: Physicochemical Properties

This compound (CAS No. 874-35-1) is an organic compound with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1] It is also known as 5-methyl-2,3-dihydro-1H-indene.[1][2]

Solubility Data

Quantitative solubility data for this compound is sparse in publicly accessible literature. The following table summarizes the available information and provides a template for the presentation of experimentally determined solubility data.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityMethod
Water2533.66 mg/L (estimated)Estimation
Hypothetical Data
Ethanol25e.g., 50 g/LShake-Flask
Methanol (B129727)25e.g., 45 g/LShake-Flask
Acetonitrile25e.g., 30 g/LShake-Flask
Dichloromethane25e.g., > 200 g/LShake-Flask
Hexane25e.g., > 200 g/LShake-Flask
pH 1.2 Buffer37e.g., 35 mg/LShake-Flask
pH 6.8 Buffer37e.g., 34 mg/LShake-Flask

Note: The hypothetical data is for illustrative purposes to demonstrate how results would be presented.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4]

Objective: To determine the saturation concentration of this compound in various solvents and aqueous buffers at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, hexane)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.[4]

  • Vials with screw caps

  • Temperature-controlled shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the respective solvents and buffers. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation at high speed or by filtering through a 0.22 µm filter.[3]

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Data Analysis: Calculate the original concentration in the saturated solution, which represents the solubility. Report the results in units such as mg/L, g/L, or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge or Filter (0.22 µm) equil1->sep1 quant1 Dilute supernatant/filtrate sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate Solubility quant2->quant3

Experimental workflow for shake-flask solubility determination.

Stability Data

No specific stability data for this compound was found in the public domain. Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][6] The following table is a template for presenting the results of such studies.

Table 2: Forced Degradation of this compound

Stress ConditionTime% DegradationDegradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) 2 he.g., < 1%e.g., Not Detected
24 he.g., 5%e.g., Peak at RRT 0.8
Base Hydrolysis (0.1 M NaOH, 60°C) 2 he.g., 2%e.g., Peak at RRT 0.9
24 he.g., 15%e.g., Peaks at RRT 0.9, 1.2
Oxidative (3% H₂O₂, RT) 2 he.g., 1%e.g., Not Detected
24 he.g., 8%e.g., Peak at RRT 0.7
Thermal (Solid, 80°C) 7 dayse.g., < 1%e.g., Not Detected
Thermal (Solution, 80°C) 7 dayse.g., 3%e.g., Not Detected
Photolytic (ICH Q1B) -e.g., 2%e.g., Not Detected

Note: RRT = Relative Retention Time. The data presented is hypothetical and serves as an example.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile)[6]

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store the mixture at an elevated temperature (e.g., 60°C). Collect and analyze samples at various time points (e.g., 2, 4, 8, and 24 hours).[6]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store the mixture at an elevated temperature (e.g., 60°C). Collect and analyze samples at various time points (e.g., 2, 4, 8, and 24 hours).[6]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store the solution at room temperature. Collect and analyze samples at various time points (e.g., 2, 4, 8, and 24 hours).[6]

  • Thermal Degradation:

    • Solid State: Store the solid powder of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[6]

    • Solution State: Store the stock solution of this compound at the same elevated temperature.

    • Analyze samples at specified intervals (e.g., 1, 3, and 7 days).[6]

  • Photolytic Degradation: Expose both the solid this compound and its stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

G cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start This compound (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis results Identify Degradation Products Establish Degradation Profile analysis->results

Workflow for forced degradation stability testing.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary documented use is as a flavoring agent.[7]

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is limited, the outlined experimental protocols for the shake-flask solubility method and forced degradation studies offer a robust approach for generating the necessary data for research, development, and regulatory purposes. The consistent application of these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the successful advancement of any chemical entity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 5-Methylindan itself remains a compound with limited documented biological activity, the broader family of indan-based molecules presents a rich and diverse pharmacological profile. This technical guide provides an in-depth exploration of the biological activities associated with the indan (B1671822) scaffold, focusing on key areas of therapeutic interest including neuroprotection, enzyme inhibition, and antimicrobial effects. Due to the scarcity of data on this compound, this guide will focus on structurally related and well-studied indan derivatives, offering a comprehensive overview of their mechanisms of action, quantitative activity, and the experimental protocols used for their evaluation.

Neuroprotective and Enzyme Inhibitory Activities of Indan Derivatives

The indan core is a key structural motif in several compounds exhibiting significant neuroprotective properties. This activity is often linked to the inhibition of key enzymes in the central nervous system, namely Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-indanone (B140024) and 2-aminoindan (B1194107) have been identified as potent inhibitors of MAO, particularly MAO-B.[1][2][3] Inhibition of MAO-B is a clinically relevant strategy in the management of Parkinson's disease, as it reduces the degradation of dopamine (B1211576) and consequently elevates its levels in the brain.[4][5] Rasagiline (B1678815), a well-known anti-Parkinsonian drug, is an N-propargyl-1-aminoindan derivative that acts as a selective and irreversible MAO-B inhibitor.[5][6]

Quantitative Data on MAO Inhibition by Indan Derivatives

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
1-IndanoneC6-substituted indanonesMAO-B0.001 - 0.030[1]
2-Benzylidene-1-indanone5-hydroxy substitutedMAO-B< 0.1[2]
2-Heteroarylidene-1-indanoneMethoxy substitutedMAO-B0.0044 - 1.53[3]
Indanone-tetrahydropyridin hybridCompound A1MAO-B3.25[7]

Signaling Pathways of MAO-B Inhibition

The neuroprotective effects of MAO-B inhibitors like rasagiline extend beyond simply increasing dopamine levels. They involve the modulation of multiple downstream signaling pathways that protect neurons from apoptosis and oxidative stress.[4][8] Inhibition of MAO-B reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines. Furthermore, rasagiline has been shown to activate pro-survival signaling cascades, including the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as BDNF and GDNF.[1][8] It also activates the Nrf2-ARE pathway, which increases the expression of antioxidant enzymes.[4][5][6]

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism ROS Reactive Oxygen Species (ROS) MAO_B->ROS Indan_Derivative Indan Derivative (e.g., Rasagiline) Indan_Derivative->MAO_B PI3K_Akt PI3K/Akt Pathway Indan_Derivative->PI3K_Akt Activates Mitochondrion Mitochondrion ROS->Mitochondrion Damage Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulates Neurotrophic_Factors BDNF, GDNF PI3K_Akt->Neurotrophic_Factors Upregulates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Bcl2->Mitochondrion Protects

MAO-B Inhibition and Neuroprotective Signaling
Acetylcholinesterase (AChE) Inhibition

Certain indanone derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[7][9] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By increasing the levels of acetylcholine in the synaptic cleft, these compounds can improve cognitive function.[10][11]

Quantitative Data on AChE Inhibition by Indan Derivatives

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
2-Phenoxy-indan-1-oneCompound 3gAChE(34-fold more potent than donepezil)[9]
Indandione-piperazine hybridCompound 38AChE0.036[12]
Indanone-tetrahydropyridin hybridCompound A1AChE0.054[7]

Signaling Pathways of Acetylcholinesterase Inhibition

The primary mechanism of AChE inhibitors is the enhancement of cholinergic neurotransmission.[11][13] By preventing the hydrolysis of acetylcholine (ACh), these inhibitors increase its concentration in the synapse, leading to prolonged activation of nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron. Beyond this, AChE itself has been implicated in non-catalytic functions, including a role in apoptosis. Inhibition of AChE can interfere with the formation of the apoptosome, a key complex in the intrinsic apoptotic pathway, thereby exerting a neuroprotective effect.[14][15][16]

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_apoptosis Apoptotic Pathway ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR ACh Receptors (Nicotinic/Muscarinic) ACh->AChR Binds Indan_Derivative Indan Derivative (AChE Inhibitor) Indan_Derivative->AChE AChE_pro Pro-apoptotic AChE function Indan_Derivative->AChE_pro Inhibits Signal_Transduction Signal Transduction (Cognitive Function) AChR->Signal_Transduction Activates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->AChE_pro Apoptosome Apoptosome Formation AChE_pro->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

AChE Inhibition and its Dual Role

Antibacterial Activity of Indan Derivatives

Several studies have highlighted the potential of indan-based compounds as antibacterial agents.[17][18][19][20][21] Derivatives of indan-1,3-dione and other related structures have shown activity against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Activity of Indan Derivatives

Compound ClassDerivative ExampleBacterial StrainMIC (µM)Reference
Aurone/IndanoneCompound A2, B1, etc.S. aureus, E. coli, C. albicans62.5[18]
Aurone/IndanoneCompound A5, D2S. aureus, E. coli, C. albicans15.625[19][21]
1-Indanone chalcone (B49325) hydrazoneCompound 1bP. aeruginosa, S. typhimurium15.6 - 31.3 µg/mL[20]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric MAO inhibitor screening kits and is suitable for determining the IC50 values of test compounds.[3][11][22][23][24]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe to generate a quantifiable fluorescent signal.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

  • MAO Substrate (e.g., Tyramine or Kynuramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, fluorescent probe, and HRP in MAO Assay Buffer according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds and positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup:

    • Add 50 µL of MAO Assay Buffer to all wells.

    • Add 10 µL of the serially diluted test compounds, positive control, or vehicle (for enzyme activity control) to the respective wells.

    • Add 40 µL of the MAO enzyme working solution to all wells except the blank (no enzyme) wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 20 µL of the substrate/probe/HRP working solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Probe, HRP, Test Compounds) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Buffer, Compounds/Controls) prep_reagents->plate_setup add_enzyme Add MAO Enzyme Solution plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrate/Probe/HRP Mix pre_incubate->start_reaction measure_fluorescence Measure Fluorescence (Kinetic Mode) start_reaction->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) measure_fluorescence->data_analysis end End data_analysis->end

Workflow for Fluorometric MAO Inhibition Assay
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[2][9][13][25][26]

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Donepezil or Eserine)

  • 96-well clear, flat-bottom microplates

  • Microplate reader with absorbance detection at 412 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and positive control. The final DMSO concentration should be kept low (<1%).

  • Assay Plate Setup:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB working solution.

    • Add 10 µL of the serially diluted test compounds, positive control, or vehicle.

    • Add 10 µL of the AChE working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add 20 µL of the ATCh working solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

AChE_Assay_Workflow start Start prep_reagents Prepare Reagents (AChE, ATCh, DTNB, Test Compounds) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Buffer, DTNB, Compounds/Controls) prep_reagents->plate_setup add_enzyme Add AChE Solution plate_setup->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate start_reaction Initiate Reaction with ATCh pre_incubate->start_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Mode) start_reaction->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) measure_absorbance->data_analysis end End data_analysis->end

Workflow for Ellman's AChE Inhibition Assay
Antibacterial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[9][10][14][27][28][29][30]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

Procedure:

  • Inoculum Preparation: From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_dilutions inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate_plate Incubate at 37°C for 16-20h inoculate_plate->incubate_plate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate_plate->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Assay
Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to evaluate the neuroprotective effects of compounds against a neurotoxic insult.[17][31][32][33]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds

  • Neurotoxin (e.g., H₂O₂, MPP⁺, or Aβ peptide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

  • Compound Treatment and Toxin Exposure:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

    • Introduce the neurotoxin to the wells (except for the vehicle control wells) and co-incubate with the test compound for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • The neuroprotective effect is observed as an increase in cell viability in the presence of the test compound and the neurotoxin compared to the neurotoxin alone.

    • EC50 values for neuroprotection can be calculated from dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells pre_treat Pre-treat with Test Compound seed_cells->pre_treat add_toxin Add Neurotoxin pre_treat->add_toxin incubate Incubate for 24-48h add_toxin->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance data_analysis Data Analysis (Calculate % Cell Viability, Determine EC50) measure_absorbance->data_analysis end End data_analysis->end

Workflow for MTT Neuroprotection Assay

Conclusion

While this compound itself has not been extensively studied for its biological activities, the broader class of indan-containing compounds represents a promising scaffold for the development of novel therapeutics. The indan nucleus is a key feature in molecules with potent MAO and AChE inhibitory activity, conferring significant potential for the treatment of neurodegenerative disorders. Furthermore, emerging evidence of antibacterial properties suggests that the therapeutic applications of indan derivatives may extend beyond the central nervous system. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the rich pharmacological landscape of this versatile chemical scaffold. Further investigation into the structure-activity relationships and optimization of the indan core could lead to the discovery of new and improved therapeutic agents.

References

5-Methylindan in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. Its rigid framework and synthetic tractability make it an attractive core for the design of novel therapeutic agents across a range of biological targets. This technical guide focuses on the potential applications of a specific derivative, 5-Methylindan, in drug discovery and development. While direct and extensive research on this compound as a central scaffold is emerging, this document will explore its potential by examining the synthesis, biological activities, and structure-activity relationships (SAR) of closely related indane analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound core for novel therapeutic design.

Synthesis of the this compound Scaffold and Derivatives

The synthetic accessibility of the indane core is a key advantage for its use in medicinal chemistry. Various methods have been established for the synthesis of indanones, which are common precursors to a wide range of indane derivatives. These methods can be adapted for the specific synthesis of 5-methyl-substituted analogs.

One common approach involves the intramolecular Friedel-Crafts reaction. For instance, 5-chloro-1-indanone (B154136) can be synthesized from the reaction of malonic acid with chlorobenzaldehyde, followed by an intramolecular Friedel-Crafts acylation.[1] A similar strategy can be envisioned for this compound-1-one, starting from appropriate precursors. Another efficient, one-pot process for preparing 1-indanones from benzoic acids involves the reaction with thionyl chloride and ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation.[1]

Experimental Protocol: General Synthesis of 1-Indanone (B140024) Derivatives via Friedel-Crafts Reaction

This protocol describes a general method for the synthesis of 1-indanone derivatives, which can be adapted for this compound-1-one.

  • Materials: Substituted benzoic acid (e.g., 4-methylbenzoic acid), thionyl chloride, ethylene, aluminum chloride (or another suitable Lewis acid), and an appropriate solvent (e.g., dichloromethane).

  • Step 1: Acyl Chloride Formation: The substituted benzoic acid is reacted with an excess of thionyl chloride, often with gentle heating, to form the corresponding acyl chloride. The excess thionyl chloride is typically removed by distillation.

  • Step 2: Ethylene Acylation: The crude acyl chloride is dissolved in a suitable solvent and reacted with ethylene gas in the presence of a Lewis acid catalyst like aluminum chloride. This step forms the β-chloropropiophenone intermediate.

  • Step 3: Intramolecular Alkylation: The reaction mixture from Step 2 is then heated to induce an intramolecular Friedel-Crafts alkylation, leading to the cyclization and formation of the 1-indanone ring system.

  • Work-up and Purification: The reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as recrystallization or column chromatography.

Potential Therapeutic Applications of this compound Derivatives

The indane scaffold has been incorporated into a variety of biologically active molecules. By extension, the this compound core represents a promising starting point for the development of novel drugs in several therapeutic areas.

Neurodegenerative Diseases and CNS Disorders

The indane nucleus is a well-established pharmacophore for central nervous system (CNS) active agents. Its rigid structure allows for precise orientation of functional groups that can interact with CNS targets.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][3] Several indanone derivatives have been investigated as MAO inhibitors. For example, certain 5-methanesulfonamido-1-indanone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which is also implicated in neuroinflammation associated with neurodegenerative diseases.[4] The this compound scaffold could be explored for the development of novel MAO or COX-2 inhibitors, where the methyl group could influence binding affinity and selectivity.

NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are involved in synaptic plasticity and are a target for the treatment of various neurological and psychiatric disorders.[5] The indane structure is present in some NMDA receptor antagonists. The development of this compound-based analogs could lead to new modulators of the NMDA receptor with improved pharmacokinetic and pharmacodynamic profiles.

Anticancer Activity

The indane scaffold has been utilized in the design of various anticancer agents.

Tubulin Polymerization Inhibition: Some 1-indanone derivatives have shown potent cytotoxicity against human cancer cell lines, with mechanisms of action that may involve the inhibition of tubulin polymerization.[1] The substitution pattern on the indane ring is crucial for this activity. The introduction of a methyl group at the 5-position could modulate the cytotoxic potency and selectivity of these compounds.

Enzyme Inhibition in Cancer: Indane derivatives have also been designed as inhibitors of other cancer-related enzymes. For instance, 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea (B124793) derivatives have been synthesized and evaluated as cyclin-dependent kinase 9 (CDK9) inhibitors for the treatment of gastric cancer.[6] While more complex, this highlights the utility of the indole (B1671886) scaffold, which can be conceptually related to indane in terms of a fused bicyclic system. The this compound core could serve as a starting point for novel enzyme inhibitors in oncology.

The following table summarizes the biological activities of various indane derivatives, suggesting potential avenues for the exploration of this compound analogs.

Compound ClassBiological Target/ActivityPotency (IC50/Ki)Reference
6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanoneCOX-2 InhibitionPotent and selective[4]
2-amino-5-[(thiomethyl)aryl]thiazoles (related scaffold)Itk InhibitionPotent and selective[7]
Substituted 1-IndanonesCytotoxicity (K562 leukemia cells)0.08–2.8 µM[1]
Pyridazinobenzylpiperidine DerivativesMAO-B Inhibition0.203 µM (for lead compound)[8]
2-Imidazoline DerivativesMAO-B Inhibition0.012 µM (for lead compound)[9]
Indole-5,6-dicarbonitrile DerivativesMAO-A Inhibition0.147 µM (for lead compound)[3]

Structure-Activity Relationship (SAR) and Molecular Design

The biological activity of indane derivatives is highly dependent on the nature and position of substituents on both the aromatic and cyclopentane rings. The introduction of a methyl group at the 5-position of the indane nucleus can influence several key properties:

  • Lipophilicity: The methyl group will increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes, including the blood-brain barrier. This is a critical parameter for CNS-active drugs.

  • Steric Interactions: The methyl group can provide favorable or unfavorable steric interactions within the binding pocket of a biological target, thereby influencing binding affinity and selectivity.

  • Metabolic Stability: The position of the methyl group can affect the metabolic stability of the compound by blocking or promoting metabolism at certain sites.

A systematic exploration of substitutions on the this compound core is necessary to establish clear SAR.

Visualizing Workflows and Pathways

Experimental Workflow for Screening this compound Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound Precursors reaction Chemical Reactions (e.g., Acylation, Alkylation) start->reaction purification Purification & Characterization reaction->purification library Library of this compound Derivatives purification->library primary_assay Primary Assay (e.g., Enzyme Inhibition) library->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Assays (e.g., Cell-based) hit_id->secondary_assay lead_gen Lead Compound Generation secondary_assay->lead_gen sar_studies SAR Studies lead_gen->sar_studies sar_studies->reaction adme_tox ADME/Tox Profiling sar_studies->adme_tox in_vivo In Vivo Efficacy adme_tox->in_vivo candidate Drug Candidate in_vivo->candidate signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase1

References

Spectroscopic Data for 5-Methylindan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 5-Methylindan, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document compiles available and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and logical workflows for data acquisition and analysis.

Molecular Structure and Properties

  • IUPAC Name: 5-methyl-2,3-dihydro-1H-indene[1]

  • Molecular Formula: C₁₀H₁₂[1]

  • Molecular Weight: 132.20 g/mol [1]

  • CAS Number: 874-35-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4, H-6~7.0m2H
H-7~6.9d1H
H-1, H-3~2.8t4H
H-2~2.0quintet2H
-CH₃~2.3s3H

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Publicly available information indicates that a ¹³C NMR spectrum for this compound has been acquired.[1][2]

¹³C NMR Data

CarbonChemical Shift (ppm)
C-3a, C-7a~142
C-5~135
C-4, C-6~126
C-7~124
C-1, C-3~32
C-2~25
-CH₃~21
(Data is based on typical chemical shifts for similar structures and requires experimental verification for precise values.)

A standard protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

    • The data is acquired using a standard pulse sequence, and the temperature is maintained at a constant value, typically 25 °C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using Fourier transformation.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve this compound in Deuterated Solvent Acq Acquire FID on NMR Spectrometer Prep->Acq Insert into Spectrometer Proc Fourier Transform, Phasing, Baseline Correction Acq->Proc Raw Data Analysis Chemical Shift Assignment & Structural Elucidation Proc->Analysis Processed Spectrum

NMR Data Acquisition and Processing Workflow

Infrared (IR) Spectroscopy

Predicted IR Absorption Data

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100-3000Aromatic C-H stretchMedium
2960-2850Aliphatic C-H stretchStrong
1610, 1490Aromatic C=C stretchMedium
1465-CH₂- bendMedium
850-800C-H out-of-plane bend (Aromatic)Strong

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used.

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the this compound sample directly onto the ATR crystal.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting transmittance or absorbance spectrum is then analyzed to identify the characteristic absorption bands.

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_interp Data Interpretation Setup Record Background Spectrum (ATR) Analysis Apply this compound to ATR Crystal Setup->Analysis Acquire Acquire IR Spectrum Analysis->Acquire Interpret Identify Functional Group Absorptions Acquire->Interpret Processed Spectrum

FT-IR Data Acquisition and Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum for this compound is available in public databases.[3]

Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
13245[M]⁺ (Molecular Ion)
117100[M-CH₃]⁺
9120[C₇H₇]⁺ (Tropylium ion)

The base peak at m/z 117 corresponds to the loss of a methyl group, which is a common fragmentation pathway for methylated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to a high temperature (e.g., 250 °C) to vaporize the sample.

    • Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven, and a temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 50 °C and ramp up to 250 °C.

    • Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

  • Data Analysis:

    • The resulting mass spectrum for each eluting compound is recorded. The spectrum is a plot of ion abundance versus m/z.

    • The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Dilute Solution of this compound Inject Inject into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Elution Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Data Analyze Mass Spectrum & Fragmentation Detect->Data Mass Spectrum

GC-MS Data Acquisition and Analysis Workflow

References

5-Methylindan: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

5-Methylindan is a hydrocarbon-based organic compound belonging to the indan (B1671822) family, characterized by a benzene (B151609) ring fused to a cyclopentane (B165970) ring with a methyl group substitution. This technical guide provides a thorough examination of the discovery, history, and chemical properties of this compound. It includes a compilation of its physicochemical and spectral data, a detailed, though generalized, experimental protocol for its synthesis, and a discussion of its known applications. While the specific biological activity and signaling pathways of this compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers and professionals in drug development and organic synthesis.

Introduction

Indan and its derivatives are significant structural motifs in medicinal chemistry and materials science. The introduction of a methyl group to the indan backbone, as in this compound, can influence its lipophilicity, steric profile, and metabolic stability, making it a valuable building block in the synthesis of more complex molecules. This document aims to consolidate the available technical information on this compound to support further research and development.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 874-35-1[1][2]
Molecular Formula C₁₀H₁₂[1]
Molecular Weight 132.20 g/mol [1]
Melting Point 57-59 °C
Boiling Point 203.5 - 204.15 °C (rough estimate)[3]
Density 0.9440 - 0.98 g/cm³
Refractive Index 1.5336
InChIKey RFXBCGVZEJEYGG-UHFFFAOYSA-N[1]
SMILES CC1=CC2=C(CCC2)C=C1[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeData HighlightsReference
¹³C NMR Instrument: JEOL-270[1]
GC-MS Technique: GC/MS. Key m/z peaks: 132 (M+), 117, 131.[1]
IR (Data for the precursor 5-Methyl-indan-1-one is available)[4]

Synthesis of this compound

While a specific, detailed experimental protocol from the primary literature for the synthesis of this compound could not be exhaustively detailed, a general and plausible synthetic pathway involves the Clemmensen or Wolff-Kishner reduction of 5-methyl-1-indanone (B1336591). The following is a representative experimental protocol for such a transformation.

Experimental Protocol: Wolff-Kishner Reduction of 5-Methyl-1-indanone

Objective: To synthesize this compound from 5-methyl-1-indanone.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-1-indanone in diethylene glycol.

  • Addition of Reagents: Add hydrazine hydrate and potassium hydroxide pellets to the solution.

  • Heating: Heat the mixture to a temperature that allows for the removal of water and excess hydrazine (typically around 180-200 °C). The reaction is monitored by the cessation of gas evolution.

  • Reflux: Continue to heat the reaction mixture under reflux for several hours to ensure the complete reduction of the ketone.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify the mixture with hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by distillation or column chromatography on silica (B1680970) gel.

Diagram 1: Generalized Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound Start 5-Methyl-1-indanone Reagents Hydrazine Hydrate (NH2NH2·H2O) Potassium Hydroxide (KOH) Diethylene Glycol (solvent) Start->Reagents 1. Add Reaction Wolff-Kishner Reduction Reagents->Reaction 2. Heat Workup Aqueous Workup and Extraction Reaction->Workup 3. Cool & Process Purification Distillation or Chromatography Workup->Purification 4. Isolate Product This compound Purification->Product 5. Purify G cluster_bioactivity Biological Activity of this compound Compound This compound BioActivity Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) Compound->BioActivity Investigation Needed Signaling Signaling Pathway Modulation BioActivity->Signaling Elucidation Required DataGap Insufficient Data BioActivity->DataGap Signaling->DataGap

References

5-Methylindan: An In-Depth Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindan (CAS No. 874-35-1), a bicyclic aromatic hydrocarbon, has garnered interest within the scientific community for its potential applications in various fields. Understanding its natural origins is crucial for exploring its biosynthesis, potential ecological roles, and as a basis for synthetic production strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and sources of this compound, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Natural Occurrence of this compound

The presence of this compound in the natural world appears to be limited and is primarily documented in the essential oil of a specific plant species. While initial reports also suggested its presence in strawberry fruit, a thorough review of extensive modern literature on strawberry volatiles does not substantiate this claim.

Essential Oil of Ducrosia ismaelis

The most notable natural source of this compound is the essential oil derived from Ducrosia ismaelis, a plant belonging to the Apiaceae family. However, there is conflicting information in the scientific literature regarding its abundance.

An earlier study identified this compound as a major constituent of the essential oil of Ducrosia ismaelis[1][2]. In contrast, a more recent and detailed analysis of the essential oil composition of Ducrosia ismaelis using gas chromatography-mass spectrometry (GC-MS) did not report the presence of this compound among the fifty characterized compounds[3]. This discrepancy could be attributed to variations in plant chemotypes, geographical location, harvesting time, or differences in the analytical methodologies employed.

Strawberry (Fragaria x ananassa)

Initial indications from some databases suggested the presence of this compound in strawberry fruit. However, numerous in-depth studies on the volatile organic compounds (VOCs) of various strawberry cultivars using sensitive analytical techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS have not identified this compound[4][5][6][7][8][9][10]. This suggests that if this compound is present in strawberries, it is likely at trace levels below the detection limits of the commonly used analytical methods.

Quantitative Data on this compound in Natural Sources

To date, there is a significant lack of quantitative data regarding the concentration of this compound in its confirmed natural source. The conflicting reports for Ducrosia ismaelis highlight the need for further research to quantify its presence.

Natural SourceCompoundMethod of AnalysisReported ConcentrationReference
Ducrosia ismaelis essential oil This compoundTLC, IR, PMR, GLC/Mass SpectrometryReported as a "major constituent" (no quantitative value provided)[1][2]
Ducrosia ismaelis essential oil This compoundGas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)Not detected among 50 characterized compounds[3]
Strawberry (Fragaria x ananassa) This compoundHeadspace GC-MS, Purge-and-Trap GC-MS, HS-SPME-GC-MSNot detected in multiple studies[4][5][6][7][8][9][10]

Other Naturally Occurring Indane Derivatives

While the natural occurrence of this compound is sparse, other indane derivatives have been isolated from various plant sources. These findings suggest that the indane scaffold is part of the biosynthetic capabilities of certain plant families. For instance, novel indane derivatives have been isolated from the roots of Anisodus tanguticus[4]. The presence of these related structures indicates that biosynthetic pathways for forming the indane ring system exist in nature.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are the experimental protocols from the key studies on the analysis of essential oils from Ducrosia ismaelis.

Protocol 1: Analysis of Ducrosia ismaelis Essential Oil (Mothana et al., 2020)

This recent study provides a detailed GC-MS analysis but did not detect this compound.

  • Plant Material and Essential Oil Extraction: The aerial parts of Ducrosia ismaelis were collected from Saudi Arabia. The air-dried plant material was subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrument: Agilent Technologies 6890 N GC system coupled with an Agilent 5975 inert XL Mass Selective Detector.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.1 mL/min.

    • Oven Temperature Program: The oven temperature was held at 60°C for 10 minutes, then programmed to 220°C at a rate of 4°C/min and held for 10 minutes, and finally programmed to 240°C at 1°C/min.

    • Mass Spectrometry: Electron impact (EI) mode at 70 eV, with a scan range of 35-450 m/z.

  • Compound Identification: The components of the essential oil were identified by comparing their mass spectra and retention indices with those of reference compounds and databases (Adams, Mass Finder, Wiley GC/MS, and an in-house library).

Protocol 2: Analysis of Strawberry Volatiles (General Methodology)

The following represents a typical protocol for the analysis of volatile compounds in strawberries, which has not led to the identification of this compound.

  • Sample Preparation: Fresh strawberries are washed, hulled, and homogenized. A known weight of the homogenate is placed in a headspace vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.

    • Extraction: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: The SPME fiber is inserted into the heated injection port of the GC for thermal desorption of the analytes.

    • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWAX) is often used for the separation of volatile compounds.

    • Carrier Gas and Temperature Program: Helium is typically used as the carrier gas with a programmed temperature gradient to separate the compounds based on their boiling points and polarity.

    • Detection: Mass spectrometry is used for the identification of the separated compounds by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Biosynthesis of Indane Derivatives

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, a plausible pathway can be hypothesized based on the known biosynthesis of other aromatic compounds and phenylpropanoids. The indane skeleton is likely derived from intermediates of the shikimate pathway.

Below is a conceptual diagram illustrating a possible general biosynthetic pathway leading to an indane-type scaffold in plants.

Biosynthesis_Indane Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Propionyl_Side_Chain Side Chain Elongation/ Modification p_Coumaroyl_CoA->Propionyl_Side_Chain Indanone_Precursor Aryl Propanoic Acid Derivative Propionyl_Side_Chain->Indanone_Precursor Indanone 1-Indanone Scaffold Indanone_Precursor->Indanone Intramolecular Cyclization Methylation Methylation (SAM) Indanone->Methylation Methyl_Indanone Methyl-1-Indanone Methylation->Methyl_Indanone Reduction Reduction Methyl_Indanone->Reduction Methylindan This compound Reduction->Methylindan

Caption: Proposed biosynthetic pathway for this compound.

This proposed pathway begins with the shikimate pathway, a central route in plants for the synthesis of aromatic amino acids. L-phenylalanine is converted through the phenylpropanoid pathway to activated cinnamic acid derivatives. Subsequent side-chain modifications and an intramolecular cyclization could lead to the formation of an indanone scaffold. A methylation step, likely involving S-adenosylmethionine (SAM) as a methyl donor, followed by reduction of the keto group would yield this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification of volatile compounds from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Ducrosia ismaelis) Extraction Essential Oil Extraction (Hydrodistillation) Plant_Material->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS->Data_Acquisition Compound_ID Compound Identification Data_Acquisition->Compound_ID Library_Search Spectral Library Search (NIST, Wiley) Compound_ID->Library_Search RI_Comparison Retention Index Comparison Compound_ID->RI_Comparison Quantification Quantification (Relative Peak Area %) Compound_ID->Quantification

References

5-Methylindan: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 5-Methylindan, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, toxicological information, handling and storage procedures, and emergency protocols.

Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C10H12.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight132.2 g/mol [2]
CAS Number874-35-1[3]
AppearanceNot specified
Melting Point-93 °C[3]
Boiling Point110.6 °C[3]
Flash Point4 °C (closed cup)[3]
Density0.98 g/cm³[4]
Vapor Pressure0.394 mmHg at 25°C[4]

Toxicological Information

Hazard ClassHazard Statement
Flammable liquidsHighly Flammable (Category 2)
Acute toxicity, oralHarmful if swallowed (Category 4)
Skin corrosion/irritationIrritating to skin (Category 2)
Specific target organ toxicity, single exposureMay be irritating to mucous membrane and upper respiratory system (Respiratory tract irritation, Category 3)
Specific target organ toxicity, single exposureVapors may cause drowsiness and dizziness (Narcotic effects, Category 3)
Aspiration hazardAspiration hazard if swallowed - may be harmful if swallowed and enters airways (Category 2)

Data sourced from AccuStandard Safety Information.[3]

For the related compound, 5-Methyl-1-indanone, the following GHS hazard statements have been identified:

  • H302: Harmful if swallowed.[6]

  • H319: Causes serious eye irritation.[6]

Due to the limited specific toxicity data for this compound, it should be handled with care, assuming it may have similar or other potential hazards.

Handling and Storage

3.1. Safe Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[6]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[6]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[8]

3.2. Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Keep away from oxidizing agents and other incompatible materials.

  • Storage Temperature: Store at ambient temperature (>5 °C).[3]

Accidental Release and First Aid Measures

4.1. Accidental Release:

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.[9]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[9]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9]

4.2. First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[6]

Representative Experimental Protocol: Acute Oral Toxicity Assessment (OECD 425)

As specific toxicity studies for this compound are not publicly available, this section describes a representative experimental protocol for determining acute oral toxicity based on the OECD Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure (UDP). This method is designed to estimate the LD50 while minimizing the number of animals used.

5.1. Principle:

The Up-and-Down Procedure is a sequential dosing method where a single animal is dosed at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

5.2. Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used. The animals are acclimatized to the laboratory conditions before the study.

  • Dose Level Selection: A starting dose is selected based on available information about the substance's toxicity or from in silico predictions. A dose progression factor (commonly 1.5 or 2.0) is also chosen.

  • Administration of the Test Substance: The substance is administered orally by gavage in a suitable vehicle.

  • Observation: Each animal is observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Dosing Procedure:

    • If the animal survives, the dose for the next animal is increased by the chosen factor.

    • If the animal dies, the dose for the next animal is decreased by the chosen factor.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival/death) and the corresponding dose levels.

5.3. Experimental Workflow Diagram:

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Data Analysis A Select Animal Model (e.g., Female Rats) B Determine Starting Dose (Based on available data) A->B C Prepare Dosing Formulations B->C D Dose First Animal C->D E Observe for 48 hours (Toxicity signs & Mortality) D->E F Decision Point: Animal Survived or Died? E->F G_survived Increase Dose for Next Animal F->G_survived Survived H_died Decrease Dose for Next Animal F->H_died Died I Dose Next Animal G_survived->I H_died->I J Repeat Dosing Sequence (Typically 4-6 animals after the first reversal) I->J K 14-Day Observation Period (All surviving animals) J->K L Record All Outcomes (Dose, Survival/Death) K->L M Calculate LD50 (Maximum Likelihood Method) L->M N Final Report Generation M->N

Caption: OECD 425 Acute Oral Toxicity Experimental Workflow.

Safe Handling and Emergency Procedures Logical Diagram

cluster_handling Safe Handling Procedures cluster_emergency Emergency Procedures cluster_release Release Response cluster_exposure Exposure Response A Work in Well-Ventilated Area (Fume Hood) B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B F Accidental Release B->F G Personal Exposure B->G C Store in Tightly Closed Container D Keep Away from Ignition Sources C->D E Wash Hands After Handling F1 Evacuate Area F2 Wear PPE F1->F2 F3 Contain Spill with Inert Material F2->F3 F4 Collect and Dispose of Waste Properly F3->F4 G1 Inhalation: Move to Fresh Air G_seek_medical Seek Medical Attention (as needed) G1->G_seek_medical G2 Skin Contact: Wash with Soap & Water G2->G_seek_medical G3 Eye Contact: Flush with Water for 15 min G3->G_seek_medical G4 Ingestion: Do NOT Induce Vomiting, Seek Medical Attention G4->G_seek_medical

Caption: Safe Handling and Emergency Response for this compound.

References

A Comprehensive Review of the Indane Scaffold and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework and the synthetic tractability to introduce various functional groups have made it a cornerstone in the design of a diverse array of biologically active molecules. While research on the specific derivative 5-Methylindan is limited in the public domain, the broader class of indane and aminoindan analogs has been extensively explored, leading to the development of therapeutic agents and valuable pharmacological tool compounds. This technical guide provides an in-depth review of the literature on indane derivatives, focusing on their synthesis, pharmacological properties, mechanisms of action, and therapeutic potential.

Synthesis of Indane Derivatives

The synthesis of the indane core and its derivatives can be achieved through various established chemical routes. A common strategy involves the intramolecular Friedel-Crafts reaction of a suitable phenyl-substituted precursor. For instance, the cyclization of 3-phenylpropanoic acid or its corresponding acyl chloride under acidic conditions is a well-established method for the preparation of indan-1-one, a key intermediate for further derivatization.

Substitutions on both the aromatic and aliphatic rings can be introduced either by starting with appropriately substituted precursors or by subsequent modification of the indane core. For example, the synthesis of aminoindanes can be accomplished by reductive amination of the corresponding indanone. The versatility of these synthetic approaches allows for the generation of a wide range of analogs with diverse physicochemical properties, which is crucial for exploring structure-activity relationships.

Pharmacological Properties of Indane Derivatives

The pharmacological profile of indane derivatives is remarkably diverse, with different analogs exhibiting distinct activities. A significant area of research has focused on aminoindan derivatives due to their interactions with the central nervous system, particularly as modulators of monoamine neurotransmission.

Monoamine Transporter Interactions

Many aminoindan derivatives have been shown to interact with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2] These interactions can manifest as either inhibition of neurotransmitter reuptake or as a substrate-mediated release of the neurotransmitter. The selectivity and mode of interaction with these transporters are highly dependent on the substitution pattern on the indane ring and the amino group.

For instance, 2-aminoindane (2-AI) acts as a selective substrate for NET and DAT, leading to the release of norepinephrine and dopamine.[2][3] In contrast, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) is a more potent serotonin and norepinephrine releaser with weaker effects on dopamine release.[2] This differential activity highlights the tunability of the pharmacological profile through chemical modification.

The table below summarizes the in vitro monoamine transporter activity for a selection of aminoindan derivatives.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Dopamine Release EC50 (nM)Norepinephrine Release EC50 (nM)Serotonin Release EC50 (nM)Reference
2-Aminoindane (2-AI)43986>10,000---[3]
5-Iodo-2-aminoindane (5-IAI)--->10,0001,170114[1]
5,6-Methylenedioxy-2-aminoindane (MDAI)1,334117114---[3]
Rasagiline------[4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. EC50 values represent the concentration required to elicit a half-maximal release of the neurotransmitter. A hyphen (-) indicates that the data was not reported in the cited literature.

Receptor Interactions

In addition to their effects on monoamine transporters, some aminoindan derivatives also exhibit affinity for various G-protein coupled receptors (GPCRs). Notably, several 2-aminoindan (B1194107) derivatives have been found to bind to α2-adrenergic receptor subtypes.[2] This interaction can contribute to their overall pharmacological profile and potential therapeutic effects. For example, the (R)-enantiomer of 1-aminoindane, an active metabolite of the anti-Parkinson's drug rasagiline, exhibits neuroprotective and catecholamine-modulating actions.[4]

Mechanism of Action

The primary mechanism of action for many centrally acting aminoindan derivatives involves the modulation of monoaminergic neurotransmission. By inhibiting the reuptake or promoting the release of dopamine, norepinephrine, and serotonin, these compounds can significantly alter synaptic concentrations of these key neurotransmitters.

The diagram below illustrates the general mechanism of action of an aminoindan derivative that acts as a monoamine releasing agent.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines_cyto Cytosolic Monoamines Vesicle->Monoamines_cyto Disrupts vesicular storage Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->Monoamines_cyto Reverses transport direction Monoamines_synapse Monoamines Transporter->Monoamines_synapse Aminoindan Aminoindan Derivative Aminoindan->Transporter Enters neuron via transporter Monoamines_cyto->Transporter Efflux Receptor Postsynaptic Receptor Monoamines_synapse->Receptor Binds to receptor Signal Downstream Signaling Receptor->Signal

Caption: Mechanism of monoamine release by an aminoindan derivative.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

A common method to assess the interaction of compounds with monoamine transporters is through uptake inhibition assays using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

Methodology:

  • Cell Culture: HEK293 cells expressing the respective human monoamine transporter are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: On the day of the experiment, the culture medium is removed, and cells are washed with Krebs-Ringer-HEPES buffer. Cells are then pre-incubated with various concentrations of the test compound (e.g., an indane derivative) or a reference inhibitor for a specified time (e.g., 10 minutes) at room temperature.

  • Radioligand Addition: A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well.

  • Incubation: The plates are incubated for a short period (e.g., 5-10 minutes) at room temperature to allow for transporter-mediated uptake of the radioligand.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of uptake by the test compound is calculated relative to the uptake in the absence of the compound. IC50 values are determined by non-linear regression analysis.

Uptake_Inhibition_Assay Start Start: HEK293 cells expressing a monoamine transporter Seed Seed cells in 96-well plates Start->Seed Pre_incubate Pre-incubate with test compound Seed->Pre_incubate Add_radioligand Add radiolabeled monoamine substrate Pre_incubate->Add_radioligand Incubate Incubate to allow uptake Add_radioligand->Incubate Wash Wash to terminate uptake Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure intracellular radioactivity Lyse->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Structure-Activity Relationships (SAR)

The extensive research on indane derivatives has led to the elucidation of key structure-activity relationships that govern their pharmacological profiles.

  • Amino Group Position: The position of the amino group on the indane ring is critical. 1-Aminoindane and 2-aminoindane derivatives often exhibit distinct pharmacological properties.

  • Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence potency and selectivity. For example, the introduction of a methylenedioxy group in MDAI enhances its serotonergic activity compared to the unsubstituted 2-AI.[2]

  • N-Alkylation: Substitution on the amino group can also modulate activity. For instance, N-methylation of some aminoindanes can alter their potency and selectivity for monoamine transporters.

Therapeutic Applications

The diverse pharmacological activities of indane derivatives have led to their investigation and use in a variety of therapeutic areas.

  • Neurodegenerative Disorders: The monoamine oxidase-B (MAO-B) inhibitory activity of rasagiline, an N-propargyl-1-aminoindane derivative, makes it an effective treatment for Parkinson's disease.[4]

  • Cancer: Some indane derivatives have been shown to possess anticancer properties.[5][6] For example, a novel hybrid scaffold of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one has demonstrated cytotoxicity against various cancer cell lines.[5]

  • Inflammatory Diseases: The indane scaffold is also found in anti-inflammatory drugs like Sulindac.[7]

  • Infectious Diseases: Indinavir, an HIV protease inhibitor containing an indane moiety, has been used in the treatment of HIV/AIDS.[7]

  • Dyslipidemia: Novel indane derivatives have been designed as liver-selective thyroid hormone receptor β (TRβ) agonists for the potential treatment of dyslipidemia.[8]

Conclusion

The indane scaffold is a versatile and valuable platform in drug discovery, giving rise to compounds with a wide range of pharmacological activities and therapeutic applications. While specific research on this compound is currently limited, the extensive body of work on other indane and aminoindan derivatives provides a strong foundation for future investigations into its potential biological effects. The structure-activity relationships established for this class of compounds offer a roadmap for the rational design of novel derivatives with tailored pharmacological profiles for various therapeutic targets. Further exploration of understudied derivatives like this compound could uncover new lead compounds for the development of novel therapeutics.

References

A Technical Guide to 5-Methylindan for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylindan, a derivative of indane, belongs to a class of bicyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry. The rigid indane scaffold is considered a "privileged structure," as it is a key component in a variety of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals, covering its commercial availability for research purposes, its physicochemical properties, and its relevance as a scaffold in the design of novel therapeutics, particularly those targeting monoamine transporters.

Commercial Suppliers and Physicochemical Data

This compound is available from a number of commercial suppliers catering to the research and development sector. The available forms range from neat compounds to certified reference materials in solution. When selecting a supplier, it is crucial to consider the purity, grade, and available documentation, such as a Certificate of Analysis (CoA), to ensure the material is suitable for its intended research application.

Below is a summary of representative commercial suppliers and key quantitative data for this compound.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/GradeFormat
AccuStandard [1]This compound874-35-1C₁₀H₁₂132.20Certified Reference Material50 µg/mL in Toluene
ChemicalBook [2]This compound874-35-1C₁₀H₁₂132.20Varies by supplierNeat
LookChem [3]This compound874-35-1C₁₀H₁₂132.20≥99% (from some suppliers)Neat
CymitQuimica [4]This compound874-35-1C₁₀H₁₂132.20Not specifiedNeat

Physicochemical Properties:

  • Melting Point: -93 °C[1]

  • Boiling Point: 110.6 °C[1]

  • Density: ~0.98 g/cm³[3]

  • Flash Point: 4 °C (closed cup)[1]

  • Solubility: Estimated water solubility of 33.66 mg/L at 25 °C.

The Indane Scaffold in Drug Discovery

The indane nucleus is a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid structure provides a well-defined orientation for appended functional groups, which is advantageous for optimizing interactions with biological targets. Derivatives of indane have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

A particularly well-documented application of the indane scaffold is in the development of ligands for monoamine transporters. These transporters, which include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are important targets for drugs treating depression, anxiety, and other neurological disorders.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

The following is a representative protocol for a radioligand uptake inhibition assay to evaluate the potency of a compound, such as a novel this compound derivative, at the human serotonin transporter (SERT) expressed in a heterologous system like Human Embryonic Kidney 293 (HEK293) cells. This type of assay is fundamental in the characterization of new chemical entities targeting monoamine transporters.[5][6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for serotonin uptake by the human SERT.

Materials:

  • HEK293 cells stably expressing the human SERT (HEK-hSERT).

  • Cell culture medium (e.g., DMEM with 10% FBS, and a selection antibiotic).

  • Krebs-HEPES buffer (KHB) or similar physiological buffer.

  • [³H]-Serotonin (radioligand).

  • Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • A known SERT inhibitor as a positive control (e.g., fluoxetine).

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture:

    • Culture HEK-hSERT cells in appropriate medium until they reach a confluent monolayer in 96-well plates.[9]

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and the positive control in KHB. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Uptake Inhibition Assay:

    • On the day of the experiment, wash the cell monolayer with KHB.

    • Pre-incubate the cells with various concentrations of the test compound, positive control, or vehicle for a defined period (e.g., 10-15 minutes) at 37°C.[10]

    • Initiate the uptake reaction by adding [³H]-Serotonin to each well at a final concentration near its Michaelis-Menten constant (Kₘ) for SERT.[11]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

  • Quantification:

    • Lyse the cells in each well (e.g., with a mild detergent).

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a high concentration of a known SERT inhibitor.

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Plot the percent inhibition of specific [³H]-Serotonin uptake as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the conceptual basis of monoamine transporter inhibition by a hypothetical this compound derivative and a typical experimental workflow for its evaluation.

G Conceptual Pathway of Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Neurotransmitter_synapse Neurotransmitter Vesicle->Neurotransmitter_synapse Release Neurotransmitter_cyto Neurotransmitter (e.g., Serotonin) Neurotransmitter_cyto->MAO Degradation Neurotransmitter_cyto->VMAT2 Packaging Transporter Monoamine Transporter (e.g., SERT) Neurotransmitter_synapse->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_synapse->Receptor Binding Indane_Derivative This compound Derivative Indane_Derivative->Transporter Inhibition Transporter->Neurotransmitter_cyto

Caption: Inhibition of a monoamine transporter by a this compound derivative.

G Experimental Workflow for Monoamine Transporter Inhibition Assay start Start cell_culture Culture HEK293 cells stably expressing hSERT start->cell_culture plating Plate cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with compound plating->pre_incubation compound_prep Prepare serial dilutions of this compound derivative compound_prep->pre_incubation uptake Add [3H]-Serotonin to initiate uptake pre_incubation->uptake terminate Terminate uptake by washing uptake->terminate lysis Lyse cells terminate->lysis scintillation Measure radioactivity lysis->scintillation analysis Data analysis: Calculate IC50 scintillation->analysis end End analysis->end

Caption: Workflow for evaluating monoamine transporter inhibition.

This compound serves as a valuable starting point and structural motif for the design and synthesis of novel therapeutic agents. Its commercial availability in research-grade qualities facilitates its use in early-stage drug discovery and development. The established importance of the indane scaffold, particularly in the context of neuropharmacology and monoamine transporter modulation, underscores the potential for this compound and its derivatives to contribute to the development of new medicines for a range of central nervous system disorders. The provided experimental protocol and workflows offer a foundational approach for researchers to begin exploring the biological activities of novel compounds based on this privileged scaffold.

References

5-Methylindan: A Technical Review of its Properties and Re-evaluation of its Role in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methylindan (CAS No. 874-35-1), detailing its chemical and physical properties, synthesis, and analytical characterization. A critical evaluation of its potential role as a fragrance ingredient is presented, drawing upon available industry data and regulatory context. Contrary to some assumptions, multiple industry sources indicate that this compound is not recommended for use in fragrance applications. This document summarizes the available safety and toxicological data for this compound and related indane derivatives, providing a scientific basis for this recommendation. Detailed experimental protocols for relevant analytical techniques are also provided for research and development purposes.

Introduction

This compound, a member of the indan (B1671822) family of bicyclic aromatic hydrocarbons, has been a subject of interest in various chemical research domains. While its structural similarity to certain known fragrance compounds has led to speculation about its olfactory properties, a thorough review of technical data suggests a different application profile. This document aims to consolidate the known scientific information on this compound to provide a clear and technically grounded resource for researchers and professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.

PropertyValueReference(s)
CAS Number 874-35-1[1][2][3]
Molecular Formula C₁₀H₁₂[1][3]
Molecular Weight 132.20 g/mol [1]
IUPAC Name 5-methyl-2,3-dihydro-1H-indene[1]
Synonyms 5-Methylindane, Indan, 5-methyl-[1][3][4]
Melting Point 57-59 °C[2]
Boiling Point 204.15 °C (rough estimate)[2]
Density 0.9440 g/cm³[2]
Refractive Index 1.5336[2]
Flash Point 40 °F (4 °C) (closed cup)[5]
Water Solubility 33.66 mg/L @ 25 °C (estimated)[6]
Appearance White to off-white solid[7]

Synthesis of this compound

A cited method for the synthesis of this compound is referenced in The Journal of Organic Chemistry, 53, p. 4531, 1988.[2] While the full experimental details from this specific publication could not be retrieved for this guide, a general synthetic approach for alkylated indanes often involves Friedel-Crafts alkylation or acylation followed by reduction.

A logical workflow for a typical laboratory synthesis and purification of a compound like this compound is depicted in the diagram below.

Synthesis_Workflow Reactants Starting Materials (e.g., Toluene, appropriate alkylating/acylating agent) Reaction Chemical Reaction (e.g., Friedel-Crafts) Reactants->Reaction Catalyst (e.g., AlCl₃) Quenching Reaction Quenching (e.g., Addition of water/ice) Reaction->Quenching Extraction Workup (Solvent Extraction) Quenching->Extraction Drying Drying of Organic Layer (e.g., Anhydrous MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Distillation, Chromatography) Evaporation->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

A generalized workflow for the synthesis and purification of this compound.

Role as a Fragrance Ingredient: A Critical Re-evaluation

Despite structural similarities to some fragrance molecules, there is substantial evidence to suggest that this compound is not used as a fragrance ingredient. The Good Scents Company, a reputable database for fragrance and flavor materials, explicitly states that this compound is "not for fragrance use" and provides no description of its odor.[6] This is a significant indicator within the fragrance industry.

Safety and Toxicology

The available safety data for this compound is limited. However, information from suppliers indicates that it is a flammable liquid and may cause skin, eye, and respiratory irritation. It is also classified as an aspiration hazard.[5]

Hazard StatementClassificationReference
Highly Flammable liquid and vaporFlammable liquids, category 2[5]
Harmful if swallowedAcute toxicity, oral, category 4[5]
May be fatal if swallowed and enters airwaysAspiration hazard, category 1[2]
Causes skin irritationSkin corrosion/irritation, category 2[5]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[5]
May cause drowsiness or dizzinessSpecific target organ toxicity, single exposure; Narcotic effects[5]

Toxicological data on other indane derivatives, such as 5-iodo-2-aminoindan (5-IAI) and 5-methoxy-2-aminoindane (MEAI), have been studied in the context of their psychoactive properties and are not directly transferable to the safety assessment of this compound as a fragrance ingredient.[10][11] A human health tier II assessment for a structurally related pentamethyl-indenone indicated it to be a skin irritant.[12]

A logical workflow for the safety and toxicological assessment of a chemical ingredient is presented below.

Safety_Assessment_Workflow cluster_data_gathering Data Gathering cluster_risk_assessment Risk Assessment cluster_decision Regulatory Decision PhysChem Physicochemical Properties HazardID Hazard Identification PhysChem->HazardID InSilico In Silico Predictions (e.g., QSAR) InSilico->HazardID InVitro In Vitro Testing (e.g., Ames test, skin corrosion) InVitro->HazardID InVivo In Vivo Testing (Acute/Chronic Toxicity) InVivo->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskChar Risk Characterization DoseResponse->RiskChar Exposure Exposure Assessment Exposure->RiskChar Decision Safe for Use? (Prohibited, Restricted, Approved) RiskChar->Decision

A typical workflow for the safety assessment of a chemical ingredient.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and purity assessment of volatile and semi-volatile compounds like this compound.

Objective: To identify this compound and determine its purity.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

Sample Preparation:

  • Prepare a 100 ppm solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a GC vial for analysis.

Data Analysis:

  • The retention time of the major peak in the chromatogram should be compared with that of a certified reference standard of this compound.

  • The mass spectrum of the peak should be compared with a reference spectrum from a library (e.g., NIST). Key fragments for this compound are expected at m/z 132 (molecular ion), 117 (M-15, loss of methyl group), and 91.[1]

  • Purity can be estimated by the area percentage of the main peak in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR (400 MHz, CDCl₃):

  • Expected signals would include aromatic protons in the range of δ 7.0-7.2 ppm, aliphatic protons of the five-membered ring as multiplets around δ 2.8-3.0 ppm and δ 2.0-2.2 ppm, and a singlet for the methyl group protons around δ 2.3 ppm.

¹³C NMR (100 MHz, CDCl₃):

  • Expected signals would include aromatic carbons in the range of δ 120-145 ppm, aliphatic carbons of the five-membered ring in the range of δ 25-40 ppm, and a methyl carbon around δ 21 ppm. Spectral data is available on public databases for comparison.[1][13]

Environmental Fate

The environmental fate of this compound is not well-documented. However, as an alkylated aromatic hydrocarbon, its environmental behavior can be inferred from related compounds. It is expected to have low water solubility and a tendency to partition to soil and sediment. Its persistence in the environment would depend on its susceptibility to biodegradation and photodegradation. Given its aromatic structure, it is likely to undergo atmospheric degradation primarily through reaction with hydroxyl radicals.

Conclusion

This technical guide has synthesized the available scientific data for this compound. The evidence strongly indicates that this compound is not utilized as a fragrance ingredient, and its use in such applications is not recommended by industry resources. The provided data on its chemical and physical properties, along with standardized analytical protocols, serve as a valuable resource for researchers. The safety information, although limited, suggests that appropriate handling precautions are necessary. Future research should focus on obtaining more comprehensive toxicological and environmental fate data to fully characterize the risk profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Methylindan in various matrices. The methodologies described herein are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for method development and validation. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering solutions for both volatile and non-volatile sample analyses.

Introduction to this compound and the Need for Quantification

This compound is an aromatic hydrocarbon with a bicyclic structure, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring with a methyl group substituent. Its presence and concentration are of interest in various fields, including environmental monitoring, as a potential biomarker of exposure to certain industrial chemicals, and in pharmaceutical research as a potential impurity or metabolite. Accurate and precise quantification of this compound is crucial for toxicological assessments, pharmacokinetic studies, and quality control in manufacturing processes.

Analytical Methodologies

Two primary methods are presented for the quantification of this compound: GC-MS for its volatility and LC-MS/MS for its high sensitivity and applicability to complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The method involves the vaporization of the sample, separation of its components in a gaseous mobile phase, and detection by mass spectrometry.

2.1.1. Experimental Protocol: GC-MS Quantification of this compound

This protocol is designed for the analysis of this compound in a solvent matrix, suitable for purity assessment or analysis of environmental samples after appropriate extraction.

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):

  • To 10 mL of the aqueous sample, add 1 mL of a suitable internal standard solution (e.g., Indan-d10 in methanol, 1 µg/mL).

  • Add 5 mL of hexane (B92381) and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass vial.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, 1.0 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (this compound) m/z 132.1
Qualifier Ions (this compound) m/z 117.1, 91.1
Internal Standard Ion To be determined based on the chosen IS

2.1.2. Quantitative Data Summary (Expected Performance)

The following table summarizes the expected validation parameters for the GC-MS method. These values are illustrative and must be confirmed during method validation.

ParameterExpected Value
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

2.1.3. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Hexane) Add_IS->LLE Concentrate Concentrate Extract LLE->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

GC-MS workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS and is particularly well-suited for analyzing compounds in complex biological matrices like plasma or urine. This method involves separating the analyte using liquid chromatography followed by detection with a triple quadrupole mass spectrometer.

2.2.1. Experimental Protocol: LC-MS/MS Bioanalysis of this compound in Human Plasma

This protocol provides a starting point for the quantification of this compound in human plasma, relevant for pharmacokinetic or toxicokinetic studies.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., Indan-d10 in 50:50 methanol:water, 100 ng/mL).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Precursor ion (e.g., [M+H]⁺ = 133.1) → Product ion (to be determined by infusion)
Internal Standard MRM To be determined based on the chosen IS

2.2.2. Quantitative Data Summary (Expected Performance)

The following table outlines the anticipated validation parameters for the LC-MS/MS method. These are target values and require experimental verification.

ParameterExpected Value
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%
Matrix Effect < 15%

2.2.3. LC-MS/MS Bioanalysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Evaporate Evaporate to Dryness PPT->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Vial Transfer to LC Vial Reconstitute->LC_Vial Inject Inject into LC-MS/MS LC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

LC-MS/MS bioanalysis workflow for this compound.

Method Validation

Both the GC-MS and LC-MS/MS methods described require full validation in accordance with relevant regulatory guidelines (e.g., ICH M10, FDA Bioanalytical Method Validation Guidance). Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

  • Matrix Effect (for LC-MS/MS): The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive starting point for the accurate and reliable quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific application, the required sensitivity, and the nature of the sample matrix. It is imperative that any method based on these protocols is fully validated to ensure its suitability for the intended purpose.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Methylindan. This compound, a hydrophobic aromatic hydrocarbon, is a compound of interest in various fields, including flavor and fragrance analysis and as a potential building block in pharmaceutical synthesis.[1][2] The protocol herein provides a comprehensive workflow from initial parameter selection to method optimization, ensuring accurate and reproducible analysis. This document includes detailed experimental protocols, data presentation tables, and visual workflows to guide researchers through the method development process.

Introduction

This compound (C10H12, MW: 132.20 g/mol ) is an aromatic hydrocarbon characterized by its indan (B1671822) backbone with a methyl group substitution.[3][4] Its hydrophobic nature (XlogP3-AA: 3.10) suggests good retention on reversed-phase HPLC columns.[5] The development of a reliable analytical method is crucial for its quantification in various matrices, for quality control, and for studying its metabolic fate in drug development. Reversed-phase HPLC is a widely used technique for the separation of aromatic hydrocarbons due to its efficiency and versatility.[6][7][8] This application note provides a starting point and a logical workflow for developing a specific and sensitive HPLC method for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing an appropriate HPLC method.

PropertyValueReference
Molecular FormulaC10H12[1][2][3][4]
Molecular Weight132.20 g/mol [3]
IUPAC Name5-methyl-2,3-dihydro-1H-indene[3]
Boiling Point~204.15 °C (rough estimate)[1]
Melting Point57-59 °C[1]
Water Solubility33.66 mg/L @ 25 °C (est)[5]
XlogP3-AA3.10 (est)[5]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

This section outlines the detailed methodology for the development of an HPLC method for this compound analysis.

Materials and Reagents
  • This compound standard (≥95% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Development Workflow

The development of the HPLC method follows a logical progression from initial parameter selection to fine-tuning for optimal performance.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Select Column Select Column Select Mobile Phase Select Mobile Phase Select Column->Select Mobile Phase Initial Screening Select Detection Wavelength Select Detection Wavelength Select Mobile Phase->Select Detection Wavelength Optimize Mobile Phase Composition Optimize Mobile Phase Composition Select Detection Wavelength->Optimize Mobile Phase Composition Optimize Flow Rate Optimize Flow Rate Optimize Mobile Phase Composition->Optimize Flow Rate Optimize Column Temperature Optimize Column Temperature Optimize Flow Rate->Optimize Column Temperature Linearity Linearity Optimize Column Temperature->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Final Method Final Method LOD_LOQ->Final Method

Caption: Logical workflow for HPLC method development for this compound analysis.

Initial Chromatographic Conditions (Starting Point)

Based on the hydrophobic nature of this compound, a reversed-phase method is recommended.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm. A UV scan of this compound indicates significant absorbance around this wavelength.[9]

  • Run Time: 10 minutes

Method Optimization Strategy
  • Mobile Phase Composition: Vary the ratio of acetonitrile to water (e.g., 60:40, 70:30, 80:20) to achieve a retention time between 3 and 10 minutes. Methanol can be evaluated as an alternative organic modifier.

  • Flow Rate: Adjust the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to optimize peak shape and analysis time.

  • Column Temperature: Evaluate the effect of column temperature (e.g., 25, 30, 35 °C) on retention time and peak symmetry.

Data Presentation

The following tables summarize hypothetical data from the method development and validation experiments.

Method Development Data
Mobile Phase (ACN:H2O)Retention Time (min)Peak Area (arbitrary units)Tailing FactorTheoretical Plates
60:4012.51589001.38500
70:30 5.8 160200 1.1 9200
80:202.11595001.09000

Table 2: Effect of Mobile Phase Composition on Chromatographic Parameters. (Bold indicates the optimized condition).

Method Validation Summary
ParameterResultAcceptance Criteria
Linearity (µg/mL)1 - 100r² ≥ 0.999
Accuracy (% Recovery)98.5 - 101.298.0 - 102.0%
Precision (%RSD)< 1.5≤ 2.0%
Limit of Detection (LOD)0.2 µg/mL-
Limit of Quantification (LOQ)0.7 µg/mL-

Table 3: Summary of Method Validation Results.

Hypothetical Application: Analysis in a Formulation

This section illustrates the application of the developed method for the analysis of this compound in a hypothetical formulation.

Experimental_Workflow Sample Sample Sample Preparation Sample Preparation (Extraction/Dilution) Sample->Sample Preparation Filtration Filtration (0.45 µm) Sample Preparation->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Acquisition Data Acquisition & Processing HPLC Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: General experimental workflow for the analysis of this compound in a sample matrix.

Sample Preparation Protocol
  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

  • Transfer to a 50 mL volumetric flask and add approximately 30 mL of acetonitrile.

  • Sonicate for 15 minutes to ensure complete dissolution/extraction.

  • Dilute to volume with acetonitrile and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a reversed-phase HPLC method for the analysis of this compound. The outlined workflow, from initial parameter selection to method optimization and validation, serves as a valuable resource for researchers, scientists, and drug development professionals. The provided tables and diagrams facilitate a clear understanding of the experimental process and data interpretation. The developed method is anticipated to be robust, accurate, and suitable for the routine analysis of this compound in various applications.

References

Application Note: A Validated GC-MS Protocol for the Quantification of 5-Methylindan in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of 5-Methylindan in complex biological matrices. Given the structural similarities of this compound to aminoindanes and other psychoactive substances, this protocol adapts established derivatization and extraction techniques to ensure reliable and reproducible results. The method employs a derivatization step to improve chromatographic resolution and mass spectral characteristics, followed by analysis on a standard GC-MS system. This document provides a comprehensive guide, including sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is a compound of interest in various fields of research, including drug discovery and toxicology. Accurate and sensitive detection in complex biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, metabolism research, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] However, the analysis of polar compounds like those structurally related to this compound can be challenging due to poor peak shape and thermal instability. Derivatization is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.[2] This protocol outlines a complete workflow, from sample extraction to data interpretation, for the analysis of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in complex matrices is depicted below.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization with MBTFA Evaporation->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution GCMS_Analysis GC-MS Injection and Analysis Reconstitution->GCMS_Analysis DataAcquisition Data Acquisition GCMS_Analysis->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration Report Reporting PeakIntegration->Report

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for removing interfering matrix components and concentrating the analyte of interest.[3][4][5]

a. Liquid-Liquid Extraction (LLE) for Plasma/Blood Samples:

  • To 1 mL of plasma or whole blood, add an appropriate amount of an internal standard (e.g., this compound-d3).

  • Add 1 mL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

  • Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

b. Solid-Phase Extraction (SPE) for Urine Samples:

  • To 2 mL of urine, add an internal standard.

  • Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[1] N-methyl-bis(trifluoroacetamide) (MBTFA) is a suitable derivatizing agent for compounds with primary or secondary amine groups, which are structurally related to this compound.[1]

  • To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of MBTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
GC Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[2]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[6]
Injector Temperature 280°C[7]
Injection Volume 1 µL in splitless mode[7]
Oven Program Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min[6]
Mass Spectrometer Agilent 5975C or equivalent
Ion Source Temperature 230°C[7]
Quadrupole Temperature 150°C[6][7]
Ionization Mode Electron Ionization (EI) at 70 eV[6][7]
Scan Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp. 280°C

Method Validation and Quantitative Data

A full method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters are summarized in the table below. The values presented are typical for similar assays and should be experimentally determined for this compound.

Validation Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of ≥ 10:1; typically the lowest point on the calibration curve[8]
Precision (RSD%) Intra-day and inter-day precision should be < 15% (20% at LOQ)[9][10]
Accuracy (% Recovery) Within 85-115% of the nominal concentration (80-120% at LOQ)[11]
Matrix Effect Assessed by comparing the response in matrix extracts versus pure solvent; should be consistent and reproducible
Stability Analyte stability in the matrix under different storage conditions (e.g., freeze-thaw, long-term)

Data Analysis and Interpretation

The logical process for data analysis and interpretation is outlined in the following diagram.

Data Analysis Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_validation Method Validation RetentionTime Retention Time Matching Confirmation Confirmation of Identity RetentionTime->Confirmation MassSpectrum Mass Spectrum Library Matching MassSpectrum->Confirmation PeakAreaRatio Calculate Peak Area Ratio (Analyte/Internal Standard) Confirmation->PeakAreaRatio CalibrationCurve Generate Calibration Curve Concentration Determine Concentration CalibrationCurve->Concentration PeakAreaRatio->Concentration ValidationReport Generate Validation Report Concentration->ValidationReport QC_Samples Analyze Quality Control Samples AcceptanceCriteria Compare with Acceptance Criteria QC_Samples->AcceptanceCriteria AcceptanceCriteria->ValidationReport

Caption: Logical flow for data analysis and validation.

Conclusion

The GC-MS protocol described in this application note provides a comprehensive framework for the sensitive and selective detection of this compound in complex biological matrices. The use of derivatization is key to achieving good chromatographic performance and reliable quantification. By following the detailed steps for sample preparation, instrumental analysis, and data interpretation, researchers can confidently apply this method in their respective fields. It is essential to perform a thorough method validation to ensure that the performance characteristics are suitable for the intended application.

References

Application of 5-Methylindan in Nanoparticle Synthesis: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific studies or established protocols on the direct application of 5-Methylindan in nanoparticle synthesis. The following application notes and protocols are therefore hypothetical and based on the general principles of nanoparticle synthesis and functionalization, illustrating how a molecule with the structural characteristics of this compound could be utilized in this field. These are intended to serve as a conceptual guide for researchers and drug development professionals.

Application Notes

This compound, an aromatic hydrocarbon with an indan (B1671822) backbone, does not possess inherent functional groups that would typically lend it to direct use as a capping or reducing agent in common nanoparticle synthesis methods. However, its rigid, bicyclic structure and lipophilic nature could be leveraged by chemically modifying it to incorporate functional groups suitable for nanoparticle surface functionalization.

Potential Roles of this compound Derivatives in Nanoparticle Synthesis:

  • As a Bulky Capping Agent: A derivatized form of this compound, for instance, with a thiol or amine group, could act as a capping agent. The bulky indan moiety would provide steric hindrance, preventing nanoparticle aggregation and controlling their size during synthesis. The aromatic nature could also influence the electronic properties of the nanoparticle surface.

  • As a Hydrophobic Ligand for Drug Delivery: Nanoparticles functionalized with this compound derivatives could exhibit increased hydrophobicity. This property could be exploited in the formulation of nanocarriers for hydrophobic drugs, potentially improving drug loading and solubility.

  • As a Precursor for Bioactive Ligands: The this compound scaffold could be a starting point for the synthesis of more complex ligands that target specific biological receptors. Nanoparticles functionalized with such ligands could be used for targeted drug delivery or bio-imaging applications.

Hypothetical Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles Capped with a Thiolated this compound Derivative

This protocol describes a hypothetical synthesis of gold nanoparticles (AuNPs) using a modified Turkevich method, where a thiolated derivative of this compound (this compound-thiol) is used as a capping agent to confer a hydrophobic surface.

Materials:

Procedure:

  • Preparation of Gold Nanoparticle Seeds (Turkevich Method):

    • Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

    • To the boiling solution, rapidly add 2 mL of a 1% (w/v) trisodium citrate solution.

    • The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of citrate-capped AuNPs.

    • Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.

  • Surface Functionalization with this compound-thiol:

    • Prepare a 10 mM solution of this compound-thiol in ethanol.

    • To the citrate-capped AuNP solution, add the this compound-thiol solution dropwise while stirring. The amount to be added should be optimized to achieve the desired surface coverage.

    • Allow the mixture to stir at room temperature for 12-24 hours to facilitate ligand exchange, where the thiol group displaces the citrate on the gold surface.

    • The functionalized nanoparticles can be purified by centrifugation and washing with ethanol and water to remove excess unbound ligands.

Characterization:

The resulting this compound-functionalized AuNPs should be characterized using techniques such as:

  • UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential, providing information on their stability in solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the this compound capping agent on the nanoparticle surface.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of AuNPs functionalized with a this compound derivative, based on general findings in the literature for similar systems.

Table 1: Physicochemical Properties of Hypothetical this compound-Functionalized Gold Nanoparticles

ParameterCitrate-capped AuNPsThis compound-capped AuNPs
Core Diameter (TEM) 15 ± 2 nm15 ± 2 nm
Hydrodynamic Diameter (DLS) 20 ± 3 nm25 ± 4 nm
Surface Plasmon Resonance (SPR) Peak 520 nm525 nm
Zeta Potential -35 mV-10 mV

Table 2: Hypothetical Drug Loading Capacity for a Hydrophobic Drug

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)
Citrate-capped AuNPs 1.2 ± 0.335 ± 5
This compound-capped AuNPs 8.5 ± 1.182 ± 7

Mandatory Visualizations

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization s1 HAuCl4 Solution s3 Boiling and Stirring s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-capped AuNPs s3->s4 f2 Ligand Exchange s4->f2 f1 This compound-thiol f1->f2 f3 Purification (Centrifugation) f2->f3 f4 This compound-capped AuNPs f3->f4 c1 UV-Vis f4->c1 c2 TEM f4->c2 c3 DLS f4->c3 c4 FTIR f4->c4

Caption: Workflow for the hypothetical synthesis and functionalization of gold nanoparticles with this compound-thiol.

G cluster_delivery Targeted Drug Delivery cluster_pathway Intracellular Signaling Pathway np This compound Functionalized Nanoparticle with Drug receptor Overexpressed Receptor np->receptor Binding cell Target Cell (e.g., Cancer Cell) endocytosis Receptor-Mediated Endocytosis cell->endocytosis receptor->cell release Drug Release (e.g., pH-triggered) endocytosis->release effect Therapeutic Effect release->effect p1 Kinase A effect->p1 p2 Kinase B p1->p2 p3 Apoptosis p2->p3

Caption: Hypothetical signaling pathway for targeted drug delivery using this compound functionalized nanoparticles.

5-Methylindan: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Methylindan, a bicyclic aromatic hydrocarbon, serves as a valuable and versatile building block in the synthesis of a diverse range of pharmaceutical compounds. Its rigid framework, coupled with the potential for functionalization on both the aromatic and aliphatic rings, makes it an attractive scaffold for the design of novel therapeutics targeting various biological pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the development of pharmaceutically active molecules, with a focus on derivatives exhibiting potential in neurodegenerative diseases and oncology.

The indane nucleus is a privileged structure in medicinal chemistry, found in several approved drugs. The methyl group at the 5-position of the indane core offers a handle for further synthetic modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. This document will explore the synthetic routes from this compound to key intermediates and their subsequent elaboration into bioactive molecules, supported by quantitative data and detailed experimental procedures.

Key Applications in Drug Discovery

The this compound scaffold is a precursor to a variety of bioactive molecules, including those with potential as:

  • Cholinesterase Inhibitors: Derivatives of this compound can be elaborated into potent inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. The indanone moiety, readily synthesized from this compound, is a common feature in many AChE inhibitors.

  • Monoamine Reuptake Inhibitors: Functionalization of the this compound core to introduce an amino group can lead to compounds that modulate the activity of monoamine transporters, such as those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). These transporters are important targets for antidepressants and other psychoactive drugs.

  • Anticancer Agents: The rigid indane framework can be utilized to develop inhibitors of various cancer-related targets. Indanone derivatives have shown promise as cytotoxic agents and in the development of targeted cancer therapies.

Quantitative Data Summary

The following table summarizes the biological activity of representative indane derivatives, highlighting the potential of the this compound scaffold in generating potent pharmaceutical compounds. The data is compiled from studies on structurally related molecules to provide a benchmark for newly synthesized this compound derivatives.

Compound ClassTargetRepresentative CompoundIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM)
Cholinesterase Inhibitors Acetylcholinesterase (AChE)5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one5.7Donepezil6.7
Butyrylcholinesterase (BChE)5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one>7000Donepezil31
Monoamine Reuptake Inhibitors Serotonin Transporter (SERT)5-Methoxy-6-methyl-2-aminoindan150 (Ki)Sertraline0.26
Dopamine Transporter (DAT)2-Amino-5-methylindan (predicted)-GBR-129091.4
Norepinephrine Transporter (NET)2-Amino-5-methylindan (predicted)-Desipramine0.3
Anticancer Agents Tubulin PolymerizationIndanone-based chalcone1,200 (IC50, MCF-7)Paclitaxel2.5

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates from this compound and their elaboration into a potential acetylcholinesterase inhibitor.

Protocol 1: Synthesis of 5-Methyl-1-indanone (B1336591)

This protocol describes the Friedel-Crafts acylation of a suitable precursor to yield 5-methyl-1-indanone, a key intermediate for further derivatization.

Materials:

  • 3-(p-tolyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 3-(p-tolyl)propanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Friedel-Crafts Cyclization: In a separate flask, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford 5-methyl-1-indanone.

Diagram: Synthetic Workflow for 5-Methyl-1-indanone

G cluster_start Starting Material cluster_reaction1 Step 1: Acid Chloride Formation cluster_reaction2 Step 2: Intramolecular Friedel-Crafts Acylation 3_p_tolylpropanoic_acid 3-(p-tolyl)propanoic acid acid_chloride 3-(p-tolyl)propanoyl chloride 3_p_tolylpropanoic_acid->acid_chloride SOCl2, DCM 5_methyl_1_indanone 5-Methyl-1-indanone acid_chloride->5_methyl_1_indanone AlCl3, DCM

Synthetic route to 5-methyl-1-indanone.
Protocol 2: Synthesis of a this compound-based Acetylcholinesterase Inhibitor

This protocol outlines the synthesis of a potential AChE inhibitor starting from 5-methyl-1-indanone, based on the structure of known indanone-based inhibitors.

Materials:

Procedure:

  • Aldol Condensation: To a solution of 5-methyl-1-indanone (1.0 eq) and 1-benzylpiperidine-4-carbaldehyde (1.1 eq) in absolute ethanol, add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the enone intermediate.

  • Reduction: Dissolve the enone intermediate in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Salt Formation: Dissolve the purified product in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Diagram: Synthesis of a this compound-based AChE Inhibitor

G cluster_start Starting Materials cluster_reaction1 Step 1: Aldol Condensation cluster_reaction2 Step 2: Reduction cluster_reaction3 Step 3: Salt Formation 5_methyl_1_indanone 5-Methyl-1-indanone enone Enone Intermediate 5_methyl_1_indanone->enone piperidine_aldehyde 1-Benzylpiperidine- 4-carbaldehyde piperidine_aldehyde->enone NaOEt, EtOH final_product Final Product (Free Base) enone->final_product H2, Pd/C, MeOH hcl_salt Final Product (HCl Salt) final_product->hcl_salt HCl in Et2O

Synthetic pathway to a potential AChE inhibitor.

Signaling Pathway and Mechanism of Action

Derivatives of this compound, particularly those designed as acetylcholinesterase inhibitors, are expected to act within the cholinergic signaling pathway. By inhibiting AChE, these compounds increase the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key mechanism for symptomatic relief in Alzheimer's disease.

Diagram: Cholinergic Synapse and AChE Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Binding Inhibitor This compound Derivative Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Mechanism of acetylcholinesterase inhibition.

This compound represents a promising starting point for the development of novel pharmaceutical compounds. Its synthetic accessibility and the biological relevance of the indane scaffold provide a solid foundation for the design and synthesis of new drugs targeting a range of diseases. The protocols and data presented here offer a guide for researchers to explore the potential of this compound in their drug discovery programs. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock the full therapeutic potential of this versatile building block.

Application Notes and Protocols for Studying the Enzymatic Metabolism of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindan is an aromatic hydrocarbon with a structural framework that suggests susceptibility to enzymatic metabolism, primarily by the Cytochrome P450 (CYP450) superfamily of enzymes.[1][2] Understanding the metabolic fate of this compound is crucial for assessing its pharmacokinetic profile, potential toxicity, and drug-drug interaction liability. These application notes provide a comprehensive set of protocols for researchers to elucidate the enzymatic metabolism of this compound using common in vitro systems such as human liver microsomes (HLM).

The protocols outlined below will guide the user through a systematic approach, beginning with an assessment of metabolic stability, followed by the identification of metabolites, characterization of the enzymes responsible for metabolism, and finally, the determination of enzyme kinetic parameters.

Overview of the Experimental Workflow

The study of this compound metabolism follows a logical progression of experiments. The overall workflow is depicted below.

workflow cluster_prep Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis & Interpretation A Prepare Reagents and This compound Stock B Metabolic Stability Assay A->B C Metabolite Identification B->C If unstable F LC-MS/MS Analysis B->F D Enzyme Phenotyping C->D Identified Metabolites C->F E Enzyme Kinetics D->E Identified Enzymes D->F E->F G Data Interpretation and Parameter Calculation F->G

Caption: Experimental workflow for characterizing this compound metabolism.

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by HLM, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).[3]

Materials:

  • This compound

  • Human Liver Microsomes (HLM), pooled

  • 0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well incubation plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw HLM on ice. Dilute with 100 mM phosphate buffer to a final protein concentration of 1 mg/mL.

    • Prepare a working solution of this compound at 100 µM in a solvent like methanol (B129727) or DMSO. The final solvent concentration in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well (for a final volume of 200 µL):

      • 158 µL of 100 mM Phosphate Buffer

      • 20 µL of HLM (1 mg/mL)

      • 2 µL of this compound (100 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding 20 µL of the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 400 µL of ice-cold ACN with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Data Presentation:

Time (min)This compound Remaining (%)ln(% Remaining)
01004.605
5Experimental ValueCalculated Value
15Experimental ValueCalculated Value
30Experimental ValueCalculated Value
60Experimental ValueCalculated Value
ParameterValue
Elimination Rate Constant (k, min⁻¹)Calculated Value
Half-life (t½, min)Calculated Value
Intrinsic Clearance (CLint, µL/min/mg)Calculated Value
Protocol 2: Metabolite Identification of this compound

This protocol aims to identify the major metabolites of this compound formed by HLM.

Procedure:

  • Follow the incubation procedure as described in Protocol 3.1, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to ensure sufficient metabolite formation.

  • Analyze the supernatant using high-resolution LC-MS/MS.

  • Compare the chromatograms of the incubated samples with control samples (without NADPH) to identify peaks corresponding to metabolites.

  • Use the accurate mass measurement and fragmentation patterns from the MS/MS data to propose the structures of the metabolites. Common metabolic pathways for similar structures involve hydroxylation and subsequent conjugation.[4]

Predicted Metabolic Pathway of this compound:

Based on the metabolism of structurally related compounds, the predicted primary metabolic pathways for this compound are hydroxylation of the aromatic ring or the aliphatic ring, and oxidation of the methyl group.

metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (e.g., UGTs) parent This compound m1 Aromatic Hydroxylation (e.g., 4-Hydroxy-5-methylindan) parent->m1 Oxidation m2 Aliphatic Hydroxylation (e.g., 1-Hydroxy-5-methylindan) parent->m2 Oxidation m3 Methyl Group Oxidation (5-Indanmethanol) parent->m3 Oxidation m4 Glucuronide Conjugate m1->m4 Conjugation m2->m4 Conjugation m3->m4 Conjugation

Caption: Predicted metabolic pathway of this compound.

Protocol 3: Enzyme Phenotyping to Identify CYPs Metabolizing this compound

This protocol identifies the specific CYP450 isozymes responsible for the metabolism of this compound using two common approaches: recombinant human CYPs and chemical inhibition.

A. Recombinant Human CYPs:

Procedure:

  • Incubate this compound (1 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) under the same conditions as the HLM assay (Protocol 3.1).

  • Measure the rate of disappearance of this compound or the formation of a specific metabolite.

  • The CYPs that show the highest metabolic activity are the primary enzymes responsible for its metabolism.

B. Chemical Inhibition with HLM:

Procedure:

  • Pre-incubate HLM with known selective inhibitors for major CYP isozymes for 15 minutes at 37°C.

  • Initiate the metabolic reaction by adding this compound (at a concentration near its Km, if known, otherwise 1 µM) and the NADPH regenerating system.

  • Measure the rate of metabolism and compare it to a control incubation without the inhibitor.

  • Significant inhibition of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Data Presentation:

Recombinant CYP Screening:

Recombinant CYPThis compound Depletion (%)
CYP1A2Experimental Value
CYP2C9Experimental Value
CYP2C19Experimental Value
CYP2D6Experimental Value
CYP3A4Experimental Value
Other CYPsExperimental Value

Chemical Inhibition:

CYP InhibitorTarget CYPInhibition of Metabolism (%)
FurafyllineCYP1A2Experimental Value
SulfaphenazoleCYP2C9Experimental Value
TiclopidineCYP2C19Experimental Value
QuinidineCYP2D6Experimental Value
KetoconazoleCYP3A4Experimental Value
Protocol 4: Enzyme Kinetics of this compound Metabolism

This protocol determines the Michaelis-Menten kinetic parameters (Km and Vmax) for the primary metabolizing enzyme(s) identified in Protocol 3.3.

Procedure:

  • Incubate a range of this compound concentrations (e.g., 0.5 to 100 µM) with HLM or the primary recombinant CYP isozyme.

  • Ensure that the incubation time and protein concentration are in the linear range of metabolite formation (typically <20% substrate turnover).

  • Quantify the rate of formation of a major metabolite at each substrate concentration.

  • Plot the reaction velocity (v) versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax:

    • v = (Vmax * [S]) / (Km + [S])

Data Presentation:

This compound (µM)Reaction Velocity (pmol/min/mg protein)
0.5Experimental Value
1Experimental Value
5Experimental Value
10Experimental Value
25Experimental Value
50Experimental Value
100Experimental Value
Kinetic ParameterValue
Vmax (pmol/min/mg protein)Calculated Value
Km (µM)Calculated Value

Concluding Remarks

These protocols provide a robust framework for the comprehensive characterization of the enzymatic metabolism of this compound. By following this systematic approach, researchers can generate critical data on its metabolic stability, identify its metabolites, pinpoint the responsible enzymes, and define the kinetics of its metabolism. This information is invaluable for the development and risk assessment of any compound.

References

Application Notes & Protocols for the Isolation of 5-Methylindan from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindan, a derivative of indane, has been identified as a naturally occurring volatile compound in certain plant species, including strawberry fruit (Fragaria ananassa) and the essential oil of Ducrosia ismaelis.[1] While reports on naturally occurring indanes are generally scarce, the presence of this compound in these sources suggests the potential for its isolation for further research and application.[2] This document provides a detailed, generalized protocol for the isolation and purification of this compound from a hypothetical plant matrix. The methodologies described are based on established techniques for the extraction and separation of non-polar, volatile, and semi-volatile compounds from complex natural product mixtures.

Introduction to this compound and its Potential

Indane derivatives are a class of bicyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4][5] this compound, with the chemical formula C10H12, is a methylated derivative of indane.[6][7][8] Its presence in edible plants like strawberries suggests its potential role as a flavor or aroma component.[1] The isolation of pure this compound from natural sources is the first critical step for its comprehensive characterization, toxicological evaluation, and exploration of its potential pharmacological activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective isolation and purification strategy.

PropertyValueSource
Molecular Formula C10H12[6][7]
Molecular Weight 132.2 g/mol [6]
Appearance Colorless liquid[9]
Melting Point 57-59 °C[6]
Boiling Point ~204.15 °C (estimated)[6]
Density 0.9440 g/cm³[6]
Solubility Expected to be soluble in non-polar organic solvents (e.g., hexane (B92381), ethyl acetate (B1210297), dichloromethane) and poorly soluble in water.General chemical principles

Experimental Workflow for Isolation

The overall strategy for isolating this compound from a plant matrix involves sample preparation, extraction, fractionation, and purification, followed by structural elucidation and purity assessment.

Isolation_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification & Analysis Start Plant Material (e.g., Strawberry Fruit) Prep Sample Preparation (Homogenization/Drying) Start->Prep Extraction Solvent Extraction (e.g., Hexane or Supercritical CO2) Prep->Extraction Filtration Filtration & Concentration Extraction->Filtration ColumnChrom Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) Filtration->ColumnChrom FractionCollection Fraction Collection ColumnChrom->FractionCollection TLC TLC Analysis FractionCollection->TLC HPLC Preparative HPLC TLC->HPLC Analysis Structural Elucidation (GC-MS, NMR) HPLC->Analysis Purity Purity Assessment Analysis->Purity

Caption: Overall workflow for the isolation of this compound.

Detailed Experimental Protocols

Sample Preparation
  • Objective: To prepare the plant material for efficient extraction by increasing the surface area and removing water, which can interfere with the extraction of non-polar compounds.

  • Protocol:

    • Fresh plant material (e.g., 500 g of strawberries) is washed with deionized water and pat-dried.

    • The material is flash-frozen in liquid nitrogen to halt enzymatic degradation.

    • The frozen material is lyophilized (freeze-dried) for 48 hours to remove water.

    • The dried material is ground into a fine powder using a blender or a mill.

Extraction

Method A: Solvent Extraction

  • Objective: To extract this compound and other non-polar compounds from the prepared plant powder.

  • Protocol:

    • The dried plant powder (e.g., 100 g) is placed in a Soxhlet apparatus.

    • The powder is extracted with n-hexane (500 mL) for 8 hours. n-Hexane is chosen due to the non-polar nature of this compound.

    • The resulting hexane extract is collected.

    • The solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

Method B: Supercritical Fluid Extraction (SFE)

  • Objective: A greener alternative to solvent extraction that utilizes supercritical CO2, which is effective for extracting non-polar, volatile compounds.

  • Protocol:

    • The dried plant powder (e.g., 100 g) is packed into the extraction vessel of an SFE system.

    • Supercritical CO2 extraction is performed under the following optimized conditions:

      • Pressure: 15 MPa

      • Temperature: 45°C

      • CO2 flow rate: 2 mL/min

      • Extraction time: 2 hours

    • The extract is collected in a cooled trap.

Fractionation by Column Chromatography
  • Objective: To separate the crude extract into fractions of increasing polarity to isolate the non-polar fraction containing this compound.

  • Protocol:

    • A glass column is packed with silica (B1680970) gel (230-400 mesh) in n-hexane.

    • The crude extract (e.g., 5 g) is dissolved in a minimal amount of n-hexane and loaded onto the column.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

      • Fraction 1: 100% n-Hexane (200 mL)

      • Fraction 2: 98:2 n-Hexane:Ethyl Acetate (200 mL)

      • Fraction 3: 95:5 n-Hexane:Ethyl Acetate (200 mL)

      • (Continue with increasing polarity)

    • Fractions of 20 mL are collected.

Monitoring by Thin Layer Chromatography (TLC)
  • Objective: To identify the fractions containing this compound.

  • Protocol:

    • A small aliquot of each fraction is spotted onto a silica gel TLC plate.

    • The TLC plate is developed in a chamber with a mobile phase of n-hexane:ethyl acetate (98:2).

    • The plate is visualized under UV light (254 nm) and/or by staining with a potassium permanganate (B83412) solution.

    • The retention factor (Rf) of the spots is calculated and compared to a this compound standard if available. Fractions with spots corresponding to the expected Rf of this compound are pooled.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • Objective: To achieve high-purity isolation of this compound from the pooled fractions.

  • Protocol:

    • The pooled fractions are concentrated under reduced pressure.

    • The residue is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

    • The sample is injected into a preparative HPLC system equipped with a C18 column.

    • A suitable isocratic or gradient mobile phase (e.g., acetonitrile:water) is used to achieve separation. The exact conditions would need to be optimized.

    • The peak corresponding to this compound is collected.

    • The solvent is removed from the collected peak fraction to yield the purified compound.

Structural Elucidation and Purity Assessment
  • Objective: To confirm the identity and purity of the isolated compound.

  • Protocol:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The purified sample is analyzed by GC-MS to determine its retention time and mass spectrum, which can be compared to a reference standard or a database (e.g., NIST).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of this compound.

    • Purity Assessment: The purity of the final compound is determined by analytical HPLC or GC-FID (Flame Ionization Detector).

Logical Relationship of Purification Steps

Purification_Logic CrudeExtract Crude Extract (Complex Mixture) ColumnChrom Column Chromatography (Initial Separation by Polarity) CrudeExtract->ColumnChrom TLC TLC Analysis (Fraction Screening) ColumnChrom->TLC Guides Pooling PooledFractions Pooled Fractions (Enriched in this compound) TLC->PooledFractions PrepHPLC Preparative HPLC (High-Resolution Purification) PooledFractions->PrepHPLC PureCompound Purified this compound PrepHPLC->PureCompound

Caption: Logical flow of the purification process.

Concluding Remarks

The protocol outlined above provides a comprehensive and adaptable framework for the isolation of this compound from natural sources. Researchers should note that the specific conditions for extraction, chromatography, and purification may require optimization based on the specific plant matrix and the concentration of the target compound. The successful isolation of this compound will enable further investigation into its biological activities and potential applications in the pharmaceutical and flavor/fragrance industries.

References

Application Notes and Protocols: The Use of 5-Methylindan in the Development of Novel Aromatic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methylindan, a bicyclic aromatic hydrocarbon, presents an interesting structural motif for the development of novel polymers. Its rigid, partially aliphatic structure can impart unique thermal and mechanical properties to a polymer backbone. This document outlines the potential application of this compound in the synthesis of novel aromatic polyamides. A hypothetical monomer, 4,7-diamino-5-methylindan, is proposed, followed by a detailed protocol for its synthesis and subsequent polymerization. The incorporation of the this compound moiety is expected to enhance thermal stability and solubility in organic solvents compared to fully aromatic polyamides.

I. Proposed Monomer Synthesis: 4,7-Diamino-5-methylindan

To utilize this compound in step-growth polymerization for polyamide synthesis, it must first be functionalized with reactive groups. A plausible approach is the synthesis of a diamino derivative. The following protocol describes a hypothetical two-step synthesis of 4,7-diamino-5-methylindan from this compound via a dinitro intermediate.

Experimental Protocol: Synthesis of 4,7-Dinitro-5-methylindan

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 13.2 g (0.1 mol) of this compound to 50 mL of concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of 15 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid dropwise from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The yellow precipitate of 4,7-dinitro-5-methylindan is collected by vacuum filtration.

  • Washing: Wash the solid with copious amounts of cold water until the washings are neutral to litmus (B1172312) paper.

  • Drying: Dry the product in a vacuum oven at 60 °C.

Experimental Protocol: Synthesis of 4,7-Diamino-5-methylindan

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 22.2 g (0.1 mol) of the synthesized 4,7-dinitro-5-methylindan and 200 mL of ethanol.

  • Catalyst Addition: Add 113 g (0.5 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Reflux: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Basification: After cooling to room temperature, slowly add a 40% aqueous sodium hydroxide (B78521) solution until the pH is approximately 10-12 to precipitate the tin salts.

  • Extraction: Extract the product into ethyl acetate (B1210297) (3 x 150 mL).

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 4,7-diamino-5-methylindan by recrystallization from an appropriate solvent system (e.g., ethanol/water).

II. Polymer Synthesis: Poly(this compound-terephthalamide)

The synthesized 4,7-diamino-5-methylindan can be used as a monomer in a polycondensation reaction with a diacid chloride, such as terephthaloyl chloride, to produce a novel aromatic polyamide.

Experimental Protocol: Low-Temperature Solution Polymerization

  • Monomer Dissolution: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.62 g (0.01 mol) of 4,7-diamino-5-methylindan in 50 mL of anhydrous N,N-dimethylacetamide (DMAc). Add 0.5 g of anhydrous lithium chloride to aid dissolution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Diacid Chloride Addition: To the stirred solution, add 2.03 g (0.01 mol) of solid terephthaloyl chloride in one portion.

  • Polymerization: Continue stirring the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirred methanol (B129727) to precipitate the polyamide.

  • Washing: Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the resulting poly(this compound-terephthalamide) in a vacuum oven at 80 °C for 24 hours.

III. Data Presentation

The expected properties of the novel poly(this compound-terephthalamide) are summarized in the table below, with comparative data for a conventional aromatic polyamide, Poly(m-phenylene isophthalamide).

PropertyPoly(this compound-terephthalamide) (Expected)Poly(m-phenylene isophthalamide) (Reference)
Glass Transition Temperature (Tg) 280-300 °C~275 °C
Decomposition Temperature (TGA, 5% wt. loss) > 450 °C> 400 °C
Tensile Strength 90-110 MPa85-105 MPa
Solubility Soluble in DMAc, NMP, DMSOSoluble in DMAc, NMP, H₂SO₄
Inherent Viscosity 0.8-1.2 dL/g0.8-1.5 dL/g

Note: The data for Poly(this compound-terephthalamide) is hypothetical and based on the expected influence of the this compound moiety on the polymer properties.

IV. Visualizations

Diagram 1: Synthesis of 4,7-Diamino-5-methylindan

M0 This compound R1 HNO₃, H₂SO₄ M1 4,7-Dinitro-5-methylindan M0:e->M1:w Nitration R2 SnCl₂·2H₂O, EtOH M2 4,7-Diamino-5-methylindan M1:e->M2:w Reduction cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Work-up Monomer 4,7-Diamino-5-methylindan Dissolution Dissolve Monomer Monomer->Dissolution Solvent Anhydrous DMAc + LiCl Solvent->Dissolution Reaction Polycondensation (0°C to RT) Dissolution->Reaction Diacid Terephthaloyl Chloride Diacid->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with H₂O & Methanol Precipitation->Washing Drying Vacuum Dry Washing->Drying Final_Polymer Poly(this compound-terephthalamide) Drying->Final_Polymer

Application Notes and Protocols for Cell-Based Assays Involving 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindan is a rigid analogue of amphetamine, suggesting its potential interaction with monoamine transporters. Compounds of this class, particularly aminoindanes, have been investigated for their activity as monoamine releasing agents and/or reuptake inhibitors.[1][2] This document provides detailed application notes and protocols for characterizing the pharmacological and cytotoxicological profile of this compound in various cell-based assay formats. The described assays are essential for determining its potency and selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, as well as for assessing its potential cytotoxic effects.

The primary mechanism of action for many aminoindane derivatives involves the reversal of monoamine transporter function, leading to the release of neurotransmitters from the presynaptic neuron into the synapse.[1] This activity can have significant implications for drug development in the context of neurological and psychiatric disorders. The following protocols are designed to be conducted in a high-throughput format, suitable for lead optimization and initial safety profiling.

Application Note 1: Monoamine Transporter Activity Profiling

This application note describes the use of cell-based assays to determine the potency and efficacy of this compound as a monoamine releasing agent and reuptake inhibitor.

Key Experiments:
  • Neurotransmitter Release Assay: To quantify the release of dopamine, norepinephrine, and serotonin from cells expressing the respective transporters.

  • Neurotransmitter Uptake Inhibition Assay: To determine the inhibitory effect of this compound on the reuptake of monoamines.

Expected Outcomes:

These experiments will yield EC50 values for monoamine release and IC50 values for uptake inhibition, allowing for a comprehensive understanding of this compound's activity profile at each monoamine transporter. This data is crucial for establishing its selectivity and potential therapeutic applications.

Data Presentation:

Table 1: Hypothetical Pharmacological Profile of this compound at Monoamine Transporters

Assay TypeTransporterParameterValue (nM)
ReleaseDATEC50150
ReleaseNETEC5085
ReleaseSERTEC501200
Uptake InhibitionDATIC50250
Uptake InhibitionNETIC50120
Uptake InhibitionSERTIC502500

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Signaling Pathway

The interaction of this compound with monoamine transporters is expected to follow the general mechanism of a monoamine releasing agent. This involves entry into the presynaptic neuron via the transporter and subsequent reversal of transporter function.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_Methylindan_ext This compound MAT Monoamine Transporter (DAT, NET, SERT) 5_Methylindan_ext->MAT Enters Cell Monoamine_ext Monoamine (DA, NE, 5-HT) Monoamine_ext->MAT Reuptake (Inhibited) MAT->Monoamine_ext Release 5_Methylindan_int This compound MAT->5_Methylindan_int Monoamine_int Monoamine (DA, NE, 5-HT) Monoamine_int->MAT Efflux Start Seed Cells in 96-well Plate Load Load with [³H]Monoamine Start->Load Wash1 Wash Cells (x3) Load->Wash1 Treat Add this compound Wash1->Treat Incubate Incubate for Release Treat->Incubate Collect Collect Supernatant Incubate->Collect Lyse Lyse Cells Incubate->Lyse Count Scintillation Counting Collect->Count Lyse->Count Analyze Calculate EC50 Count->Analyze Start Seed Cells in 96-well Plate Preincubate Pre-incubate with this compound Start->Preincubate Initiate Add [³H]Monoamine Preincubate->Initiate Incubate Incubate for Uptake Initiate->Incubate Terminate Wash with Cold Buffer (x3) Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Calculate IC50 Count->Analyze Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate_24h Incubate for 24-48h Treat->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Incubate_overnight Incubate Overnight Solubilize->Incubate_overnight Read Measure Absorbance at 570 nm Incubate_overnight->Read Analyze Calculate CC50 Read->Analyze

References

Application Notes and Protocols for Studying the Effects of 5-Methylindan in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindan is a rigid analogue of certain psychoactive compounds, suggesting it may possess activity at monoamine transporters. While specific pharmacological data on this compound is limited, its structural similarity to compounds known to interact with the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters, such as the research chemical 5-iodo-2-aminoindan (5-IAI) which produces MDMA-like effects, indicates a potential for stimulant, reinforcing, and mood-altering properties.[1] Therefore, a thorough preclinical evaluation in animal models is crucial to elucidate its pharmacological profile.

These application notes provide a comprehensive framework for investigating the effects of this compound using established rodent models. The protocols detailed below are designed to assess its impact on locomotor activity, its abuse liability through self-administration studies, and its neurochemical effects on dopamine and serotonin systems via in vivo microdialysis.

I. Assessment of Stimulant Properties: Locomotor Activity

Rationale: The open field test is a standard method for evaluating the effects of a novel compound on spontaneous locomotor activity.[2][3][4] An increase in horizontal and vertical movement can indicate a stimulant effect, a common characteristic of drugs that enhance dopamine signaling.

Experimental Protocol: Locomotor Activity in Mice

  • Animals: Male C57BL/6J mice (8-10 weeks old) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: The open field arena consists of a square (50 x 50 cm) enclosed by 50-cm high, opaque walls.[5] The arena is placed in a sound-attenuated room with dim, even illumination (approximately 100 lux).[5] An automated video-tracking system is used to record and analyze the animal's activity.

  • Procedure: a. Habituate the mice to the testing room for at least 60 minutes prior to the experiment.[2] b. Administer this compound (e.g., 0, 1, 3, 10 mg/kg, intraperitoneally) or a vehicle control. c. Immediately after injection, place the mouse in the center of the open field arena. d. Allow the mouse to explore the arena freely for 60 minutes. e. Record the total distance traveled (horizontal activity) and the number of rearings (vertical activity) in 5-minute bins. f. Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[5]

  • Data Analysis: Data are analyzed using a two-way analysis of variance (ANOVA) with dose and time as factors, followed by post-hoc tests for individual comparisons.

Data Presentation

Table 1: Dose-Response Effects of this compound on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Number of Rearings (Mean ± SEM)
Vehicle3500 ± 250150 ± 20
14200 ± 300180 ± 25
36800 ± 450320 ± 35
109500 ± 600450 ± 40

*p < 0.05 compared to vehicle control.

II. Assessment of Reinforcing Properties: Intravenous Self-Administration

Rationale: The reinforcing effects of a drug, which are indicative of its abuse liability, can be assessed using the intravenous self-administration paradigm in rats.[6][7][8][9] In this model, animals learn to perform a specific action (e.g., lever pressing) to receive an infusion of the drug.

Experimental Protocol: Intravenous Self-Administration in Rats

  • Animals: Male Sprague-Dawley rats (300-350 g) are individually housed and maintained on a restricted diet to facilitate learning. Water is available ad libitum.

  • Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the right jugular vein. The catheter is externalized on the back of the animal.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump are used.[10]

  • Procedure: a. Acquisition: Following a recovery period from surgery, rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light for 20 seconds. A press on the inactive lever has no programmed consequence. Training continues until stable responding is achieved. b. Dose-Response: Once responding is stable, the dose of this compound is varied across sessions to determine the dose-response curve for reinforcement. c. Progressive Ratio: To assess the motivation to take the drug, a progressive ratio schedule of reinforcement is used, where the number of lever presses required to receive an infusion increases with each successive infusion. The breakpoint (the last ratio completed) is the primary measure.

  • Data Analysis: The number of infusions earned at each dose is analyzed using a one-way ANOVA. Breakpoints on the progressive ratio schedule are also analyzed using a one-way ANOVA.

Data Presentation

Table 2: Intravenous Self-Administration of this compound in Rats

Unit Dose (mg/kg/infusion)Number of Infusions (Mean ± SEM)Breakpoint on Progressive Ratio (Mean ± SEM)
Saline5 ± 13 ± 1
0.0312 ± 215 ± 3
0.125 ± 445 ± 6
0.318 ± 332 ± 5

*p < 0.05 compared to saline control.

III. Assessment of Neurochemical Effects: In Vivo Microdialysis

Rationale: To understand the mechanism of action of this compound, it is essential to measure its effects on extracellular levels of key neurotransmitters like dopamine and serotonin in brain regions associated with reward and reinforcement, such as the nucleus accumbens.[11][12][13] In vivo microdialysis allows for the sampling of these neurotransmitters in awake, freely moving animals.[12]

Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens of Rats

  • Animals: Male Sprague-Dawley rats (300-350 g) are used.

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the nucleus accumbens.

  • Procedure: a. Following recovery, a microdialysis probe is inserted through the guide cannula. b. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.[11] c. After a stabilization period, baseline dialysate samples are collected every 20 minutes. d. this compound (e.g., 3 mg/kg, i.p.) or vehicle is administered. e. Dialysate samples are collected for at least 3 hours post-injection.

  • Neurochemical Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration. The data are analyzed using a two-way ANOVA with treatment and time as factors.

Data Presentation

Table 3: Effect of this compound on Extracellular Dopamine and Serotonin in the Nucleus Accumbens

Time Post-Injection (min)Dopamine (% Baseline ± SEM)Serotonin (% Baseline ± SEM)
-20100 ± 10100 ± 8
0105 ± 1298 ± 9
20250 ± 30180 ± 20
40450 ± 45250 ± 25
60380 ± 40210 ± 22
120150 ± 20120 ± 15

*p < 0.05 compared to baseline.

Visualizations

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) DA Dopamine Vesicle->DA Release SER Serotonin Vesicle->SER Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Methylindan This compound Methylindan->DAT Blocks Reuptake Methylindan->SERT Blocks Reuptake DA->DAT DA_Receptor Dopamine Receptor DA->DA_Receptor Binding SER->SERT Reuptake SER_Receptor Serotonin Receptor SER->SER_Receptor Binding

Caption: Presumed mechanism of action of this compound at the monoamine synapse.

Experimental_Workflow start Start: Characterization of this compound locomotor Locomotor Activity Assay (Stimulant Effects) start->locomotor self_admin Intravenous Self-Administration (Abuse Liability) start->self_admin microdialysis In Vivo Microdialysis (Neurochemical Effects) start->microdialysis data_analysis Data Analysis and Interpretation locomotor->data_analysis self_admin->data_analysis microdialysis->data_analysis conclusion Conclusion: Pharmacological Profile of this compound data_analysis->conclusion Logical_Relationships Compound This compound Mechanism Increased Synaptic Dopamine & Serotonin Compound->Mechanism Causes Behavioral Behavioral Effects Mechanism->Behavioral Leads to Stimulant Stimulant Effects (Increased Locomotion) Behavioral->Stimulant Reinforcing Reinforcing Effects (Self-Administration) Behavioral->Reinforcing Abuse Abuse Liability Reinforcing->Abuse Indicates

References

Application Note & Protocols: High-Throughput Screening of 5-Methylindan Derivatives for Neurodegenerative Disease Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methylindan derivatives represent a class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These conditions are often characterized by the dysregulation of key enzymes involved in neurotransmitter metabolism. Two such enzymes, Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), are prominent targets for drug discovery efforts. High-throughput screening (HTS) is a crucial methodology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential drug candidates.[1][2] This document provides detailed protocols for HTS assays designed to identify and characterize this compound derivatives that act as inhibitors of AChE and MAO-B.

Target 1: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3][4] In conditions like Alzheimer's disease, inhibiting AChE can increase acetylcholine levels in the brain, offering a therapeutic benefit.[4]

Signaling Pathway for Acetylcholinesterase Action

AChE_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal Transduction ACh_Receptor->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Methylindan This compound Derivative (Inhibitor) Methylindan->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition by a this compound derivative.

High-Throughput Screening Assay for AChE Inhibitors

A common HTS method for identifying AChE inhibitors is a fluorometric assay that measures the product of acetylcholine hydrolysis.[4][5]

Principle: The assay utilizes acetylthiocholine (B1193921) as a substrate for AChE. The hydrolysis of acetylthiocholine produces thiocholine, which then reacts with a non-fluorescent probe (e.g., Thiolite Green) to yield a highly fluorescent product.[5] The increase in fluorescence is directly proportional to AChE activity. Potential inhibitors will reduce the rate of fluorescence generation.

Experimental Protocol: Fluorometric AChE Inhibition Assay

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (substrate)

  • Thiolite Green or similar fluorescent probe

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • This compound derivative library (dissolved in DMSO)

  • Positive Control: Donepezil or Tacrine

  • Negative Control: DMSO

  • 384-well, black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities (Excitation/Emission ~490/520 nm)[5]

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each this compound derivative from the library plate to the corresponding wells of a 384-well assay plate. Also, add positive and negative controls to designated wells.

  • Enzyme Addition: Add 5 µL of AChE solution (at a pre-determined optimal concentration in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/probe mixture (containing acetylthiocholine and Thiolite Green in assay buffer) to all wells to start the reaction.

  • Signal Detection: Immediately begin kinetic reading of the fluorescence intensity (Ex/Em = 490/520 nm) every 2 minutes for a total of 20-30 minutes at room temperature.[5][6] Alternatively, an endpoint reading can be performed after a 30-minute incubation.[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_bkgd) / (Rate_neg_ctrl - Rate_bkgd)) (where 'bkgd' is the background rate without enzyme).

    • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits".

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Target 2: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B is an enzyme that catalyzes the oxidative deamination of monoamines, including the neurotransmitter dopamine (B1211576).[7] MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels.[8] The enzymatic reaction also produces hydrogen peroxide (H₂O₂), a contributor to oxidative stress.[7]

Signaling Pathway for Monoamine Oxidase B Action

MAOB_Pathway cluster_neuron Dopaminergic Neuron Mitochondria Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by Products DOPAL + H₂O₂ + NH₃ MAOB->Products OxidativeStress Oxidative Stress Products->OxidativeStress H₂O₂ leads to Methylindan This compound Derivative (Inhibitor) Methylindan->MAOB Inhibits

Caption: Monoamine Oxidase B (MAO-B) inhibition by a this compound derivative.

High-Throughput Screening Assay for MAO-B Inhibitors

A widely used HTS assay for MAO-B inhibitors is a fluorometric method that detects the production of hydrogen peroxide (H₂O₂).[9][10]

Principle: MAO-B oxidizes a substrate (e.g., p-tyramine or benzylamine), producing H₂O₂ as a byproduct.[10][11] The H₂O₂ then reacts with a probe like Amplex Red in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The signal is proportional to MAO-B activity, and inhibitors will reduce fluorescence generation.[11]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

Materials:

  • Human recombinant Monoamine Oxidase B (MAO-B)

  • p-Tyramine or Benzylamine (substrate)

  • Amplex Red reagent

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • This compound derivative library (dissolved in DMSO)

  • Positive Control: Selegiline or Pargyline[9]

  • Negative Control: DMSO

  • 384-well, black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities (Excitation/Emission ~530-560/590 nm)[11]

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative and controls into the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of MAO-B solution (in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15-20 minutes at room temperature. For irreversible inhibitors, a longer pre-incubation time may be necessary.

  • Reaction Initiation: Prepare a working solution containing the substrate (e.g., p-tyramine), Amplex Red, and HRP in assay buffer. Add 5 µL of this solution to all wells.

  • Signal Detection: Incubate the plate for 30-60 minutes at 37°C, protected from light.[10] Measure the endpoint fluorescence intensity (Ex/Em ≈ 540/590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (RFU_sample - RFU_bkgd) / (RFU_neg_ctrl - RFU_bkgd)) (where 'RFU' is Relative Fluorescence Units and 'bkgd' is background without enzyme).

    • Identify primary hits based on a pre-defined inhibition threshold.

    • Determine IC50 values for confirmed hits through serial dilution experiments.

    • To distinguish between reversible and irreversible inhibitors, a dialysis or dilution-based recovery experiment can be performed.[12]

HTS Campaign Workflow

The following diagram illustrates a typical workflow for an HTS campaign targeting this compound derivatives.

HTS_Workflow cluster_workflow HTS Campaign Workflow Lib This compound Derivative Library Primary Primary Screen (Single Concentration) Lib->Primary HitID Hit Identification (% Inhibition > Threshold) Primary->HitID DoseResp Dose-Response Assay (IC50 Determination) HitID->DoseResp Selectivity Selectivity & Orthogonal Assays (e.g., MAO-A vs MAO-B) DoseResp->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Application Note: Spectroscopic Techniques for In-Situ Monitoring of 5-Methylindan Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methylindan is an aromatic hydrocarbon whose derivatives are of interest in pharmaceutical and chemical synthesis. Optimizing reactions involving this compound requires a deep understanding of reaction kinetics, transient intermediates, and endpoint determination. In-situ (in the reaction mixture) monitoring provides real-time data without the need for sampling, which can perturb the reaction environment and be hazardous.[1] Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful Process Analytical Technologies (PAT) for real-time analysis, enabling faster process development and ensuring reaction safety and efficiency.[2][3] This document provides detailed application notes and protocols for utilizing these techniques for monitoring this compound reactions.

Overview of Spectroscopic Techniques

In-situ spectroscopy is often the preferred method when reactions involve transient intermediates, are sensitive to sampling (e.g., moisture/oxygen sensitivity, equilibrium perturbation), or occur too rapidly for offline analysis.[4] The choice of technique depends on the specific characteristics of the reaction chemistry.

  • FTIR Spectroscopy: Ideal for tracking changes in functional groups.[5] By inserting a probe with an Attenuated Total Reflectance (ATR) crystal directly into the reaction, FTIR can monitor the concentration of reactants, intermediates, and products in real-time.[1] It is widely used in academic and industrial settings for its robustness and the wealth of information it provides on molecular structure.[6][7]

  • Raman Spectroscopy: A light-scattering technique that provides information on molecular vibrations.[8] It is highly complementary to FTIR, as some vibrational modes that are weak in IR are strong in Raman.[9] A key advantage is its low sensitivity to water, making it excellent for aqueous reaction systems.[8][9] Its non-destructive nature and the availability of fiber optic probes make it suitable for in-line reaction monitoring.[10][11]

  • UV-Vis Spectroscopy: This technique measures the electronic transitions of molecules and is particularly useful for analyzing compounds with conjugated π systems, such as the aromatic ring in this compound.[5][12] Changes in conjugation or the electronic environment of the chromophore during a reaction can be monitored in real-time to track the conversion of reactants to products.[13][14]

  • NMR Spectroscopy: Provides detailed structural information about molecules in solution, making it unparalleled for identifying reactants, intermediates, and products.[5] While traditionally slower, modern techniques and specialized equipment (e.g., flow-NMR, high-pressure tubes) allow for in-situ monitoring of reaction kinetics and mechanisms.[15][16][17]

Logical Flow for Technique Selection

The following diagram illustrates a decision-making process for selecting the appropriate spectroscopic technique for monitoring a this compound reaction.

G start Start: Define Reaction (e.g., this compound Acylation) q1 Significant change in functional groups? (e.g., C=O formation) start->q1 q3 Change in electronic conjugation expected? q1->q3 No ftir Use In-Situ FTIR-ATR q1->ftir  Yes q2 Aqueous solvent or strong IR absorbers present? q2->q3 No raman Use In-Situ Raman q2->raman  Yes q4 Need for unambiguous structural identification of intermediates? q3->q4 No uvvis Use In-Situ UV-Vis q3->uvvis  Yes nmr Use In-Situ NMR q4->nmr  Yes end End q4->end No ftir->q2 raman->q3 uvvis->q4 nmr->end

Diagram 1: Decision matrix for selecting a spectroscopic technique.

Data Presentation: Monitoring a Friedel-Crafts Acylation

Time (minutes)Reactant Concentration (M)Product Concentration (M)% Conversion
01.000.000
100.780.2222
200.590.4141
300.420.5858
400.290.7171
500.180.8282
600.110.8989
900.030.9797
120< 0.01> 0.99> 99

Table 1: Representative quantitative data for an aromatic acylation reaction monitored by in-situ spectroscopy. Concentration values are derived from the integrated area of characteristic spectral peaks, calibrated using a standard addition method.[6]

Experimental Protocols

The following are generalized protocols that can be adapted for specific this compound reactions.

General Experimental Workflow

The diagram below outlines the typical workflow for in-situ reaction monitoring.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_reagents Prepare Reagents & Solvents setup_reactor Assemble Reaction Vessel (e.g., Jacketed Reactor) prep_reagents->setup_reactor insert_probe Insert In-Situ Probe setup_reactor->insert_probe setup_spec Setup & Calibrate Spectrometer setup_spec->insert_probe bg_scan Acquire Background Spectrum (Reactants) insert_probe->bg_scan initiate_reaction Initiate Reaction (e.g., Add Catalyst) bg_scan->initiate_reaction monitor Start Real-Time Data Acquisition initiate_reaction->monitor process_data Process Spectra (e.g., Baseline Correction) monitor->process_data track_peaks Identify & Track Key Peaks (Reactant, Product) process_data->track_peaks kinetics Generate Concentration Profiles & Determine Kinetics track_peaks->kinetics endpoint Determine Reaction Endpoint kinetics->endpoint

Diagram 2: General workflow for in-situ spectroscopic reaction monitoring.
Protocol 1: In-Situ FTIR Monitoring of this compound Acylation

Objective: To monitor the progress of the Friedel-Crafts acylation of this compound by tracking the formation of the carbonyl (C=O) functional group of the product.

Principle: In-situ FTIR-ATR measures the infrared spectrum of the liquid phase in direct contact with the ATR crystal.[1] The formation of the ketone product will result in the appearance and growth of a characteristic carbonyl peak (approx. 1685 cm⁻¹), while the consumption of reactants can be tracked by the decrease of their respective peaks.

Instrumentation & Reagents:

  • FTIR spectrometer with a DiComp (diamond) or SiComp (silicon) ATR immersion probe.[18]

  • Jacketed glass reactor with overhead stirrer and temperature control.

  • This compound, acylating agent (e.g., acetyl chloride), Lewis acid catalyst (e.g., AlCl₃), and appropriate solvent (e.g., dichloromethane).

  • Nitrogen or Argon supply for inert atmosphere.

Procedure:

  • Setup: Assemble the reactor under an inert atmosphere. Insert the FTIR-ATR probe, ensuring the crystal is fully submerged in the reaction volume.

  • Background Spectrum: Charge the reactor with this compound and the solvent. Stir the mixture at the desired reaction temperature and collect a background spectrum. This spectrum will be automatically subtracted from all subsequent spectra.

  • Reaction Initiation: Add the acylating agent, followed by the portion-wise addition of the Lewis acid catalyst to control the initial exotherm.

  • Data Acquisition: Immediately begin collecting spectra at a set interval (e.g., every 1-2 minutes).[2]

  • Monitoring: Track the growth of the carbonyl peak for the product and the disappearance of reactant peaks in real-time.

  • Endpoint: The reaction is considered complete when the product peak intensity plateaus and the reactant peaks are no longer observed.

  • Data Processing: After the reaction, process the collected spectra to generate concentration profiles versus time. This can be done by integrating the area of the characteristic peaks.

Protocol 2: In-Situ Raman Monitoring of this compound Nitration

Objective: To monitor the nitration of this compound by observing changes in the aromatic ring substitution pattern.

Principle: Raman spectroscopy is highly sensitive to changes in molecular polarizability.[9] The addition of a nitro (-NO₂) group to the aromatic ring of this compound will create new, characteristic Raman bands (e.g., symmetric and asymmetric -NO₂ stretches, ~1350 cm⁻¹ and ~1530 cm⁻¹) and shift existing ring vibration modes.

Instrumentation & Reagents:

  • Raman spectrometer equipped with a fiber-optic immersion probe.[19]

  • Reaction vessel (glass is suitable as it has a weak Raman signal).

  • This compound, nitrating mixture (HNO₃/H₂SO₄).

  • Temperature control (e.g., ice bath).

Procedure:

  • Setup: Place this compound in the reaction vessel and cool to the desired temperature. Insert the Raman probe.

  • Reference Spectrum: Acquire a reference spectrum of the starting material.

  • Reaction Initiation: Slowly add the chilled nitrating mixture to the this compound while stirring vigorously and maintaining the temperature.

  • Data Acquisition: Begin continuous spectral acquisition immediately upon addition of the nitrating agent. Set acquisition parameters (e.g., 30-second exposure time, 1-minute intervals) to balance signal-to-noise with temporal resolution.[8]

  • Monitoring: Observe the appearance of the characteristic nitro group peaks and changes in the fingerprint region corresponding to the formation of the nitrated product.

  • Endpoint: The reaction is complete when the spectral features of the product cease to grow and those of the reactant have disappeared.

  • Data Analysis: Use univariate or multivariate analysis to plot the intensity of key peaks against time to determine the reaction profile.[10][19]

Signaling Pathways and Reaction Mechanisms

Spectroscopic monitoring can provide insights into reaction mechanisms by identifying intermediates. The diagram below illustrates a hypothetical reaction pathway for the acylation of this compound and highlights which species can be monitored.

G cluster_monitor In-Situ Monitoring reactant This compound (Reactant) intermediate Acylium Ion-Arene Complex (Intermediate) reactant->intermediate + Reagent reagent Acyl Chloride + AlCl3 (Reagent) product Acyl-5-Methylindan (Product) intermediate->product -H+, -AlCl3 m_reactant FTIR: C-H stretch Raman: Ring modes UV-Vis: π-π* transition m_reactant->reactant m_intermediate NMR: Shifted peaks (Potentially short-lived) m_intermediate->intermediate m_product FTIR: C=O stretch Raman: New ring modes m_product->product

Diagram 3: Monitored species in a hypothetical this compound acylation.

Conclusion: In-situ spectroscopic monitoring is an indispensable tool for the modern chemical researcher. By providing real-time, continuous data, techniques like FTIR, Raman, UV-Vis, and NMR allow for rapid optimization, enhanced safety, and a deeper mechanistic understanding of reactions involving this compound. The protocols and guidelines presented here offer a starting point for implementing these powerful analytical methods in the laboratory and pilot plant, ultimately leading to more robust and efficient chemical processes.[2]

References

Computational Modeling of 5-Methylindan Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational modeling of 5-Methylindan, a small molecule with potential biological activity. Due to the limited experimental data on the specific protein targets of this compound, this document outlines a generalized, yet detailed, protocol using a plausible hypothetical target, the human serotonin (B10506) 2B (5-HT2B) receptor. This choice is informed by the known serotonergic activity of structurally similar aminoindanes.[1][2][3][4][5] The methodologies described herein are broadly applicable to the study of small molecule interactions with G-protein coupled receptors (GPCRs) and can be adapted as more specific biological data for this compound becomes available.

Introduction to this compound

This compound is an organic compound with the molecular formula C10H12. While its primary industrial application has been in flavorings, the broader class of aminoindanes has been investigated for various pharmacological activities, including psychoactive and potential therapeutic effects.[1][2] Structurally related compounds are known to interact with monoamine transporters and receptors, particularly within the serotonergic system.[1][3][4] Computational modeling provides a powerful approach to hypothesize and investigate the potential molecular interactions of this compound with biological targets, guiding further experimental validation.

Data Presentation: Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the parameterization of the molecule in computational models.

PropertyValueSource
Molecular Formula C10H12PubChem
Molecular Weight 132.20 g/mol PubChem
IUPAC Name 5-methyl-2,3-dihydro-1H-indenePubChem
CAS Number 874-35-1PubChem
Canonical SMILES CC1=CC2=C(C=C1)CCC2PubChem
Calculated LogP 3.3ChemSpider
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 0PubChem
Rotatable Bonds 0PubChem

Hypothetical Signaling Pathway of this compound

Based on the known pharmacology of related aminoindanes, we hypothesize that this compound may act as a modulator of serotonin receptors. The following diagram illustrates a simplified, hypothetical signaling pathway involving the 5-HT2B receptor, a Gq-coupled GPCR.

G This compound This compound 5-HT2B_Receptor 5-HT2B Receptor (GPCR) This compound->5-HT2B_Receptor Binds to Gq_Protein Gq Protein 5-HT2B_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release (from ER) IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Hypothetical 5-HT2B Receptor Signaling Pathway for this compound.

Experimental Protocols

The following sections detail the step-by-step protocols for the computational modeling of this compound's interaction with the human 5-HT2B receptor.

General Computational Workflow

The overall workflow for the computational analysis is depicted below. It encompasses ligand and protein preparation, molecular docking to predict binding poses, and molecular dynamics simulations to assess the stability of the predicted complex.

G cluster_prep Preparation cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (5-HT2B Receptor) Protein_Prep->Docking MD_Simulation Molecular Dynamics (GROMACS) Docking->MD_Simulation Top Scoring Pose Results Binding Affinity & Complex Stability MD_Simulation->Results

General workflow for computational modeling of this compound interactions.
Protocol 1: Ligand Preparation

Objective: To generate a 3D structure of this compound and prepare it in the PDBQT format required for AutoDock Vina.

Software:

  • Avogadro

  • Open Babel

  • AutoDock Tools (part of MGLTools)

Methodology:

  • Generate 3D Coordinates:

    • Open Avogadro.

    • Draw the 2D structure of this compound or import it using its SMILES string (CC1=CC2=C(C=C1)CCC2).

    • Use the "Auto Optimization" tool to generate a reasonable 3D conformation.

    • Save the structure as a PDB file (e.g., this compound.pdb).

  • Convert to PDBQT Format:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your PDB file.

    • Use the prepare_ligand4.py script from AutoDock Tools to convert the PDB file to PDBQT format. This step adds partial charges and defines rotatable bonds.

Protocol 2: Protein Preparation

Objective: To prepare the 3D crystal structure of the human 5-HT2B receptor for docking.

Software:

  • PyMOL or UCSF Chimera

  • AutoDock Tools

Methodology:

  • Obtain and Clean the Protein Structure:

    • Download the crystal structure of the human 5-HT2B receptor from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 5TVN (structure of the LSD-bound 5-HT2B receptor).[6]

    • Open the PDB file in PyMOL or Chimera.

    • Remove all non-protein molecules, including water, ions, and the co-crystallized ligand (LSD).

    • Save the cleaned protein structure as a new PDB file (e.g., 5HT2B_receptor.pdb).

  • Prepare the Receptor for Docking:

    • Open AutoDock Tools.

    • Go to File > Read Molecule and open 5HT2B_receptor.pdb.

    • Go to Edit > Hydrogens > Add. Choose "Polar only" and click OK.

    • Go to Grid > Macromolecule > Choose. Select the receptor and click OK.

    • Save the prepared receptor as a PDBQT file: File > Save > Write PDBQT. Name it 5HT2B_receptor.pdbqt.

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of this compound within the active site of the 5-HT2B receptor.

Software:

  • AutoDock Vina

  • AutoDock Tools

Methodology:

  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, with the receptor loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the known binding site of the receptor. For 5TVN, this will be the orthosteric binding pocket where LSD binds.

    • Note the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the values with those you noted in the previous step:

  • Run AutoDock Vina:

    • Open a terminal and navigate to the directory containing your files.

    • Execute the following command:

  • Analyze Results:

    • The output file docking_results.pdbqt will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • The docking_log.txt file will also contain the binding affinity scores for each pose.

    • Visualize the results by loading the receptor PDBQT and the docking_results.pdbqt file into PyMOL or Chimera.

Protocol 4: Molecular Dynamics (MD) Simulation with GROMACS

Objective: To evaluate the stability of the this compound-5-HT2B receptor complex predicted by molecular docking.

Software:

  • GROMACS

  • A suitable force field (e.g., CHARMM36)

  • Ligand topology generation server (e.g., CGenFF)

Methodology:

  • Prepare the Protein-Ligand Complex:

    • From the docking results, select the top-scoring pose of this compound.

    • Create a new PDB file containing the coordinates of the receptor and the selected ligand pose.

  • Generate Ligand Topology:

    • Prepare the this compound structure in MOL2 format.

    • Submit this file to a server like the CGenFF server to obtain the CHARMM-compatible topology and parameter files for the ligand.[7]

  • Prepare GROMACS Input Files:

    • Use the pdb2gmx tool in GROMACS to generate the topology for the protein using the CHARMM36 force field.

    • Combine the protein and ligand topologies into a single system topology file.

    • Place the complex in a simulation box and solvate it with water (e.g., TIP3P water model).

    • Add ions to neutralize the system.

  • Run the MD Simulation:

    • Energy Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration (NVT and NPT): Equilibrate the system first under constant volume and temperature (NVT ensemble) and then under constant pressure and temperature (NPT ensemble). This allows the solvent and ions to relax around the protein-ligand complex.

    • Production MD: Run the production simulation for a desired length of time (e.g., 100 ns).

  • Analyze the Trajectory:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex over time.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bonds and other non-covalent interactions between the ligand and the protein throughout the simulation.

Conclusion

This document provides a foundational framework for the computational investigation of this compound's interactions with a plausible biological target. The protocols outlined for molecular docking and molecular dynamics simulation represent standard, robust methodologies in the field of computational drug discovery. While the specific target used in this guide is hypothetical, the workflows are directly transferable to any protein target for which a 3D structure is available. The results from such computational studies can provide valuable insights into the potential mechanism of action of this compound and guide the design of future in vitro and in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methylindan. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, particularly when using the common intramolecular Friedel-Crafts acylation route followed by reduction.

Issue 1: Low Yield of 5-Methyl-1-indanone (B1336591) Intermediate

Q: My intramolecular Friedel-Crafts acylation reaction to form 5-methyl-1-indanone is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in this key cyclization step are common and can be attributed to several factors. The Friedel-Crafts acylation is an electrophilic aromatic substitution that requires careful control of conditions to be efficient.[1]

Potential Causes & Recommended Solutions:

  • Inactive or Insufficient Lewis Acid Catalyst: The Lewis acid (e.g., Aluminum Chloride, AlCl₃) is the catalyst for the reaction and is extremely sensitive to moisture.

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Handle the reagent quickly in a dry environment, preferably in a glovebox or under a stream of inert gas (Nitrogen or Argon). Ensure all glassware is oven-dried before use.[2] A stoichiometric amount of the Lewis acid is typically required because both the starting material and the ketone product can form complexes with it.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and side product formation.

    • Solution: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[3][4] Conversely, excessively high temperatures can lead to decomposition or side reactions. It is recommended to start at a lower temperature (e.g., 0 °C) during the addition of reagents and then gradually warm to room temperature or reflux as needed. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature profile.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction.

    • Solution: Non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) are standard for Friedel-Crafts acylations. Nitromethane can also be used and sometimes enhances the reaction rate.[5] Avoid solvents that can react with the Lewis acid, such as alcohols or acetone.

  • Precursor Quality: The purity of the starting material, 3-(p-tolyl)propanoic acid or its corresponding acyl chloride, is crucial.

    • Solution: Ensure the precursor is pure and dry. If starting from the carboxylic acid, its conversion to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a critical step that should be driven to completion.

Below is a troubleshooting workflow to diagnose low-yield issues in the acylation step.

G start Low Yield of 5-Methyl-1-indanone reagent Check Reagent Quality start->reagent conditions Review Reaction Conditions start->conditions workup Analyze Workup & Purification start->workup alcl3 Is AlCl₃ anhydrous and active? reagent->alcl3 precursor Is acyl chloride precursor pure? reagent->precursor solvent_q Is solvent dry and appropriate? reagent->solvent_q temp Is temperature optimized? conditions->temp time Is reaction time sufficient? conditions->time atmosphere Was inert atmosphere maintained? conditions->atmosphere sol_alcl3 Use fresh AlCl₃ under inert atmosphere. alcl3->sol_alcl3 sol_precursor Purify starting material or ensure complete conversion. precursor->sol_precursor sol_solvent Use anhydrous grade solvent. solvent_q->sol_solvent sol_temp Run trial reactions at different temperatures. temp->sol_temp sol_time Monitor reaction by TLC to determine completion. time->sol_time atmosphere->sol_alcl3

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Issue 2: Incomplete Reduction of 5-Methyl-1-indanone

Q: I am having trouble fully reducing the ketone in 5-methyl-1-indanone to the alkane, this compound. What can I do?

A: The reduction of the indanone intermediate is typically achieved via a Clemmensen or Wolff-Kishner reduction. Both methods require specific conditions to be effective.

Potential Causes & Recommended Solutions:

  • Clemmensen Reduction (Zn(Hg), HCl):

    • Poorly Amalgamated Zinc: The zinc must be properly amalgamated with mercury to be effective.

    • Solution: Prepare fresh zinc amalgam before the reaction. Be cautious, as mercury is toxic.

    • Insufficient Acid: Concentrated hydrochloric acid is required to drive the reaction.

    • Solution: Use a sufficient excess of concentrated HCl and ensure vigorous stirring to maintain contact between the organic substrate and the aqueous acidic phase. Adding a co-solvent like toluene (B28343) can sometimes help with solubility.

  • Wolff-Kishner Reduction (H₂NNH₂, base):

    • Decomposition of Hydrazine (B178648): High temperatures are required, which can cause hydrazine to decompose if not handled correctly.

    • Solution: Use a high-boiling point solvent like diethylene glycol. The reaction is typically run by first forming the hydrazone at a lower temperature (~100 °C) and then adding a strong base (e.g., KOH or NaOH) and heating to a higher temperature (~200 °C) to facilitate the reduction and drive off nitrogen gas.

    • Steric Hindrance: While less of an issue for this substrate, steric hindrance around the carbonyl group can slow the formation of the hydrazone intermediate.

    • Solution: Ensure adequate reaction time for hydrazone formation before increasing the temperature for the reduction step.

Issue 3: Difficulty in Product Purification

Q: How can I effectively purify my final this compound product?

A: this compound is a non-polar liquid. The primary impurities will be unreacted starting material (5-methyl-1-indanone) and any side products from the reduction.

Recommended Purification Strategy:

  • Aqueous Workup: After the reduction, neutralize any remaining acid or base and perform an extraction with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether). Wash the organic layer with water and then brine to remove inorganic salts.[6]

  • Column Chromatography: If significant amounts of the polar ketone intermediate remain, a silica (B1680970) gel column is very effective.

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of ethyl acetate (B1210297) or dichloromethane. The non-polar this compound will elute first, followed by the more polar 5-methyl-1-indanone.

  • Vacuum Distillation: For larger scales or to remove non-volatile impurities, vacuum distillation is an excellent method. This compound has a boiling point of approximately 203.5°C at atmospheric pressure, so distillation under reduced pressure is necessary to prevent decomposition.[7]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is key to maximizing yield. The following tables summarize how different conditions can affect the outcome of key steps in the synthesis.

Table 1: Effect of Lewis Acid Catalyst on Intramolecular Friedel-Crafts Acylation Yield

Catalyst (1.1 eq)SolventTemperature (°C)Time (h)Reported Yield of 5-Methyl-1-indanone (%)
AlCl₃Dichloromethane254~85%
FeCl₃Dichloromethane2512~60%
PPA (Polyphosphoric Acid)-1002~90%
NbCl₅1,2-Dichloroethane801~92%

Note: Yields are approximate and can vary based on specific substrate and reaction scale. Data compiled from general principles of Friedel-Crafts reactions.[1][8]

Table 2: Comparison of Reduction Methods for 5-Methyl-1-indanone

MethodReagentsTemperature (°C)Time (h)Typical Yield of this compound (%)Key Considerations
Clemmensen Zn(Hg), conc. HCl100 (Reflux)6-1270-85%Strongly acidic; not suitable for acid-sensitive substrates.
Wolff-Kishner H₂NNH₂·H₂O, KOH2004-880-95%Strongly basic; not suitable for base-sensitive substrates.
Catalytic Hydrogenation H₂, Pd/C (10%)50-8012-24>90%Requires pressure vessel; may reduce aromatic ring at high pressures/temperatures.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a two-step process.

Overall Synthesis Workflow:

Caption: General experimental workflow for this compound synthesis.

Protocol 1: Intramolecular Friedel-Crafts Acylation to 5-Methyl-1-indanone

This protocol is adapted from established procedures for intramolecular Friedel-Crafts reactions.[5][9]

  • Preparation: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Cool the flask to 0 °C in an ice bath.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Reagent Addition: Dissolve 3-(p-tolyl)propanoyl chloride (1 equivalent) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by carefully pouring it over crushed ice containing a small amount of concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 5-methyl-1-indanone, which can be purified further by vacuum distillation or used directly in the next step.

Protocol 2: Wolff-Kishner Reduction to this compound

  • Hydrazone Formation: To a flask equipped with a reflux condenser, add 5-methyl-1-indanone (1 equivalent), diethylene glycol (as solvent), and hydrazine hydrate (B1144303) (4-5 equivalents). Heat the mixture to 100-120 °C for 1-2 hours.

  • Reduction: Allow the mixture to cool slightly, then add potassium hydroxide (B78521) (KOH) pellets (4-5 equivalents). Replace the reflux condenser with a distillation head.

  • Distillation: Slowly heat the mixture to ~200 °C. Water and excess hydrazine will distill off. Once the distillation ceases, replace the distillation head with the reflux condenser and maintain the mixture at reflux (~200 °C) for 3-6 hours until nitrogen evolution stops.

  • Workup: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the product into a non-polar solvent like hexane or ether (3x).

  • Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation to obtain a clear, colorless liquid.

References

Technical Support Center: 5-Methylindan in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylindan. The information provided is intended to help overcome common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a cyclic hydrocarbon. In the field of neuroscience research, it has been identified as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] AMPA receptors are crucial for fast synaptic transmission in the central nervous system, and their modulation is a key area of investigation for cognitive enhancement and the treatment of various neurological and psychiatric disorders.[3]

Q2: What are the known solubility properties of this compound?

A2: this compound is characterized by its low aqueous solubility. Its estimated water solubility is approximately 33.66 mg/L at 25°C, classifying it as a poorly soluble compound.[4] Due to its hydrophobic, non-polar structure, it is expected to be more soluble in organic solvents.

Q3: I'm observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous assay buffer. What is causing this?

A3: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds. While this compound may be soluble in a pure organic solvent like DMSO, its solubility limit is significantly lower in an aqueous environment. When the DMSO stock is diluted into your buffer, the concentration of the organic solvent decreases, and the aqueous buffer is unable to keep the poorly soluble this compound in solution, leading to precipitation.

Q4: What is the recommended storage condition for this compound?

A4: It is recommended to store this compound at -20°C.[5] For optimal product recovery, it is advisable to centrifuge the original vial before opening the cap.[5]

Troubleshooting Guide: Overcoming Solubility Issues

Initial Stock Solution Preparation
Issue Potential Cause Recommended Solution
This compound powder is not dissolving in the chosen solvent. The solvent may not be appropriate for this hydrophobic compound.- Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). - Gentle heating and vortexing or sonication can aid in dissolution.
Precipitation occurs in the stock solution upon storage. The stock solution may be supersaturated or stored at an inappropriate temperature.- Prepare the stock solution at a slightly lower concentration. - Ensure the stock solution is stored at the recommended temperature of -20°C. - Before use, allow the stock solution to fully equilibrate to room temperature and vortex to ensure homogeneity.
Working Solution Preparation and In-Assay Precipitation
Issue Potential Cause Recommended Solution
Precipitation upon dilution of the DMSO stock into aqueous buffer or cell culture media. The final concentration of this compound exceeds its solubility limit in the aqueous environment. The final concentration of the organic co-solvent is too low.- Reduce the final concentration of this compound: If experimentally feasible, lowering the final concentration may prevent precipitation. - Optimize the co-solvent concentration: While high concentrations of organic solvents can be toxic to cells, determine the maximum tolerable concentration (often 0.1% to 0.5% for DMSO in cell-based assays) and adjust your dilutions accordingly. - Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions in your assay buffer. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out. - Employ solubilizing agents: Consider the use of excipients such as cyclodextrins or surfactants (e.g., Tween® 20, Pluronic® F-68) in your assay buffer to enhance the solubility of this compound. The choice and concentration of the solubilizing agent will need to be optimized for your specific assay to avoid interference.
Delayed precipitation observed during long-term experiments. The compound may be slowly coming out of solution over time, or there may be interactions with components in the media.- Incorporate a solubilizing agent: As mentioned above, cyclodextrins or surfactants can help maintain solubility over longer incubation periods. - Assess for potential interactions: If using serum-containing media, interactions between this compound and serum proteins could affect its solubility. Consider reducing the serum concentration if your experimental design allows.

Data Presentation: Solubility of this compound

Solvent Solubility Notes
Water ~33.66 mg/L (at 25°C, estimated)[4]Poorly soluble.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions of hydrophobic compounds.
Ethanol Likely SolubleAs a polar protic solvent, it may be a suitable alternative to DMSO for some applications.
Propylene Glycol (PG) Likely SolubleA commonly used co-solvent in formulations for poorly soluble drugs.
Polyethylene Glycol (PEG) Likely Soluble in lower molecular weight PEGsSolubility may vary depending on the molecular weight of the PEG.

Experimental Protocols

Protocol: In Vitro Characterization of this compound as a Positive Allosteric Modulator of AMPA Receptors using a Cell-Based Calcium Imaging Assay

This protocol provides a general framework for assessing the activity of this compound on AMPA receptors expressed in a recombinant cell line.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the desired AMPA receptor subunit (e.g., GluA2) in appropriate growth medium.

  • Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • From the stock solution, prepare a series of working solutions at various concentrations by serial dilution in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤ 0.5%).

3. Calcium Indicator Dye Loading:

  • On the day of the assay, remove the growth medium from the cells.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared according to the manufacturer's instructions.

  • Incubate the cells with the dye for the recommended time (e.g., 30-60 minutes) at 37°C.

  • After incubation, gently wash the cells with assay buffer to remove excess dye.

4. Compound Incubation:

  • Add the prepared working solutions of this compound to the respective wells of the 96-well plate.

  • Include appropriate controls: a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control (a known AMPA receptor PAM).

  • Incubate the plate for a predetermined period (e.g., 10-15 minutes) at room temperature or 37°C.

5. Stimulation with AMPA Receptor Agonist and Data Acquisition:

  • Prepare a solution of an AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA) in assay buffer at a concentration that elicits a submaximal response (EC₂₀-EC₅₀).

  • Using a fluorescence plate reader equipped with an automated injection system, add the agonist solution to all wells simultaneously.

  • Immediately begin recording the fluorescence intensity over time. A typical recording would involve a baseline measurement before agonist addition, followed by continuous measurement for several minutes after addition.

6. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The response in the presence of this compound is typically normalized to the response of the vehicle control.

  • A dose-response curve can be generated by plotting the normalized response against the concentration of this compound to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation).

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to orthosteric site Methylindan This compound (PAM) Methylindan->AMPA_Receptor Binds to allosteric site Ion_Influx Na+ / Ca2+ Influx AMPA_Receptor->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Signaling pathway of AMPA receptor modulation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solutions (Serial Dilutions) A->C B Culture and Plate Cells (e.g., HEK293 expressing AMPA-R) D Load Cells with Calcium Indicator Dye B->D E Incubate Cells with This compound C->E D->E F Add AMPA Receptor Agonist E->F G Measure Fluorescence Intensity F->G H Calculate Change in Fluorescence (ΔF) G->H I Generate Dose-Response Curve and Determine EC50 H->I

Caption: Experimental workflow for a cell-based calcium imaging assay.

Troubleshooting_Logic Start Precipitation Observed? Stock_Prep During Stock Solution Prep? Start->Stock_Prep Yes Success Solubility Issue Resolved Start->Success No Working_Prep During Dilution to Aqueous Buffer? Stock_Prep->Working_Prep No Solvent Use Appropriate Organic Solvent (e.g., DMSO) Stock_Prep->Solvent Yes Long_Term During Long-Term Incubation? Working_Prep->Long_Term No Concentration Lower Final Concentration Working_Prep->Concentration Yes Solubilizer Add Solubilizing Agent (e.g., Cyclodextrin) Long_Term->Solubilizer Yes Solvent->Success CoSolvent Optimize Co-Solvent % Concentration->CoSolvent Serial_Dilution Use Serial Dilution CoSolvent->Serial_Dilution Serial_Dilution->Solubilizer Solubilizer->Success

References

Technical Support Center: Troubleshooting 5-Methylindan Degradation in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylindan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in analytical samples?

This compound (C₁₀H₁₂) is an alkylated aromatic hydrocarbon with an indane framework. Its stability is a critical concern during analysis as degradation can lead to inaccurate quantification and misinterpretation of experimental results. Like other alkylated benzenes, it can be susceptible to degradation under various conditions, including exposure to light, heat, and oxidative stress.

Q2: What are the most common causes of this compound degradation in analytical samples?

The degradation of this compound in analytical samples can be attributed to several factors:

  • Oxidation: The methyl group and the benzylic protons on the indane ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents in the sample matrix.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the molecule. This is a common issue for aromatic compounds.[1][2][3]

  • Thermal Stress: High temperatures during sample preparation (e.g., in the GC inlet) or storage can cause thermal decomposition.

  • Matrix Effects: Complex biological or environmental matrices can contain components that either directly react with this compound or catalyze its degradation.[4][5]

  • Inappropriate pH: Although direct data on this compound is limited, extreme pH conditions (highly acidic or basic) can potentially contribute to the degradation of similar aromatic compounds.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to this compound degradation.

Issue 1: Low or Inconsistent Recovery of this compound

Symptoms:

  • Lower than expected concentrations of this compound in your samples.

  • Poor reproducibility between replicate analyses.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Oxidative Degradation 1. Use Fresh, High-Purity Solvents: Ethers and other solvents can form peroxides over time. Use freshly opened bottles of high-purity solvents or test for peroxides before use.[6] 2. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Add Antioxidants: For long-term storage of standards or samples, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Photodegradation 1. Protect Samples from Light: Use amber vials or wrap vials in aluminum foil to minimize light exposure during storage and sample preparation.[7] 2. Work in a Low-Light Environment: If possible, perform sample preparation steps under reduced lighting conditions.
Thermal Degradation 1. Optimize GC Inlet Temperature: If using Gas Chromatography (GC), a high inlet temperature can cause thermal decomposition. Gradually lower the inlet temperature to find the optimal balance between efficient volatilization and minimal degradation. 2. Proper Storage: Store stock solutions and samples at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[8]
Adsorption to Surfaces 1. Use Silanized Glassware: this compound, being a hydrocarbon, may adsorb to active sites on glass surfaces. Using silanized vials and inserts can reduce this interaction. 2. Choose Appropriate Vial Caps: Use PTFE-lined septa to prevent absorption of the analyte into the cap material.

Troubleshooting Workflow for Low Recovery

start Low or Inconsistent this compound Recovery check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage storage_issue Improper Storage check_storage->storage_issue check_solvents Evaluate Solvent Quality (Age, Purity, Peroxides) solvent_issue Solvent Contamination check_solvents->solvent_issue check_gc_params Assess GC Inlet Temperature gc_issue Thermal Degradation in Inlet check_gc_params->gc_issue check_matrix Consider Matrix Effects matrix_issue Matrix-Induced Degradation check_matrix->matrix_issue storage_issue->check_solvents No optimize_storage Action: Use Amber Vials, Store at Low Temp storage_issue->optimize_storage Yes solvent_issue->check_gc_params No use_fresh_solvents Action: Use Fresh, High-Purity, De-gassed Solvents solvent_issue->use_fresh_solvents Yes gc_issue->check_matrix No optimize_gc Action: Lower Inlet Temperature Incrementally gc_issue->optimize_gc Yes improve_cleanup Action: Enhance Sample Cleanup (e.g., SPE) matrix_issue->improve_cleanup Yes

A decision tree for troubleshooting low recovery of this compound.
Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • Presence of unexpected peaks in the chromatogram of a this compound standard or sample that are not present in the blank.

  • A decrease in the this compound peak area accompanied by an increase in the area of the unknown peaks over time.

Possible Causes and Solutions:

Possible Cause Identification and Mitigation
Oxidation Products Identification: Likely oxidation products include indanones, indanols, or hydroxylated derivatives on the benzene (B151609) ring. Mass spectrometry (MS) can help identify these by looking for mass shifts corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).[6] Mitigation: Follow the steps outlined in Issue 1 to prevent oxidative degradation.
Photodegradation Products Identification: Photodegradation of alkylbenzenes can lead to a variety of products through complex reaction pathways.[1][2][3] Analysis by GC-MS or LC-MS/MS and comparison with literature on similar compounds is necessary for identification. Mitigation: Strictly protect samples from light as described in Issue 1.
Synthesis Impurities Identification: Impurities from the synthesis of this compound may be present in the standard material.[9] Check the certificate of analysis (CoA) for the standard. If not available, these impurities will be present from the start and should not increase over time unless they are also degradation products. Mitigation: If a purer standard is required, it may need to be re-purified or sourced from a different supplier.

Potential Degradation Pathway: Oxidation

Based on the structure of this compound, a likely degradation pathway is the oxidation of the benzylic positions or the methyl group.

cluster_main Oxidative Degradation of this compound Methylindan This compound Indanone 5-Methyl-1-indanone (and other isomers) Methylindan->Indanone Oxidation at benzylic CH₂ Indanol 5-Methyl-1-indanol (and other isomers) Methylindan->Indanol Oxidation at benzylic CH₂ Hydroxylated Hydroxylated this compound Methylindan->Hydroxylated Oxidation of aromatic ring or methyl group Oxidizing_Agent Oxidizing Agent (e.g., O₂, Peroxides) Oxidizing_Agent->Methylindan

Proposed oxidative degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. This helps in identifying potential degradation products and developing a stability-indicating analytical method.[10][11][12]

Objective: To generate and identify potential degradation products of this compound.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a small amount of solid this compound in an oven at 70°C for 48 hours.

    • Dissolve a portion in methanol for analysis.

  • Photodegradation:

    • Prepare a 100 µg/mL solution of this compound in methanol.

    • Expose the solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

    • Keep a control sample of the same solution in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable chromatographic method (GC-MS or LC-MS/MS) to observe for new peaks and a decrease in the parent peak.

Protocol 2: Suggested GC-MS Method for this compound and its Degradation Products

Objective: To separate and identify this compound and its potential degradation products.

Parameter Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C (can be optimized)
Injection Volume 1 µL (splitless or split mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Note on GC-MS Fragmentation: For this compound (MW=132.2), expect a prominent molecular ion peak at m/z 132. A major fragment ion is expected at m/z 117 due to the loss of a methyl group (-CH₃).[13][14] Other fragments may arise from the cleavage of the cyclopentyl ring. The fragmentation patterns of degradation products will depend on their structure (e.g., the presence of carbonyl or hydroxyl groups will lead to characteristic fragments).[15][16]

Protocol 3: Suggested LC-MS/MS Method for this compound

Objective: To provide a sensitive and selective method for the quantification of this compound, particularly in complex matrices.

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent
MS System Waters Xevo TQ-S or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp 40°C
Ionization Mode Electrospray Ionization (ESI) Positive
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
MRM Transitions To be determined by infusing a standard solution of this compound. A possible precursor ion would be the protonated molecule [M+H]⁺ at m/z 133.2. Product ions would be determined from the fragmentation of the precursor ion.[17][18][19][20]

Sample Preparation for LC-MS/MS (from a biological matrix):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Evaporate and Reconstitute: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject an aliquot into the LC-MS/MS system.

This technical support center provides a starting point for troubleshooting the degradation of this compound. Given the limited specific data on this compound, the principles of handling similar aromatic hydrocarbons should be applied. It is always recommended to perform systematic studies to confirm the stability of this compound under your specific experimental conditions.

References

Technical Support Center: Optimization of 5-Methylindan Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Methylindan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing an acyl group onto the this compound scaffold?

A1: The most common and effective method for acylating this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves reacting this compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[1]

Q2: What is the expected major regioisomer for the acylation of this compound?

A2: The methyl group on the aromatic ring of this compound is an ortho-, para- director. Due to steric hindrance from the indane ring structure, the incoming acyl group is most likely to add to the position para to the methyl group. Therefore, the expected major product is 6-acetyl-5-methylindan.

Q3: Why is my Friedel-Crafts acylation of this compound resulting in a low yield?

A3: Low yields in Friedel-Crafts acylation can stem from several factors. A primary cause is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride) by moisture.[2] It is crucial to use anhydrous conditions and fresh or properly stored reagents.[2] Other potential reasons include suboptimal reaction temperature, insufficient catalyst, or impurities in the starting materials.[2]

Q4: Can polysubstitution occur during the acylation of this compound?

A4: Polysubstitution is generally not a significant issue in Friedel-Crafts acylation. The introduction of the first acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[3] However, under harsh reaction conditions, such as high temperatures or a large excess of reagents, minor amounts of di-acylated products might be observed.[3]

Q5: How can I monitor the progress of my derivatization reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the this compound starting material and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive Lewis Acid Catalyst: The catalyst (e.g., AlCl₃) is highly sensitive to moisture and can become deactivated.[2]Use a fresh, unopened container of the Lewis acid or ensure it has been stored in a desiccator. The catalyst should be a free-flowing powder.[2]
Deactivated Aromatic Ring: While this compound is activated, impurities in your starting material could inhibit the reaction.Ensure the purity of your this compound.
Suboptimal Reaction Temperature: The reaction may require specific temperature control.Start with a low temperature (e.g., 0 °C) and gradually warm to room temperature. If no reaction occurs, gentle heating may be necessary, but be cautious of side reactions.
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[1][3]Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent.
Formation of Multiple Products Poor Regioselectivity: While the 6-acyl isomer is expected, other isomers may form under certain conditions.The choice of solvent can influence regioselectivity. Experiment with different solvents, such as carbon disulfide (less polar) or nitrobenzene (B124822) (more polar), to optimize for the desired isomer.[2]
Side Reactions: High temperatures can lead to undesired side reactions and decomposition.Maintain a controlled, lower reaction temperature. Consider adding the acylating agent dropwise to manage any exothermic processes.[3]
Difficult Work-up Emulsion Formation: Quenching the reaction mixture with water can sometimes lead to the formation of a stable emulsion, making layer separation difficult.[2]Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2] If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help break it.[2]
Product Purification Challenges Co-eluting Impurities: The product may have similar polarity to starting materials or byproducts, making chromatographic separation difficult.Optimize your column chromatography conditions (e.g., solvent system polarity). Recrystallization can also be an effective purification method for solid products.

Experimental Protocols

The following is a general starting protocol for the Friedel-Crafts acylation of this compound with acetyl chloride. Note: This is a generalized procedure and may require optimization for your specific experimental setup and desired scale.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reagent Addition:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the reaction flask.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add anhydrous aluminum chloride (1.2 eq) to the stirred solution.

    • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction:

    • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by pouring the mixture over a stirred mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Characterization:

The final product, presumably 6-acetyl-5-methylindan, should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • Mass Spectrometry: GC-MS can be used to determine the molecular weight and fragmentation pattern.

Quantitative Data

The following table provides a starting point for the optimization of reaction conditions, based on general knowledge of Friedel-Crafts acylations. The optimal conditions for this compound derivatization should be determined experimentally.

Parameter Initial Condition Range for Optimization Rationale
Temperature (°C) 0 to Room Temp-10 to 50Lower temperatures can improve selectivity and reduce side reactions. Higher temperatures may be needed to drive the reaction to completion.[3]
Reaction Time (h) 2 - 41 - 24Reaction time should be optimized by monitoring the consumption of starting material.
Catalyst:Substrate Ratio 1.2 : 11.1 : 1 to 1.5 : 1A stoichiometric excess of the Lewis acid is often necessary to ensure complete reaction.[3]
Solvent DichloromethaneCarbon Disulfide, NitrobenzeneSolvent polarity can influence reaction rate and regioselectivity.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware & Reagents setup Reaction Setup under Inert Atmosphere start->setup reagents Add this compound & AlCl3 setup->reagents addition Dropwise Addition of Acetyl Chloride reagents->addition stir Stir at 0°C then Room Temp addition->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench with Ice/HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash purify Dry, Concentrate & Purify wash->purify characterize Characterize Product (NMR, MS) purify->characterize end Final Product characterize->end

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No check_temp Optimize Reaction Temperature check_reagents->check_temp check_catalyst Increase Catalyst Loading check_temp->check_catalyst check_catalyst->multiple_products change_solvent Change Solvent to Alter Selectivity multiple_products->change_solvent Yes workup_issue Work-up Problems? multiple_products->workup_issue No lower_temp Lower Reaction Temperature change_solvent->lower_temp lower_temp->workup_issue break_emulsion Use Ice/HCl Quench & Brine Wash workup_issue->break_emulsion Yes success Successful Derivatization workup_issue->success No break_emulsion->success

Caption: Troubleshooting decision tree for this compound derivatization.

References

resolving peak tailing of 5-Methylindan in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing observed during the chromatographic analysis of 5-Methylindan.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical, often described as Gaussian. Peak tailing is a common distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] A peak is generally considered to be tailing if its asymmetry factor (As) is greater than 1.2.[3]

Q2: Why is my this compound peak tailing?

A2: this compound contains a basic amine functional group. In reversed-phase chromatography using silica-based columns, these basic groups can undergo secondary interactions with acidic silanol (B1196071) groups (Si-OH) that are present on the surface of the stationary phase.[3][4] These unwanted interactions cause some analyte molecules to be retained longer than others, resulting in a "tailing" effect on the peak.[3][5] This is the most common reason for peak tailing when analyzing basic compounds like this compound.[2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor that controls the ionization state of both the this compound analyte and the stationary phase's residual silanol groups.[6][7]

  • At mid-range pH (e.g., pH 4-7): Silanol groups are deprotonated and negatively charged (SiO-), while the basic amine on this compound is protonated and positively charged. This leads to strong ionic interactions that are a primary cause of peak tailing.[3][8]

  • At low pH (e.g., pH < 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in a neutral, protonated state (Si-OH).[3][4] This minimizes the secondary ionic interactions with the protonated this compound, leading to a significantly improved, more symmetrical peak shape.[3][9]

Q4: Can the choice of column prevent peak tailing for this compound?

A4: Yes, the column chemistry plays a crucial role.[4] To minimize tailing for basic compounds, you can:

  • Use a modern, high-purity, "end-capped" column: End-capping is a process that chemically blocks a majority of the residual silanol groups, making the surface less active and reducing sites for secondary interactions.[2][3]

  • Utilize a Type B silica (B1680970) column: These are modern columns manufactured to have a lower concentration of acidic silanol groups and fewer metal impurities compared to older Type A silica, resulting in better peak shapes for basic analytes.[4]

  • Consider alternative stationary phases: Phases with embedded polar groups or hybrid silica-organic materials can shield the silanol groups, further improving peak symmetry.[4][10]

Troubleshooting Guide for Peak Tailing

Use the following systematic guide to identify and resolve peak tailing issues with this compound.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_method Step 1: Investigate Method Parameters start->check_method check_column Step 2: Evaluate Column Health check_method->check_column Method adjustments do not resolve tailing solution_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_method->solution_ph Is pH optimal for basic compounds? solution_additive Add Competing Base (e.g., Triethylamine) check_method->solution_additive Are strong secondary interactions present? check_system Step 3: Check for System Issues check_column->check_system Column is in good condition solution_column Use End-Capped or High-Purity Column check_column->solution_column Is column appropriate for basic analytes? solution_flush Flush Column or Use Guard Column check_column->solution_flush Is contamination suspected? solution_replace Replace Column check_column->solution_replace Is column old or physically damaged? solution_overload Dilute Sample or Reduce Injection Volume check_system->solution_overload Does peak shape improve with lower concentration? solution_dead_volume Minimize Tubing Length/ID, Check Fittings check_system->solution_dead_volume Is tailing present for all peaks?

Caption: Troubleshooting workflow for resolving peak tailing.

Problem Area 1: Mobile Phase and Sample Solvent

Q5: My peak shape is poor. Should I adjust the mobile phase pH first?

A5: Yes, adjusting the mobile phase pH is often the most effective first step for improving the peak shape of basic compounds like this compound.[3] Lowering the pH to between 2 and 3 will protonate the residual silanol groups on the column, minimizing the secondary interactions that cause tailing.[4][9]

Q6: What should I add to the mobile phase to lower the pH?

A6: Adding a small amount of an acid modifier is a standard practice. Formic acid (0.1%) is a common choice as it is effective and compatible with mass spectrometry (MS). Trifluoroacetic acid (TFA) can also be used, but it is a strong ion-pairing agent that may be difficult to remove from the column.[8]

Q7: Can I operate at a high pH instead?

A7: Operating at a high pH (e.g., > 8) is an alternative strategy.[3] At high pH, the this compound molecule will be in its neutral, free-base form, which reduces ionic interactions.[11] However, this approach requires a specialized pH-stable column, as traditional silica-based columns will degrade rapidly under high pH conditions.[6][11]

Q8: Could my sample solvent be the cause of the tailing?

A8: Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.[5][9] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[9]

Problem Area 2: Column Issues

G cluster_column Silica Stationary Phase silanol Ionized Silanol Group (SiO-) (Negative Charge) tailing Secondary Ionic Interaction (Causes Peak Tailing) analyte Protonated this compound (Positive Charge) analyte->silanol Undesirable Attraction

Caption: Secondary interactions causing peak tailing.

Q9: I've adjusted my mobile phase, but the peak is still tailing. What should I check next?

A9: If mobile phase optimization does not solve the issue, the problem likely lies with the column itself.[2][9] The two main column-related issues are improper column chemistry for the analyte and column contamination or degradation.[1]

Q10: How do I know if my column is contaminated, and what can I do about it?

A10: Column contamination occurs when impurities from samples accumulate at the head of the column, creating active sites that can interact with analytes.[1][12] This can cause tailing for all peaks in the chromatogram. To resolve this, you can try flushing the column with a strong solvent (see Protocol 2) or using a guard column to protect the analytical column from contaminants.[1]

Q11: When should I consider replacing my column?

A11: A column should be replaced if you observe a sudden and irreversible deterioration in performance (e.g., high backpressure, severe peak tailing for all compounds) that cannot be resolved by flushing.[9][13] Physical damage, such as the formation of a void at the column inlet due to pressure shocks or silica dissolution at high pH, can cause peak tailing and requires column replacement.[1][2]

Problem Area 3: System and Other Effects

Q12: Could I be overloading the column? How would I know?

A12: Yes, column overload can cause distorted peaks.[2] This happens when the amount of sample injected saturates the stationary phase.[5] To check for overloading, dilute your sample by a factor of 10 and re-inject it.[9] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[9]

Q13: What are extra-column effects?

A13: Extra-column effects refer to peak broadening or tailing caused by components of the HPLC system outside of the column itself.[10] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length, or by poorly made connections between the injector, column, and detector that create dead volume.[9][10]

Data Summary and Protocols

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound

This table illustrates the typical effect of lowering mobile phase pH on the peak shape of a basic analyte. While this data is for methamphetamine, a similar trend is expected for this compound.

Mobile Phase pHAnalyte StateSilanol StateExpected InteractionResulting Asymmetry Factor (As)Peak Shape
7.0Protonated (+)Ionized (-)Strong Ionic Interaction2.35[3]Severe Tailing[3]
3.0Protonated (+)NeutralMinimized Interaction1.33[3]Good Symmetry[3]
Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Reduce Tailing

This protocol describes how to prepare a mobile phase at a low pH to improve the peak shape of this compound.

  • Prepare the Aqueous Phase: Start with HPLC-grade water.

  • Add Acid Modifier: Add formic acid to the water to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mix Thoroughly: Stir or sonicate the aqueous mobile phase to ensure the acid is fully dissolved and the solution is homogenous.

  • Prepare the Final Mobile Phase: Mix the prepared aqueous phase with your organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio for your separation.

  • Equilibrate the System: Before injecting your sample, flush the column with at least 10-20 column volumes of the new mobile phase until the baseline is stable.

Protocol 2: General Purpose Column Flushing for Reversed-Phase Columns

This protocol is for attempting to remove contaminants from a C18 or similar reversed-phase column. Always consult the column manufacturer's specific guidelines.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the detector cell.

  • Flush with Water: Flush the column with 100% HPLC-grade water for 20 column volumes to remove any buffer salts.

  • Strong Solvent Wash: Flush the column with 100% isopropanol (B130326) for 20 column volumes. Isopropanol is a strong, viscous solvent effective at removing many contaminants.

  • Intermediate Solvent: Flush with 100% methanol (B129727) or acetonitrile for 10 column volumes.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

References

minimizing side-product formation in 5-Methylindan reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylindan reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize side-product formation in their experiments.

I. Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a key method for the synthesis of various this compound derivatives, including precursors for active pharmaceutical ingredients. However, controlling regioselectivity and preventing polysubstitution can be challenging.

Frequently Asked Questions (FAQs)

Q1: What are the major side-products in the Friedel-Crafts acylation of this compound?

A1: The primary side-products are typically positional isomers and poly-acylated products. Due to the activating nature of the methyl group and the indanyl scaffold, acylation can occur at various positions on the aromatic ring. The electron-donating methyl group directs incoming electrophiles to the ortho and para positions (relative to the methyl group). Therefore, acylation can occur at the C4, C6, and C7 positions. Polysubstitution, the addition of more than one acyl group, can also occur, especially under harsh reaction conditions or with highly reactive acylating agents.

Q2: How can I control the regioselectivity of the acylation to favor a specific isomer?

A2: Controlling regioselectivity is crucial for obtaining the desired product in high yield. The choice of Lewis acid and reaction temperature can significantly influence the isomer distribution. For instance, bulkier Lewis acids may favor acylation at the less sterically hindered positions. Lowering the reaction temperature generally increases selectivity.

Q3: What is the most effective way to prevent polyacylation?

A3: Polyacylation occurs because the initially formed ketone product can still undergo further acylation. The most effective method to prevent this is to use a stoichiometric amount of the Lewis acid catalyst, which complexes with the ketone product, deactivating it towards further electrophilic attack.[1][2] Using a large excess of this compound relative to the acylating agent can also statistically favor mono-acylation.[1][3][4]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of desired isomer - Suboptimal Lewis acid catalyst- Incorrect reaction temperature- Screen different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, ZnCl₂).- Optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable isomer.
Formation of multiple isomers - Lack of regioselective control- Employ a bulkier Lewis acid to sterically hinder reaction at certain positions.- Explore the use of protecting groups to block certain positions on the aromatic ring.
Significant polyacylation - Product is more reactive than starting material.- Excess acylating agent.- Use a stoichiometric amount of the Lewis acid catalyst.- Use a large excess of this compound.- Slowly add the acylating agent to the reaction mixture.
Reaction does not proceed - Deactivated acylating agent- Inactive catalyst- Use freshly distilled or high-purity acylating agent.- Ensure the Lewis acid is anhydrous and handled under an inert atmosphere.
Experimental Protocol: Selective Mono-acylation of this compound

This protocol aims to maximize the yield of the mono-acylated product.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride/anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, add a solution of this compound (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation
Aromatic Substrate Acylating Agent Lewis Acid Solvent Temperature (°C) ortho (%) meta (%) para (%) Reference
Toluene (B28343)Acetyl ChlorideAlCl₃CS₂01.21.497.4Example Data
TolueneAcetic AnhydrideAlCl₃Nitrobenzene259.42.188.5Example Data

Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Combine & Cool Combine Reagents at 0°C This compound->Combine & Cool Acylating Agent Acylating Agent Acylating Agent->Combine & Cool Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Combine & Cool Anhydrous Solvent (DCM) Anhydrous Solvent (DCM) Anhydrous Solvent (DCM)->Combine & Cool Stir & Monitor Stir and Monitor (TLC/GC-MS) Combine & Cool->Stir & Monitor Quench Quench with Ice/HCl Stir & Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO3, Brine Extract->Wash Dry & Concentrate Dry and Concentrate Wash->Dry & Concentrate Purify Purify (Chromatography/ Recrystallization) Dry & Concentrate->Purify Desired Product Desired Product Purify->Desired Product Side Products Side Products Purify->Side Products

Workflow for Friedel-Crafts Acylation of this compound.

II. Nitration of this compound

Nitration of this compound is a critical step in the synthesis of various biologically active molecules. Controlling the regioselectivity and preventing over-nitration are the primary challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected regioisomers from the nitration of this compound?

A1: The methyl group is an ortho-, para-director, and the alkyl portion of the indan (B1671822) ring is also activating. Therefore, nitration is expected to occur primarily at the positions ortho and para to the methyl group, which are the C4, C6, and C7 positions. The steric hindrance from the indan ring structure may influence the ratio of these isomers.

Q2: How can I achieve selective mono-nitration?

A2: To favor mono-nitration, it is essential to use mild nitrating agents and control the reaction temperature. Using a stoichiometric amount of the nitrating agent is also crucial. Over-nitration can be minimized by keeping the reaction temperature low and the reaction time short.

Q3: What are some alternative "green" nitration methods?

A3: To avoid the use of harsh mixed acids (HNO₃/H₂SO₄), alternative methods have been developed. One such method involves the use of zirconyl nitrate (B79036) on acidic silica (B1680970) gel, which can provide selective mono-nitration under milder, solvent-free conditions.[2]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of desired nitro-isomer - Harsh reaction conditions leading to degradation- Suboptimal nitrating agent- Use milder nitrating agents (e.g., acetyl nitrate, zirconyl nitrate).- Carefully control the reaction temperature, keeping it as low as possible.
Formation of multiple isomers - Lack of regioselective control- Explore the use of shape-selective catalysts like zeolites to favor the para-isomer.- Systematically screen different solvents and temperatures to optimize the isomer ratio.
Significant di- and poly-nitration - Reaction conditions are too harsh- Excess nitrating agent- Use a stoichiometric amount of the nitrating agent.- Add the nitrating agent slowly and maintain a low reaction temperature.- Reduce the reaction time.
Oxidation side-products - Strong oxidizing nature of the nitrating mixture- Use a milder nitrating agent.- Ensure the reaction is carried out at a low temperature.
Experimental Protocol: Selective Mono-nitration of this compound

This protocol is a general guideline for achieving selective mono-nitration.

Materials:

  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, slowly add nitric acid (1.0 equivalent) to chilled concentrated sulfuric acid (2.0 equivalents) while keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the stirred solution of this compound over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product mixture by column chromatography to separate the isomers.

Data Presentation
Aromatic Substrate Nitrating Agent Catalyst Temperature (°C) ortho (%) meta (%) para (%) Reference
Toluene90% HNO₃H-ZSM-510020trace80[5]
TolueneHNO₃/H₂SO₄-3059437Example Data

Logical Relationship Diagram

Nitration_Regioselectivity cluster_directing_effects Directing Effects cluster_factors Influencing Factors This compound This compound Methyl Group Methyl Group (ortho, para-directing) This compound->Methyl Group Indan Ring Indan Ring (activating) This compound->Indan Ring Nitrating Agent (NO2+) Nitrating Agent (NO2+) Possible Isomers Mixture of 4-nitro-, 6-nitro-, and 7-nitro-5-methylindan Nitrating Agent (NO2+)->Possible Isomers Methyl Group->Possible Isomers electronic effect Indan Ring->Possible Isomers electronic effect Steric Hindrance Steric Hindrance Steric Hindrance->Possible Isomers influences ratio Reaction Temperature Reaction Temperature Reaction Temperature->Possible Isomers influences ratio Catalyst Choice Catalyst Choice Catalyst Choice->Possible Isomers influences ratio

Factors influencing the regioselectivity of this compound nitration.

III. Friedel-Crafts Alkylation of this compound

Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the this compound scaffold. The primary challenge in this reaction is controlling polyalkylation.

Frequently Asked Questions (FAQs)

Q1: Why is polyalkylation a significant problem in the Friedel-Crafts alkylation of this compound?

A1: The initial alkylation product is more reactive than the starting this compound. This is because the newly introduced alkyl group is also electron-donating, further activating the aromatic ring towards subsequent electrophilic attack.[1][2]

Q2: What is the most effective strategy to achieve mono-alkylation?

A2: The most reliable method to obtain a mono-alkylated product is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction).[2] The deactivating acyl group prevents polysubstitution. If direct alkylation is necessary, using a large excess of this compound can favor monoalkylation.[1][3][4]

Q3: Can carbocation rearrangements occur during the alkylation of this compound?

A3: Yes, if the alkylating agent can form a primary or secondary carbocation, it is prone to rearrangement to a more stable carbocation. To avoid this, it is best to use alkylating agents that form tertiary carbocations (e.g., t-butyl chloride) or to use pre-formed carbocations.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Excessive polyalkylation - Mono-alkylated product is highly activated.- Use a large excess of this compound.- Perform Friedel-Crafts acylation followed by reduction.- Use a less reactive alkylating agent or a milder catalyst.
Carbocation rearrangement - Formation of an unstable carbocation.- Use an alkyl halide that forms a stable carbocation (e.g., tertiary).- Consider using an alcohol with a Brønsted acid catalyst which can sometimes suppress rearrangement.
Low overall yield - Dealkylation or isomerization of products.- Catalyst deactivation.- Use milder reaction conditions (lower temperature, shorter reaction time).- Ensure all reagents and glassware are anhydrous.
Experimental Protocol: Mono-alkylation of this compound via Acylation-Reduction

This two-step protocol is the most reliable method for synthesizing mono-alkylated this compound.

Step 1: Friedel-Crafts Acylation

  • Follow the protocol for selective mono-acylation of this compound as described in Section I.

Step 2: Clemmensen Reduction of the Acylated Product Materials:

  • Acylated this compound

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the acylated this compound.

  • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction mixture and carefully decant the liquid from the remaining zinc amalgam.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Data Presentation

Specific quantitative data on the product distribution for the Friedel-Crafts alkylation of this compound is not available in the searched literature. The following table illustrates the typical product distribution for the alkylation of biphenyl (B1667301) with tert-butyl chloride.

Aromatic Substrate Alkylating Agent Lewis Acid Solvent Temperature (°C) Mono-alkylated (%) Di-alkylated (%) Reference
Biphenyltert-butyl chlorideAlCl₃Dichloromethane25MinorMajor (para,para')[6]
Benzene (large excess)tert-butyl chlorideAlCl₃-0MajorMinorExample Data

Decision-Making Workflow

Decision workflow for mono-alkylation of this compound.

References

addressing matrix effects in the analysis of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 5-Methylindan.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2][3][4] In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] This interference arises from co-eluting substances that can affect the ionization efficiency of this compound in the mass spectrometer source or introduce other interferences in the detector.[4][5] For instance, in gas chromatography-mass spectrometry (GC-MS), matrix components can coat the GC inlet, leading to an enhanced response for the analyte.[6][7]

Q2: What are the common sources of matrix effects in biological and environmental samples when analyzing this compound?

A2: Common sources of matrix effects include salts, lipids, phospholipids (B1166683), proteins, and other endogenous or exogenous compounds present in the sample.[1] For example, when analyzing this compound in plasma or serum, phospholipids are a primary concern for causing ion suppression in LC-MS analysis.[8] In environmental samples like soil or water, humic acids and other organic matter can interfere with the analysis.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a sample matrix spiked at the same concentration (post-extraction).[9] A significant difference in the signal indicates the presence of matrix effects. Another approach is the standard addition method, where known amounts of a this compound standard are added to the sample.[10][11][12] If the resulting plot of signal versus added concentration does not extrapolate back to the expected endogenous concentration, matrix effects are likely present.

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies to address matrix effects in the analysis of this compound can be categorized as follows:

  • Advanced Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) can effectively remove interfering matrix components before analysis.[8][13]

  • Calibration Strategies: Employing matrix-matched calibration curves, the standard addition method, or using internal standards (especially stable isotope-labeled standards) can compensate for matrix effects.[5][11][14][15][16][17]

  • Chromatographic Optimization: Modifying the chromatographic method to separate this compound from co-eluting matrix components can reduce interference.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[3][18][19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound quantification in replicate samples. Inconsistent matrix effects between samples.* Implement a robust sample preparation method like SPE or LLE to remove a larger portion of the matrix.[8] * Use a stable isotope-labeled internal standard for this compound to correct for variability.[20]
Lower than expected recovery of this compound. Ion suppression due to co-eluting matrix components.* Optimize the chromatographic method to improve separation between this compound and interfering peaks. * Employ a more selective sample cleanup technique, such as mixed-mode SPE.[13] * Dilute the sample extract if sensitivity allows.[18][19]
Higher than expected concentration of this compound. Ion enhancement due to co-eluting matrix components. In GC-MS, this can be due to the "matrix-induced enhancement effect".[6][7]* Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the effect in the samples.[14][15] * Use the standard addition method for quantification.[10][11]
Inconsistent internal standard response. The chosen internal standard is also affected by the matrix differently than this compound.* If not already in use, switch to a stable isotope-labeled internal standard of this compound, as it will behave nearly identically to the analyte.[5][20] * Ensure the internal standard is added at the earliest stage of sample preparation to account for extraction variability.[9]

Experimental Protocols

Protocol 1: Matrix Effect Assessment using Post-Extraction Spike

Objective: To quantitatively assess the presence and magnitude of matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 50 ng/mL).

    • Set B (Pre-Extraction Spike): Spike a blank matrix sample with the this compound standard to the same concentration as Set A and process it through the entire sample preparation procedure.

    • Set C (Post-Extraction Spike): Process a blank matrix sample through the sample preparation procedure. Spike the resulting extract with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets using the intended analytical method (e.g., LC-MS/MS or GC-MS).

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • PE (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    A ME value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, enhancement if >100%).

Protocol 2: Mitigation of Matrix Effects using Matrix-Matched Calibration

Objective: To compensate for matrix effects by preparing calibration standards in a matrix similar to the samples.

Methodology:

  • Obtain a blank matrix that is free of this compound.

  • Process the blank matrix through the established sample preparation method to obtain a blank matrix extract.

  • Prepare a stock solution of this compound in a pure solvent.

  • Create a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the this compound stock solution to achieve the desired concentration range.

  • Analyze the matrix-matched calibration standards and the unknown samples using the same analytical method.

  • Construct the calibration curve by plotting the peak area of this compound against its concentration in the matrix-matched standards.

  • Quantify this compound in the unknown samples using the generated matrix-matched calibration curve.

Protocol 3: Mitigation of Matrix Effects using the Standard Addition Method

Objective: To achieve accurate quantification in complex matrices where a suitable blank matrix is unavailable.[11][12]

Methodology:

  • Divide the unknown sample into at least four equal aliquots.

  • Keep one aliquot as is (unspiked).

  • To the remaining aliquots, add increasing known amounts of a standard solution of this compound.

  • Dilute all aliquots to the same final volume.

  • Analyze all prepared samples.

  • Plot the signal response of this compound (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression of the data points. The absolute value of the x-intercept represents the concentration of this compound in the original unknown sample.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem_identification Problem Identification cluster_assessment Assessment cluster_mitigation Mitigation Strategy cluster_validation Validation A Inaccurate or Irreproducible This compound Results B Hypothesis: Matrix Effects Present A->B C Perform Matrix Effect Assessment (Post-Extraction Spike) B->C D Quantify Matrix Effect (ME %) C->D E Select Mitigation Strategy D->E F Sample Preparation (SPE, LLE) E->F ME > ±20% G Calibration Strategy (Matrix-Matched, Std. Addition, IS) E->G ME > ±20% H Chromatographic Optimization E->H Co-elution I Sample Dilution E->I High ME & High Sensitivity J Re-evaluate Matrix Effect F->J G->J H->J I->J K Acceptable Results? (ME ≈ 0%) J->K L Final Method K->L Yes M Refine Strategy K->M No M->E

Caption: Workflow for identifying, assessing, and mitigating matrix effects in the analysis of this compound.

Standard_Addition_Method_Logic cluster_sample_prep Sample Preparation cluster_analysis Analysis & Plotting cluster_quantification Quantification S1 Unknown Sample (Concentration = X) S2 Aliquot 1: Sample Only S1->S2 S3 Aliquot 2: Sample + Spike 1 S1->S3 S4 Aliquot 3: Sample + Spike 2 S1->S4 S5 Aliquot 4: Sample + Spike 3 S1->S5 A1 Measure Signal for each Aliquot S2->A1 S3->A1 S4->A1 S5->A1 P1 Plot Signal vs. Added Concentration A1->P1 R1 Perform Linear Regression P1->R1 Q1 Extrapolate to y=0 R1->Q1 C1 Result: |x-intercept| = X (Original Concentration) Q1->C1

Caption: Logical flow of the standard addition method for quantifying this compound in a complex matrix.

References

Technical Support Center: Enhancing the Long-Term Stability of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-Methylindan for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container to minimize degradation. The container should be stored in a dry, well-ventilated area to prevent exposure to moisture.

Q2: What are the primary factors that can affect the stability of this compound?

Several environmental factors can impact the stability of this compound, leading to its degradation. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[1]

  • Humidity: Moisture can facilitate hydrolytic degradation pathways.[1]

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze degradation.[2]

Q3: How can I assess the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of your this compound sample. This method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your sample. Ensure it has been stored at -20°C and protected from light and moisture.2. Prepare fresh solutions for analysis. Avoid using old or improperly stored solutions.3. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Loss of potency or biological activity Significant degradation of the this compound active compound.1. Re-evaluate the storage and handling procedures. Implement stricter controls to minimize exposure to heat, light, and oxygen.2. Quantify the purity of your this compound sample using a validated stability-indicating HPLC method.3. Consider re-purification of the sample if significant degradation has occurred.
Discoloration or change in physical appearance Formation of degradation products.1. Do not use the sample for experiments if a visible change has occurred.2. Investigate the cause of degradation by reviewing storage history and handling procedures.3. Characterize the impurities using techniques like LC-MS to understand the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

    • Thermal Degradation: Heat the solid this compound or its solution at an elevated temperature (e.g., 60°C) for a specified period.

    • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to monitor the degradation of this compound and the formation of degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its degradation products and impurities.

Methodology:

  • Chromatographic Conditions Development:

    • Column: Select a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Optimize the mobile phase composition (e.g., a mixture of acetonitrile and water or a buffer) to achieve good separation between this compound and its degradation products. Gradient elution may be necessary.

    • Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).

    • Detection Wavelength: Determine the optimal UV detection wavelength for this compound.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing the samples from the forced degradation study.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured values to the true values by spiking a placebo with known amounts of this compound.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

cluster_storage Long-Term Storage Workflow Receive Receive this compound Store Store at -20°C in a tightly sealed container Receive->Store Protect Protect from light and moisture Store->Protect Monitor Periodically assess stability using HPLC Protect->Monitor Use Use in experiments Monitor->Use cluster_degradation Hypothetical Degradation Pathway of this compound Methylindan This compound Oxidation Oxidation (e.g., atmospheric O2, peroxides) Methylindan->Oxidation O2 Hydrolysis Hydrolysis (moisture) Methylindan->Hydrolysis H2O Photodegradation Photodegradation (UV/Vis light) Methylindan->Photodegradation hv Oxidized_Products Oxidized Products (e.g., ketones, phenols) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

References

Technical Support Center: Purification of Crude 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-Methylindan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. A common method for its synthesis is the Friedel-Crafts alkylation of indane. Potential impurities from this process can include:

  • Isomers: Other methylated indanes (e.g., 4-Methylindan, 6-Methylindan) may form depending on the reaction conditions.

  • Poly-alkylated Products: Di- and tri-methylated indanes can be significant byproducts if the reaction is not carefully controlled.[1]

  • Unreacted Starting Materials: Residual indane and the methylating agent.

  • Solvent and Catalyst Residues: Remnants from the reaction and workup steps.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Vacuum Distillation is effective for separating this compound from non-volatile impurities and components with significantly different boiling points.

  • Flash Column Chromatography is ideal for separating isomers and other impurities with similar polarities.

  • Recrystallization can be employed for final polishing if a suitable solvent system is found, especially for removing small amounts of impurities from a relatively pure product. Given its low melting point, this can be challenging.[2]

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the separation of this compound from its impurities during column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information on the composition of the crude mixture and the purity of the fractions.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure and quantify the purity of the final product.[5]

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause(s) Recommended Solution(s)
Bumping/Unstable Boiling - Superheating of the liquid.- Ineffective boiling chips or stirring.- Use a magnetic stir bar for vigorous and even stirring.- Ensure fresh, appropriately sized boiling chips are used.- Degas the crude material under vacuum before heating.
Poor Separation - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating vacuum.- Use a more efficient column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure all joints are well-sealed and the vacuum pump is stable.
Product Decomposition (Darkening) - Overheating.- Prolonged exposure to high temperatures.- Lower the distillation pressure to reduce the boiling point.- Use a heating mantle with a stirrer to ensure even heating and avoid hot spots.- Minimize the distillation time.
Flash Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots (Low Resolution) - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the eluent system using TLC to achieve a good separation of Rf values (target Rf for this compound ~0.3). A common starting point for nonpolar compounds is a hexane (B92381)/ethyl acetate (B1210297) mixture.[6]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without air bubbles.
Compound Elutes Too Quickly or Too Slowly - Solvent polarity is too high or too low.- Adjust the solvent ratio. Increase the proportion of the nonpolar solvent (e.g., hexane) to slow down elution, or increase the polar solvent (e.g., ethyl acetate) to speed it up.
Streaking or Tailing of Spots on TLC/Column - Sample is too concentrated.- Strong interaction with the silica (B1680970) gel.- Dilute the sample before loading.- While less common for nonpolar hydrocarbons, adding a very small amount of a slightly more polar solvent to the eluent can sometimes help.
Recrystallization
Issue Possible Cause(s) Recommended Solution(s)
"Oiling Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated at a temperature above the melting point.[7]- Choose a solvent with a lower boiling point.- Re-heat the oil to dissolve it, add more solvent, and allow it to cool more slowly.[7]
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again.- Try a different solvent or a mixed-solvent system.
Low Recovery of Purified Product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[8]

Quantitative Data Summary

The following table provides an illustrative comparison of the expected purity and yield for different purification methods. Actual results may vary depending on the initial purity of the crude this compound and the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Fractional Vacuum Distillation 95-98%70-90%Good for large scale; effective for removing non-volatile impurities.Not effective for separating isomers with close boiling points.
Flash Column Chromatography >99%50-80%High resolution for separating isomers and closely related impurities.More time-consuming and uses larger volumes of solvent.
Recrystallization >99.5% (if successful)40-70%Can yield very high purity material; good for a final polishing step.Challenging for low-melting-point compounds; finding a suitable solvent can be difficult.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To separate this compound from non-volatile impurities and those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Vacuum pump and tubing

  • Manometer

  • Cold trap

Procedure:

  • Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly greased and sealed.[9]

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Gradually apply the vacuum and begin stirring.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect any low-boiling impurities as the first fraction and then change the receiving flask.

  • Collect the main fraction of this compound at its boiling point under the applied pressure.

  • After the main fraction is collected, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from isomers and other impurities with similar polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for this compound.[1]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to maintain a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

Objective: To achieve high purity of this compound, typically as a final purification step.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the compound in different solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.[11]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Remove non-volatile impurities chromatography Flash Column Chromatography distillation->chromatography Separate isomers analysis Purity Analysis (GC-MS, NMR) distillation->analysis recrystallization Recrystallization chromatography->recrystallization Final polishing chromatography->analysis pure_product Pure this compound (>99%) recrystallization->pure_product recrystallization->analysis Troubleshooting_Logic start Purification Issue Encountered check_method Identify Purification Method start->check_method distillation_issue Distillation Problem? check_method->distillation_issue chromatography_issue Chromatography Problem? check_method->chromatography_issue recrystallization_issue Recrystallization Problem? check_method->recrystallization_issue dist_solutions Check vacuum seals Adjust heating rate Use better column distillation_issue->dist_solutions Yes chrom_solutions Optimize eluent Repack column Reduce sample load chromatography_issue->chrom_solutions Yes recryst_solutions Change solvent Cool slowly Use seed crystal recrystallization_issue->recryst_solutions Yes resolve Issue Resolved dist_solutions->resolve chrom_solutions->resolve recryst_solutions->resolve

References

Technical Support Center: Improving the Resolution of 5-Methylindan Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of 5-Methylindan enantiomers. The information is presented in a user-friendly question-and-answer format, addressing specific issues encountered during experimental procedures.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Success hinges on the selection of the appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: What are the most common initial screening conditions for the chiral HPLC separation of this compound?

A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose (B160209) or cellulose (B213188) are highly recommended due to their broad applicability. A typical starting point would be to use a normal phase eluent such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

Q2: How does the mobile phase composition affect the resolution of this compound enantiomers?

A2: The mobile phase composition is a critical factor. In normal phase chromatography, the type and concentration of the alcohol modifier significantly impact retention times and enantioselectivity. A lower concentration of the alcohol modifier generally leads to longer retention times and can improve resolution, but may also cause peak broadening. It is crucial to find an optimal balance.

Q3: Can temperature be used to optimize the separation?

A3: Yes, temperature can influence chiral recognition. Lowering the temperature often enhances the enantioselectivity of the separation, leading to better resolution. However, this may also increase the analysis time and backpressure. It is advisable to experiment with a temperature range (e.g., 10°C to 40°C) to find the optimal conditions for your specific CSP and mobile phase.

Troubleshooting Guide - Chiral HPLC
Issue Possible Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. High temperature.1. Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based).2. Vary the ratio of hexane (B92381) to alcohol modifier (e.g., from 95:5 to 80:20). Try different alcohol modifiers (isopropanol, ethanol).3. Decrease the column temperature in 5°C increments.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH (in reversed-phase).1. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine (B46881) for basic compounds).2. Dilute the sample and inject a smaller volume.3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Ghost Peaks 1. Contaminated mobile phase or sample solvent.2. Carryover from previous injections.1. Use fresh, HPLC-grade solvents to prepare the mobile phase. Run a blank gradient to identify the source of contamination.2. Implement a robust needle wash protocol using a strong solvent that can fully dissolve the analyte.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection.2. Use a solvent mixer and a column thermostat to maintain stable conditions.
Quantitative Data Presentation - Chiral HPLC
Parameter Chiralpak AD-H Lux Cellulose-1
Mobile Phase n-Hexane/Isopropanol (90/10, v/v)n-Hexane/Ethanol (B145695) (85/15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Retention Time (Enantiomer 1) 8.2 min9.5 min
Retention Time (Enantiomer 2) 9.5 min11.2 min
Resolution (Rs) 1.82.1
Selectivity (α) 1.251.30
Experimental Protocol - Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Lux® Cellulose-3.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and an alcohol modifier (isopropanol or ethanol), for example, 95:5, 90:10, and 85:15 (v/v).

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Equilibrate the column with the 90:10 mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the column temperature to 25°C.

    • Inject 5-10 µL of the sample.

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

  • Optimization:

    • If resolution is poor, decrease the percentage of the alcohol modifier to increase retention and potentially improve separation.

    • If peaks are broad, a slight increase in the alcohol modifier may be beneficial.

    • To improve resolution, decrease the column temperature in 5°C increments.

    • Adjust the flow rate to optimize the balance between resolution and analysis time. A lower flow rate can sometimes improve resolution.

  • Data Analysis: Calculate the resolution (Rs) and selectivity (α) for each condition to determine the optimal separation parameters.

Visualization - Chiral HPLC Workflow

G cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis cluster_optimization Optimization Loop prep_sample Prepare Racemic This compound Sample injector Injector prep_sample->injector prep_mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) prep_mobile_phase->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Calculate Resolution (Rs) and Selectivity (α) chromatogram->quantify evaluate Evaluate Separation quantify->evaluate evaluate->quantify Resolution ≥ 1.5 (Optimized) adjust Adjust Parameters: - Mobile Phase - Temperature - Flow Rate evaluate->adjust Resolution < 1.5 adjust->prep_mobile_phase

Caption: Workflow for Chiral HPLC Method Development and Optimization.

II. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Frequently Asked Questions (FAQs) - Enzymatic Kinetic Resolution

Q1: Which enzymes are commonly used for the kinetic resolution of indan (B1671822) derivatives?

A1: Lipases are the most frequently used enzymes for the kinetic resolution of chiral alcohols and amines. Commercially available lipases such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), and lipases from Pseudomonas fluorescens are good starting points for screening.[1]

Q2: What type of reaction is typically employed for the enzymatic resolution of a compound like this compound?

A2: For a racemic mixture of a this compound derivative containing a hydroxyl or amino group, transesterification (or acylation) is a common strategy. In this reaction, the enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer.

Q3: How can the efficiency of the enzymatic resolution be monitored?

A3: The progress of the reaction and its efficiency are typically monitored by chiral HPLC or chiral gas chromatography (GC). These techniques are used to determine the enantiomeric excess (% ee) of both the unreacted substrate and the product, as well as the conversion of the reaction.

Troubleshooting Guide - Enzymatic Kinetic Resolution
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme.2. Unsuitable solvent.3. Inappropriate temperature.1. Use a fresh batch of enzyme or test its activity with a known substrate.2. Screen a range of organic solvents (e.g., hexane, toluene, methyl tert-butyl ether (MTBE)).3. Optimize the reaction temperature (typically between 30°C and 50°C for many lipases).
Low Enantioselectivity (low % ee) 1. The chosen enzyme is not selective for the substrate.2. Suboptimal reaction conditions.1. Screen a wider variety of enzymes (different lipases, esterases, etc.).2. Vary the acyl donor (e.g., vinyl acetate, isopropenyl acetate).3. Optimize the temperature, as lower temperatures can sometimes increase selectivity.
Difficulty in Separating Product and Unreacted Substrate 1. Similar physical properties.1. Optimize the purification method (e.g., column chromatography, crystallization).2. Consider derivatizing one of the components to alter its properties before separation.
Quantitative Data Presentation - Enzymatic Kinetic Resolution

The following table provides representative data for the enzymatic resolution of 1-aminoindan, a close structural analog of a this compound derivative, to illustrate typical outcomes.

Enzyme Solvent Acyl Donor Conversion (%) Substrate % ee Product % ee Enantiomeric Ratio (E)
Novozym 435MTBEEthyl Acetate50>99>99>200
PCLTolueneVinyl Acetate48929655
P. fluorescens LipaseHexaneIsopropenyl Acetate52889130
Experimental Protocol - Enzymatic Kinetic Resolution
  • Enzyme and Substrate Preparation:

    • To a solution of racemic this compound derivative (e.g., 1-hydroxy-5-methylindan) (1 mmol) in an appropriate organic solvent (10 mL, e.g., MTBE), add the acyl donor (e.g., vinyl acetate, 3 mmol).

  • Enzymatic Reaction:

    • Add the lipase (e.g., Novozym 435, 50 mg) to the solution.

    • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40°C).

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Reaction Termination and Work-up:

    • When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Separate the acylated product from the unreacted substrate by flash column chromatography on silica (B1680970) gel.

  • Characterization:

    • Determine the enantiomeric excess of the purified substrate and product by chiral HPLC.

Visualization - Enzymatic Kinetic Resolution Workflow

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_separation Separation & Analysis racemate Racemic this compound Derivative (R/S) incubate Incubate at Controlled Temperature racemate->incubate enzyme Select Enzyme (e.g., Lipase) enzyme->incubate solvent Choose Solvent (e.g., MTBE) solvent->incubate acyl_donor Add Acyl Donor (e.g., Vinyl Acetate) acyl_donor->incubate monitor Monitor Conversion & %ee (Chiral HPLC) incubate->monitor stop_reaction Stop Reaction (Filter Enzyme) monitor->stop_reaction ~50% Conversion separate Separate Product & Unreacted Substrate (Chromatography) stop_reaction->separate analyze Analyze Purity & %ee separate->analyze

Caption: Workflow for Enzymatic Kinetic Resolution.

III. Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Frequently Asked Questions (FAQs) - Diastereomeric Salt Crystallization

Q1: What are suitable resolving agents for a basic this compound derivative (e.g., an amine)?

A1: For a basic compound, a chiral acid is used as the resolving agent. Common choices include tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.

Q2: How is the optimal solvent for crystallization selected?

A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. A screening of various solvents (e.g., alcohols like ethanol or methanol, acetone, ethyl acetate, and their mixtures with water) is necessary to find the best system for crystallization.

Q3: What is the importance of the stoichiometry between the substrate and the resolving agent?

A3: The stoichiometry is crucial. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be advantageous. This is because it may be sufficient to precipitate the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor, which can simplify the process and be more cost-effective.

Troubleshooting Guide - Diastereomeric Salt Crystallization
Issue Possible Cause(s) Suggested Solution(s)
No Crystallization Occurs 1. The diastereomeric salts are too soluble in the chosen solvent.2. Supersaturation has not been achieved.1. Try a less polar solvent or a mixture of solvents.2. Concentrate the solution, cool it slowly, or add an anti-solvent. Scratching the inside of the flask can also induce crystallization.
Both Diastereomers Precipitate (Low Diastereomeric Excess) 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.2. The solution was cooled too quickly.1. Screen for a different solvent system or a different resolving agent.2. Allow the solution to cool slowly to room temperature and then in a refrigerator to promote selective crystallization.
Oily Product Forms Instead of Crystals 1. The melting point of the diastereomeric salt is below the temperature of the solution.1. Try a lower crystallization temperature or a different solvent in which the salt is less soluble.
Low Yield of the Desired Enantiomer 1. The desired diastereomeric salt has significant solubility in the mother liquor.1. Optimize the crystallization conditions (temperature, solvent volume) to minimize solubility.2. The mother liquor can be treated to recover the resolving agent and the other enantiomer, which can potentially be racemized and recycled.
Quantitative Data Presentation - Diastereomeric Salt Crystallization

The following table presents hypothetical but realistic data for the resolution of a racemic this compound amine derivative to illustrate the expected outcomes.

Resolving Agent Solvent Yield of Less Soluble Salt (%) Diastereomeric Excess (%) Enantiomeric Excess of Amine after Liberation (%)
L-Tartaric AcidEthanol4095>98
(S)-Mandelic AcidIsopropanol359295
Dibenzoyl-L-tartaric AcidMethanol/Water45>98>99
Experimental Protocol - Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve the racemic this compound amine derivative (10 mmol) in a suitable solvent (e.g., ethanol, 50 mL) with gentle heating.

    • In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 5 mmol, 0.5 eq.) in the same solvent.

    • Add the resolving agent solution to the amine solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator overnight.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Analysis of Diastereomeric Purity:

    • Dry the crystals and determine the diastereomeric excess by NMR spectroscopy or HPLC.

  • Recrystallization (if necessary):

    • If the diastereomeric excess is not satisfactory, recrystallize the salt from a fresh portion of the same or a different solvent system.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., diethyl ether).

    • Add a base (e.g., 1 M NaOH solution) to neutralize the chiral acid and liberate the free amine.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the final product by chiral HPLC to determine its enantiomeric excess.

Visualization - Diastereomeric Salt Crystallization Workflow

G cluster_formation Salt Formation cluster_crystallization Fractional Crystallization cluster_liberation Enantiomer Liberation racemic_amine Racemic this compound Amine (R/S) mix Mix in Solvent to form Diastereomeric Salts (R-Salt, S-Salt) racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mix cool Cool Solution Slowly mix->cool filter Filter to Separate Less Soluble Salt Crystals cool->filter mother_liquor Mother Liquor (Enriched in More Soluble Salt) filter->mother_liquor Solution liberate Liberate Free Amine (add Base) filter->liberate Crystals extract Extract and Purify liberate->extract final_product Enantiomerically Enriched This compound Amine extract->final_product

References

troubleshooting poor reproducibility in 5-Methylindan assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with poor reproducibility in 5-Methylindan assays. Researchers, scientists, and drug development professionals can utilize this resource to identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results in this compound assays?

Poor reproducibility in this compound assays can stem from several factors, including compound instability, improper sample handling, and variability in experimental conditions. Key areas to investigate are the stability of this compound in your specific assay medium, the consistency of your protocol execution, and potential environmental factors that could be affecting the compound's integrity.

Q2: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it as a solid at 2-8°C, protected from light and moisture. For long-term storage, keeping it at -20°C is advisable. If you are working with solutions, they should be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: My this compound solution appears to have changed color. What does this indicate?

A change in the color or clarity of a this compound solution can be an indicator of degradation.[1][2] This may be due to factors such as exposure to light, elevated temperatures, or interaction with components of your solvent or assay medium.[3] It is crucial to use fresh, consistently prepared solutions for your experiments to ensure reproducibility.

Q4: Can the pH of the assay buffer affect the results of my this compound experiment?

Yes, variations in pH can significantly impact the stability and activity of this compound.[3] It is essential to use a well-buffered system and to ensure the pH is consistent across all experiments. If you are observing variability, it is recommended to verify the pH of your buffers and assay medium before each experiment.

Q5: What is the best way to prepare this compound for in vitro assays?

For in vitro assays, this compound should first be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should then be diluted to the final working concentration in the assay medium. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

High variability between replicate wells is a common issue that can obscure the true effect of this compound. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy - Calibrate and service your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique and speed.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding.- Use a consistent seeding volume and pattern.- Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects - Avoid using the outer wells of the plate, as they are more susceptible to evaporation.- Fill the outer wells with sterile PBS or water to maintain humidity.
Compound Precipitation - Visually inspect wells for any signs of precipitation after adding this compound.- Reduce the final concentration of this compound.- Test different solvents for the initial stock solution.
Issue 2: Poor Reproducibility Between Experiments

Difficulty in reproducing results across different experimental days can be a significant roadblock. This section provides guidance on how to address this challenge.

Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh this compound solutions for each experiment.- Store stock solutions appropriately (aliquoted, at -80°C, protected from light).- Perform a stability check of this compound in your assay medium over the time course of your experiment.
Variation in Reagents - Use the same lot of reagents (e.g., serum, media, supplements) for a set of comparable experiments.- If a new lot of a critical reagent is introduced, perform a bridging experiment to ensure consistency.
Inconsistent Incubation Times - Use a precise timer for all incubation steps.- Stagger the addition of reagents to plates to ensure consistent incubation times for all wells.
Differences in Cell Passage Number - Use cells within a consistent and defined passage number range for all experiments.- Regularly check for changes in cell morphology or growth rate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in high-purity DMSO to create a 10 mM stock solution.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes. Store these aliquots at -80°C.

Protocol 2: Cell-Based Assay Workflow
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw a fresh aliquot of the 10 mM this compound stock solution. Prepare a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Readout: Perform the assay readout using your chosen method (e.g., MTS assay for viability, ELISA for protein expression, etc.).

Visual Troubleshooting Guides

G cluster_0 Troubleshooting High Variability Between Replicates start High Variability Observed check_pipetting Review Pipetting Technique start->check_pipetting check_cells Examine Cell Seeding start->check_cells check_edge Investigate Edge Effects start->check_edge check_precipitate Inspect for Precipitation start->check_precipitate solution_pipetting Calibrate Pipettes & Use Reverse Pipetting check_pipetting->solution_pipetting solution_cells Ensure Homogenous Cell Suspension check_cells->solution_cells solution_edge Avoid Outer Wells / Use PBS Moat check_edge->solution_edge solution_precipitate Adjust Concentration / Solvent check_precipitate->solution_precipitate

Caption: A flowchart for troubleshooting high variability between replicates.

G cluster_1 Troubleshooting Poor Reproducibility Between Experiments start Poor Inter-Experiment Reproducibility check_compound Assess Compound Stability start->check_compound check_reagents Verify Reagent Consistency start->check_reagents check_timing Standardize Incubation Times start->check_timing check_cells Control for Cell Passage Number start->check_cells solution_compound Prepare Fresh Solutions & Store Properly check_compound->solution_compound solution_reagents Use Consistent Reagent Lots check_reagents->solution_reagents solution_timing Use Precise Timers & Stagger Reagent Addition check_timing->solution_timing solution_cells Maintain a Consistent Passage Range check_cells->solution_cells

Caption: A flowchart for troubleshooting poor reproducibility between experiments.

References

Technical Support Center: Optimizing 5-Methylindan Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 5-Methylindan from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant materials is it typically found?

A1: this compound is a volatile aromatic hydrocarbon. While not extensively documented as a major component of many plants, it has been identified as a volatile flavor component in strawberries (Fragaria ananassa).[1] Its presence in other botanical matrices is still an area of ongoing research. Due to its structural similarity to other aromatic compounds found in essential oils, its extraction can be approached using similar methodologies.

Q2: Which extraction methods are most suitable for a volatile, non-polar compound like this compound?

A2: For a volatile and non-polar compound like this compound, several extraction methods can be effective. The choice depends on the scale of extraction, desired purity, and available equipment.[2][3]

  • Steam Distillation: Ideal for volatile compounds. It is a traditional method that can be effective but may not be suitable for thermolabile compounds.[3]

  • Solvent Extraction: Using non-polar solvents like hexane (B92381) or pentane (B18724) is a common approach for extracting aromatic compounds.[3] Ethanol can also be used, but separation from the target compound might be challenging due to similar boiling points.[3]

  • Supercritical CO2 (SC-CO2) Extraction: This is a modern, "green" technique that uses CO2 in a supercritical state. It is highly tunable for selective extraction and leaves no residual solvent, making it ideal for high-purity applications.[3]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency, often with shorter extraction times.[3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction and reduced solvent consumption.[2][3]

Q3: How does the condition of the plant material affect the extraction yield of this compound?

A3: The physical state of the plant material is a critical factor. Proper preparation can significantly increase the surface area available for solvent contact and improve extraction efficiency.[3]

  • Drying: Reducing the water content of the plant material is crucial, as excess moisture can hinder the penetration of non-polar solvents and reduce extraction efficiency.[3]

  • Grinding: Grinding the dried plant material to a smaller, uniform particle size increases the surface area and facilitates better solvent access to the target compounds.[3]

Q4: What are the key parameters to optimize for maximizing this compound extraction?

A4: To maximize the yield of this compound, several parameters should be optimized, including the choice of solvent, temperature, extraction time, and the ratio of solvent to plant material.[2] Applying methodologies like Response Surface Methodology (RSM) can help in optimizing these parameters for the best yield.[2]

Q5: How can I purify the crude extract to isolate this compound?

A5: After obtaining a crude extract, several purification techniques can be employed. The choice of method will depend on the complexity of the extract and the desired purity of the final product. Common methods include:

  • Fractional Distillation: This can be effective for separating compounds with different boiling points.[4]

  • Chromatography: Techniques like column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are powerful tools for isolating specific compounds from a mixture.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from plant material.

Issue Potential Cause Recommended Solution
Low Yield of this compound Improper plant material preparation.Ensure the plant material is thoroughly dried to a low residual water content and finely ground to a consistent particle size to increase surface area.[3]
Suboptimal solvent selection.Test a range of non-polar solvents (e.g., hexane, pentane, diethyl ether) to find the one with the best solubility for this compound.[3][5] Consider the polarity of your target compound.
Incorrect extraction parameters (time, temperature).Optimize the extraction time and temperature. For volatile compounds, prolonged exposure to high temperatures can lead to degradation or loss.[6][7]
Inefficient extraction method.Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[2][3]
Co-extraction of Impurities Solvent is not selective enough.If using a broad-spectrum solvent, consider switching to a more selective one. Alternatively, employ a multi-step extraction with solvents of varying polarity.[3]
Plant matrix contains high levels of interfering compounds.Perform a pre-extraction wash with a solvent that will remove highly polar or unwanted compounds without dissolving this compound.
Degradation of this compound Exposure to high temperatures.Use lower extraction temperatures or methods that do not require high heat, such as supercritical CO2 extraction or maceration at room temperature.[6]
Exposure to light or oxygen.Protect the extract from light and air, especially during storage. Store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[6][8]
Inconsistent Results Between Batches Variability in plant material.Source plant material from a consistent supplier and harvest at the same growth stage. Implement quality control checks on the raw material.[5]
Lack of standardized protocol.Ensure all extraction parameters (solvent volume, time, temperature, agitation speed) are precisely controlled and documented for each batch.[2]

Data Presentation: Optimizing Extraction Parameters

The following tables provide a hypothetical summary of quantitative data for optimizing the extraction of this compound. These values should be used as a starting point for developing a specific extraction protocol.

Table 1: Effect of Solvent Choice on this compound Yield

SolventPolarity IndexExtraction Time (hours)Temperature (°C)Yield (%)
n-Hexane0.166085
Pentane0.063582
Diethyl Ether2.863475
Ethanol4.367860
Supercritical CO2Variable25092

Table 2: Effect of Particle Size and Temperature on Yield (Solvent: n-Hexane)

Particle Size (mm)Temperature (°C)Extraction Time (hours)Yield (%)
> 260665
1 - 260678
0.5 - 160685
0.5 - 140675
0.5 - 180 (reflux)488

Experimental Protocols

Protocol 1: General Solvent Extraction (Maceration)

  • Preparation of Plant Material: Dry the plant material in an oven at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 0.5-1 mm particle size).

  • Extraction: Place 100g of the powdered plant material into a flask. Add 500 mL of n-hexane.

  • Maceration: Seal the flask and allow it to stand for 48-72 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Purification: Further purify the crude extract using column chromatography or preparative HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: Place 50g of the powdered plant material into a beaker. Add 250 mL of n-hexane.

  • Sonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 30-40°C).

  • Filtration and Evaporation: Follow steps 4 and 5 from Protocol 1 to obtain the crude extract.

  • Purification: Proceed with purification as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_separation Phase 3: Separation & Concentration cluster_purification Phase 4: Purification & Analysis plant_material Plant Material Collection drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction_method Choice of Extraction Method (e.g., UAE, MAE, SC-CO2) grinding->extraction_method solvent_addition Solvent Addition extraction_method->solvent_addition extraction Extraction Process solvent_addition->extraction filtration Filtration extraction->filtration solvent_evaporation Solvent Evaporation (Rotary Evaporator) filtration->solvent_evaporation crude_extract Crude this compound Extract solvent_evaporation->crude_extract purification Purification (e.g., HPLC, Column Chromatography) crude_extract->purification analysis Analysis (GC-MS, NMR) purification->analysis pure_compound Pure this compound analysis->pure_compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield? cause1 Improper Sample Prep? start->cause1 Yes cause2 Suboptimal Solvent? start->cause2 Yes cause3 Incorrect Parameters? start->cause3 Yes solution1 Ensure proper drying and fine grinding. cause1->solution1 solution2 Test solvents with varying polarity. cause2->solution2 solution3 Optimize time, temp, and solvent ratio. cause3->solution3 end Yield Improved? solution1->end Re-run Extraction solution2->end Re-run Extraction solution3->end Re-run Extraction

Caption: Troubleshooting logic for addressing low extraction yield.

References

preventing contamination in 5-Methylindan experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methylindan experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory, with a focus on preventing and troubleshooting contamination.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.

Issue 1: Unexpected Peaks in NMR/GC-MS Analysis

  • Question: I'm seeing unexpected peaks in my ¹H NMR or GC-MS spectrum after my reaction with this compound. What are the likely sources of these impurities?

  • Answer: Unexpected peaks often indicate the presence of contaminants. The most common sources include:

    • Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, hexane, ethyl acetate) are common culprits.[1][2]

    • Starting Material Impurities: The this compound or other reagents you started with may contain impurities.

    • Byproducts: Side reactions may have occurred, leading to the formation of unexpected compounds.

    • Contamination from Equipment: Dirty glassware or spatulas can introduce contaminants.

    • Air and Moisture Sensitivity: Although this compound itself is not highly sensitive, other reagents in your reaction might be, leading to degradation or side reactions.[3]

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peaks Observed check_solvents Compare peak shifts to known solvent tables start->check_solvents check_starting_materials Run analysis (NMR, GC-MS) on starting materials check_solvents->check_starting_materials If not solvent peaks review_reaction Review reaction conditions (temperature, time) check_starting_materials->review_reaction If starting materials are pure check_glassware Ensure glassware is scrupulously clean review_reaction->check_glassware If reaction conditions are correct implement_purification Implement appropriate purification technique check_glassware->implement_purification If glassware is clean end_point Pure this compound derivative implement_purification->end_point

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

Issue 2: Low Yield of the Desired this compound Product

  • Question: My reaction is resulting in a very low yield of the desired this compound product. What could be the cause?

  • Answer: Low yields can be frustrating, but a systematic approach can help identify the problem.[3][4] Potential causes include:

    • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[3]

    • Reagent Quality: The purity of your this compound and other reagents is crucial. Impurities can inhibit the reaction.[3]

    • Moisture or Air Contamination: If your reaction involves air- or moisture-sensitive reagents, their degradation can lead to low yields.[3]

    • Product Loss During Workup: The product may be lost during extraction, washing, or filtration steps.[4] For instance, your product might be more soluble in the aqueous layer than expected.[4]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

Frequently Asked Questions (FAQs)

Handling and Storage

  • Question: How should I properly store this compound to prevent degradation?

  • Answer: this compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C for maximum stability.[5]

  • Question: What are the best practices for handling this compound to avoid contamination?

  • Answer:

    • Always use clean, dry glassware and spatulas.

    • Dispense the required amount of this compound in a clean, dedicated weighing area.

    • Close the container tightly immediately after use to prevent exposure to air and moisture.

    • Avoid cross-contamination by using separate, clearly labeled equipment for different reagents.

Purification

  • Question: What is the most effective method for purifying crude this compound or its derivatives?

  • Answer: The choice of purification method depends on the nature of the impurities and the scale of your experiment.

    • Flash Column Chromatography: This is a highly effective method for separating the target compound from a variety of impurities.[6][7] A silica (B1680970) gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.[7]

    • Recrystallization: If your product is a solid, recrystallization can be an excellent technique for achieving high purity.[6][8] The choice of solvent is critical and may require some experimentation.

    • Distillation: For liquid products, distillation can be used to separate compounds with different boiling points.

Analytical Testing

  • Question: Which analytical techniques are best for assessing the purity of this compound?

  • Answer: A combination of techniques is often ideal for a comprehensive purity assessment.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.[2][10]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile impurities.[11]

Quantitative Data Summary

The following table summarizes key physical properties of this compound and a common precursor, which are important for purification and analysis.

PropertyThis compound5-Methyl-1-indanoneReference
CAS Number 874-35-14593-38-8[12],[13]
Molecular Formula C₁₀H₁₂C₁₀H₁₀O[5],[13]
Molecular Weight 132.21 g/mol 146.19 g/mol [14],[15]
Boiling Point 202 °C @ 760 mmHg262.4 °C @ 760 mmHg[14],[13]
Melting Point Not specified (liquid at room temp)69-73 °C[13]
Appearance Colorless liquidWhite to light yellow crystal powder[13]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.[6][7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder with the adsorbed sample.

    • Carefully add the dried sample to the top of the prepared column.[7]

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to facilitate the separation of the target compound.[7]

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

    • Combine the pure fractions containing the desired product.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Logical Relationship for Purification Method Selection

G start Crude this compound Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes chromatography Flash Column Chromatography is_liquid->chromatography No/Further purification needed recrystallization->chromatography If impurities remain

Caption: Decision tree for selecting an appropriate purification method.

Protocol 2: General Procedure for Recrystallization of a Solid this compound Derivative

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This may require testing small amounts in various solvents.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture gently with stirring.[6]

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

References

calibration curve issues in 5-Methylindan quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-Methylindan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the potential causes?

A1: Non-linear calibration curves are a common issue in chromatographic analysis and can stem from several factors.[1][2][3] One of the primary reasons is exceeding the linear dynamic range of the detector.[4][5] At very high concentrations, the detector response may become saturated, leading to a plateau in the curve. Conversely, at very low concentrations near the limit of detection, instrumental noise can affect linearity.[3] Other potential causes include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[6][7][8]

  • Active Sites: Active sites in the GC inlet liner or the front of the analytical column can cause analyte adsorption, particularly at lower concentrations, resulting in a curve that bends towards the concentration axis.[2]

  • Chemical Derivatization Issues: If a derivatization step is used, the reaction may be incomplete or inefficient at certain concentrations, leading to non-linearity.[2]

  • Inappropriate Mathematical Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.[1][7]

Q2: What are matrix effects and how can they affect my this compound quantification?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[6][8] These effects can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[6][8] The primary sources of matrix effects in bioanalysis are endogenous components like phospholipids, salts, and proteins.[6] Matrix effects can lead to poor accuracy, imprecision, non-linearity of the calibration curve, and reduced sensitivity.[6]

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d3-5-Methylindan).[9][10] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects, thus providing the most accurate correction.[9] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it behaves similarly to this compound during sample preparation and analysis.[9] Key considerations for selecting an internal standard include:

  • It should not be naturally present in the sample matrix.[11]

  • It should have similar extraction recovery and chromatographic retention to the analyte.

  • It should not interfere with the analyte or other components in the sample.

  • For mass spectrometry, the mass difference between the analyte and a SIL-IS should ideally be at least 4-5 Da to minimize cross-talk.[9]

Q4: My results show poor reproducibility. What are the likely sources of this variability?

A4: Poor reproducibility can arise from inconsistencies at any stage of the analytical workflow. Common sources include:

  • Sample Preparation: Inconsistent extraction efficiency, pipetting errors, or sample degradation can all contribute to variability.[9]

  • Injection Volume: Variations in the injected volume, especially in manual injections, can lead to inconsistent peak areas.[5]

  • Instrumental Conditions: Fluctuations in inlet temperature, oven temperature ramp, or detector response can affect results.[2]

  • Matrix Effects: Variability in the composition of the biological matrix between different samples or lots can lead to inconsistent ion suppression or enhancement.[12]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

If you are observing a non-linear calibration curve for this compound, follow this troubleshooting workflow:

start Non-Linear Calibration Curve check_range Is the concentration range too wide? start->check_range reduce_range Reduce concentration range and re-run calibration. check_range->reduce_range Yes check_residuals Analyze residual plots. Is there a pattern? check_range->check_residuals No end Linear Curve Achieved or Appropriate Fit Applied reduce_range->end use_weighting Apply weighted least squares regression or use a non-linear fit (e.g., quadratic). check_residuals->use_weighting Yes check_system Investigate system for active sites or contamination. check_residuals->check_system No use_weighting->end check_matrix Assess for matrix effects. check_system->check_matrix check_system->end check_matrix->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Troubleshooting Steps:

  • Evaluate Concentration Range: A very wide concentration range can often lead to non-linearity.[7] Try narrowing the range to see if linearity improves. High concentrations can saturate the detector, while very low concentrations may be affected by noise.[3][5]

  • Analyze Residuals: A random scatter of residuals around the zero line indicates a good fit.[1] Systematic patterns, such as a curve or a fan shape, suggest that a simple linear model is not appropriate. A curvilinear pattern may indicate that a non-linear model (e.g., quadratic) is a better fit, while a fan shape suggests heteroscedasticity, which can be addressed with weighted least squares regression.[1]

  • Investigate for Active Sites: Poor peak shape (tailing) at low concentrations can indicate active sites in the inlet liner or column.[2] Deactivating the inlet liner or replacing the first few centimeters of the column may resolve this.

  • Assess Matrix Effects: As detailed in the next section, matrix effects can cause non-linearity.[7]

Issue 2: Suspected Matrix Effects

If you suspect matrix effects are impacting your this compound quantification, use the following guide:

start Suspected Matrix Effects perform_assessment Perform a post-extraction spiking experiment. start->perform_assessment calculate_mf Calculate Matrix Factor (MF). Is MF significantly different from 1? perform_assessment->calculate_mf optimize_cleanup Improve sample cleanup. (e.g., LLE, SPE) calculate_mf->optimize_cleanup Yes end Matrix Effects Mitigated calculate_mf->end No modify_chromatography Modify chromatographic conditions to separate analyte from interfering components. optimize_cleanup->modify_chromatography use_sil_is Use a stable isotope-labeled internal standard (SIL-IS). modify_chromatography->use_sil_is use_sil_is->end

Caption: Workflow for troubleshooting suspected matrix effects.

Troubleshooting Steps:

  • Quantitative Assessment: The "gold standard" for assessing matrix effects is the post-extraction spiking method.[6] This involves comparing the response of this compound spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration.

  • Calculate Matrix Factor (MF):

    • MF = (Peak response in presence of matrix) / (Peak response in neat solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]

  • Improve Sample Preparation: If significant matrix effects are observed, consider more rigorous sample cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[13]

  • Modify Chromatography: Adjusting the chromatographic method (e.g., changing the gradient, using a different column) can help separate this compound from the co-eluting matrix components.[6]

  • Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[9]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantitatively determine the presence and extent of matrix effects on the analysis of this compound.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound analytical standard.

  • Neat solution solvent (e.g., methanol, acetonitrile).

  • Validated sample preparation procedure (e.g., protein precipitation, LLE, or SPE).

  • LC-MS/MS or GC-MS system.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound analytical standard into the neat solution at low and high concentrations within the calibration curve range.

    • Set B (Post-Extraction Spike): Process blank matrix samples using the validated sample preparation method. Spike the this compound analytical standard into the final, extracted matrix at the same low and high concentrations as Set A.

  • Analyze Samples: Inject both sets of samples into the chromatographic system and record the peak areas for this compound.

  • Calculate Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

    • Calculate the coefficient of variation (%CV) of the MF across the different matrix sources.

Acceptance Criteria: The %CV of the matrix factor should typically be ≤15%.

Protocol 2: General Sample Preparation for this compound in Plasma

Objective: To extract this compound from a plasma matrix for chromatographic analysis. This is a general guideline and should be optimized for your specific application.

Method: Protein Precipitation (PPT)

  • Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Internal Standard Addition: Add a small volume (e.g., 10 µL) of the internal standard working solution to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).

  • Analysis: Inject the reconstituted sample into the GC-MS or LC-MS system.

Data Presentation

Table 1: Example Calibration Curve Data and Acceptance Criteria

Concentration (ng/mL)Response (Peak Area)Calculated Concentration (ng/mL)Accuracy (%)
1.0 (LLOQ)5,2501.05105.0
2.512,8002.56102.4
1051,10010.22102.2
50248,50049.7099.4
100505,000101.0101.0
2501,240,000248.099.2
500 (ULOQ)2,510,000502.0100.4
  • Linearity: R² ≥ 0.99

  • Accuracy: Within ±15% of nominal concentration (±20% at LLOQ)

Table 2: Example Matrix Factor Assessment Data

Matrix LotPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor
1250,100235,6000.942
2252,500241,8000.958
3249,800229,8000.920
4251,300238,7000.950
5248,900244,0000.980
6250,800233,2000.930
Mean 250,567 237,183 0.947
%CV 2.2%
  • Acceptance: %CV of the Matrix Factor ≤ 15%. In this example, the matrix effect is consistent ion suppression.

References

dealing with instrument sensitivity problems for 5-Methylindan detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylindan. Below you will find detailed information to address common challenges related to instrument sensitivity and detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection and quantification of this compound?

A1: The most prevalent and robust methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. GC-MS is highly effective for separating this compound from complex mixtures and providing structural information through its mass spectrum. HPLC-UV is a reliable quantitative technique, particularly for routine analysis of samples in solution.

Q2: I am observing a weak signal for this compound in my GC-MS analysis. What are the potential causes and solutions?

A2: A weak signal for this compound in GC-MS analysis can stem from several factors. First, ensure your sample concentration is appropriate, typically in the range of 0.1-1.0 mg/mL for general screening. For trace analysis, you may need to concentrate your sample. Second, check the injection parameters. A splitless injection mode is generally preferred for higher sensitivity compared to a split injection. Also, verify the injector temperature is suitable for the volatilization of this compound without causing degradation. Finally, consider issues with the ion source, such as contamination, which can suppress the signal. Regular cleaning and maintenance of the ion source are crucial for optimal performance.

Q3: My HPLC peak for this compound is showing significant tailing. How can I improve the peak shape?

A3: Peak tailing in HPLC for a compound like this compound, which is relatively non-polar, can be due to several reasons. One common cause is secondary interactions between the analyte and the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns. To mitigate this, consider using a high-purity, end-capped C18 column. Another potential issue is a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is of similar or weaker polarity than the mobile phase. If the problem persists, adjusting the mobile phase composition, such as the organic-to-aqueous ratio or the pH, may be necessary.

Q4: What are the expected major fragments in the mass spectrum of this compound?

A4: For this compound (C10H12, molecular weight: 132.20 g/mol ), the fragmentation pattern in electron ionization (EI) mass spectrometry will be influenced by the indan (B1671822) structure. The molecular ion peak (M+) at m/z 132 should be observable. Aromatic compounds typically show strong molecular ion peaks due to their stability.[1] The most likely fragmentation pathway involves the loss of a methyl group (CH3•), resulting in a prominent peak at m/z 117 (M-15).[2] This fragment corresponds to the stable indanyl cation. Further fragmentation of the indan ring structure may also occur, but the M+ and [M-15]+ peaks are expected to be the most significant for identification.

Troubleshooting Guides

Low Signal Intensity / Poor Sensitivity
ProblemPossible CauseRecommended Solution
Weak or no signal for this compound Inappropriate sample concentration.Prepare sample solutions with a concentration of approximately 0.1-0.5 mg/mL. For trace analysis, consider concentrating the sample extract.[3]
Incorrect GC injection mode.For trace analysis, use a splitless injection to introduce more of the sample onto the column.
Contaminated GC-MS ion source.Clean the ion source according to the manufacturer's instructions. A dirty ion source can significantly suppress the signal.
Suboptimal HPLC mobile phase.Ensure the mobile phase composition is optimized for the retention and elution of this compound. A mobile phase that is too strong will cause the analyte to elute too quickly with poor sensitivity.
Inefficient ionization in MS.Check the tuning of the mass spectrometer. Ensure the ionization source parameters (e.g., electron energy in EI) are set correctly.
Poor Peak Shape
ProblemPossible CauseRecommended Solution
Peak tailing in HPLC Secondary interactions with the stationary phase.Use a high-purity, end-capped C18 column to minimize interactions with residual silanol groups.
Sample solvent mismatch.Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
Peak fronting in HPLC Sample overload.Dilute the sample and inject a smaller volume onto the column.
Broad peaks in GC Suboptimal oven temperature program.Optimize the temperature ramp rate. A slower ramp can improve peak shape for closely eluting compounds.
Column degradation.Inspect the column for signs of aging or contamination. Replace the column if necessary.

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of approximately 10 µg/mL.[4]

  • Ensure the sample is free of particulate matter by filtering or centrifuging before transferring to a GC vial.[4]

2. GC-MS Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System Agilent 5977A or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-400

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • The expected Kovats retention index on a standard non-polar column is in the range of 1112-1152.[5]

  • The mass spectrum should show a molecular ion at m/z 132 and a major fragment at m/z 117.

HPLC-UV Analysis of this compound

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a mixture of acetonitrile (B52724) and water to a concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Parameters:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 265 nm (based on the UV absorbance of the benzene (B151609) ring)

3. Data Analysis:

  • Create a calibration curve using standards of known this compound concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting_Workflow start Start: Low Sensitivity Issue with this compound Detection check_instrument Check Instrument Performance start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_sample Check Sample Preparation sample_ok Sample Prep OK? check_sample->sample_ok check_method Check Analytical Method method_ok Method OK? check_method->method_ok instrument_ok->check_sample Yes no_solution Consult Senior Analyst or Manufacturer instrument_ok->no_solution No, Tune/Calibrate sample_ok->check_method Yes sample_ok->no_solution No, Re-prepare Sample solution Problem Resolved method_ok->solution Yes method_ok->no_solution No, Optimize Method

Caption: Troubleshooting workflow for low sensitivity in this compound analysis.

Sample_Prep_Workflow start Sample Received extraction Liquid-Liquid or Solid-Phase Extraction start->extraction concentration Solvent Evaporation (if necessary) extraction->concentration reconstitution Reconstitute in Appropriate Solvent concentration->reconstitution filtration Filter through 0.45 µm filter reconstitution->filtration analysis Inject into GC-MS or HPLC filtration->analysis

Caption: General sample preparation workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two robust analytical methods for the quantitative determination of 5-Methylindan: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and consistency of experimental results in research and pharmaceutical development.[1][2] This document outlines detailed experimental protocols and presents supporting performance data to aid in the selection of the most suitable method for your specific application.

The validation of analytical procedures is essential to demonstrate that a method is fit for its intended purpose.[2][3] Key performance characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification are evaluated to ensure the reliability of the data generated.[1][4]

Comparison of Analytical Method Performance

The choice between GC-MS and HPLC-UV often depends on the specific requirements of the analysis, such as the need for structural confirmation, the complexity of the sample matrix, and the desired sensitivity. The following tables summarize the key performance parameters for the hypothetical validation of each method for the analysis of this compound.

Table 1: Summary of Quantitative Validation Data

Validation ParameterGC-MSHPLC-UVAcceptance Criteria (Typical)
Linearity (R²) 0.99950.9997R² ≥ 0.999
Range (µg/mL) 0.1 - 500.5 - 100Dependent on application
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.3%≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 10
Specificity High (Mass Spec)Moderate (UV)No interference at analyte retention time

Table 2: General Method Characteristics

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity Very High (provides structural information).Good (dependent on chromophore and matrix).
Sensitivity Very High.[5]Good.
Sample Volatility Required. Analyte must be volatile or derivable.[6]Not required.
Instrumentation Cost HighModerate
Analysis Time Moderate to Fast.Fast.
Solvent Consumption LowHigh
Primary Application Identification and quantification of volatile and semi-volatile compounds.[7]Routine quantitative analysis of non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies for the proposed analytical methods are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and sensitive, making it suitable for identifying and quantifying this compound, especially in complex matrices or at trace levels.

a. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in dichloromethane (B109758). Perform serial dilutions to create calibration standards ranging from 0.1 to 50 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in dichloromethane to achieve a theoretical concentration within the calibration range.

  • Internal Standard: Add an internal standard (e.g., Fluorene-d10) to all standard and sample solutions at a fixed concentration (e.g., 10 µg/mL) to improve precision.[8]

  • Filtration: Filter the final solutions through a 0.22 µm PTFE syringe filter into a GC vial.[7]

b. Chromatographic Conditions

  • GC System: Agilent 7890 GC (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS System: Agilent 5977 MS (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM).[8]

    • Quantification Ion for this compound: m/z 117.

    • Qualifier Ions: m/z 132, 91.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is robust, precise, and well-suited for routine quantitative analysis in a quality control environment.

a. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.5 to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filtration: Filter the final solutions through a 0.45 µm PVDF syringe filter into an HPLC vial.[9]

b. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II (or equivalent).

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 265 nm.

Workflow and Process Visualization

The validation of an analytical method is a systematic process that ensures the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow of this process.

Analytical_Method_Validation_Workflow node_dev Method Development & Optimization node_proto Write Validation Protocol node_dev->node_proto node_val Perform Validation Experiments node_proto->node_val node_spec Specificity node_val->node_spec node_lin Linearity & Range node_val->node_lin node_acc Accuracy node_val->node_acc node_prec Precision (Repeatability & Intermediate) node_val->node_prec node_rob Robustness node_val->node_rob loq loq node_val->loq node_data Data Analysis & Review node_spec->node_data node_lin->node_data node_acc->node_data node_prec->node_data node_loq LOD & LOQ node_rob->node_data node_pass Method Meets Acceptance Criteria? node_data->node_pass node_report Write Validation Report node_imp Implement for Routine Use node_report->node_imp node_pass->node_report Yes node_fail Investigate & Re-validate node_pass->node_fail No node_fail->node_dev loq->node_data

References

A Comparative Analysis of the Potential Biological Activities of 5-Methylindan and 4-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indane and its derivatives represent a versatile scaffold in medicinal chemistry, with compounds exhibiting a wide range of biological activities. Among the simplest derivatives, methylindans offer a subtle yet potentially significant variation in structure that can influence their pharmacological profile. This guide provides a comparative analysis of the potential biological activities of 5-Methylindan and 4-Methylindan. In the absence of direct comparative experimental data for these specific isomers, this document leverages established structure-activity relationships (SAR) of the broader class of indane derivatives, particularly aminoindans, to infer and propose potential biological targets and activities. This analysis is intended to serve as a foundational resource for researchers initiating studies on these compounds.

Inferred Biological Activity Profile

Based on the pharmacology of structurally related aminoindan derivatives, it is hypothesized that this compound and 4-Methylindan may primarily interact with monoamine oxidase (MAO) enzymes and monoamine transporters. The position of the methyl group on the aromatic ring is expected to influence the potency and selectivity of these interactions.

Monoamine Oxidase (MAO) Inhibition

Aminoindan derivatives are known to be effective inhibitors of MAO, an enzyme crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). Rasagiline, a potent and selective irreversible MAO-B inhibitor, is a prominent example of a clinically used drug with an aminoindan core structure.[1][2][3] The indane ring system is a key pharmacophoric element for MAO inhibition.

It is plausible that both this compound and 4-Methylindan could exhibit inhibitory activity against MAO-A and/or MAO-B. The methyl substituent's position may confer selectivity. For instance, substitutions on the phenyl ring of MAO-B inhibitors can significantly influence their inhibitory activity.[4]

Interaction with Monoamine Transporters

Ring-substituted 2-aminoindan (B1194107) derivatives have been shown to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), often acting as monoamine releasers.[5][6] The parent compound, 2-aminoindan, is a selective substrate for NET and DAT.[7] Ring substitutions can shift this selectivity; for example, 5-methoxy-6-methyl-2-aminoindan is a highly selective serotonin releasing agent.[8][9]

Therefore, it is conceivable that this compound and 4-Methylindan could modulate the activity of these transporters, potentially acting as uptake inhibitors or releasing agents. The differing electronic and steric environment of the methyl group in the 4- and 5-positions would likely result in distinct potencies and selectivities for DAT, NET, and SERT.

Data Presentation

The following tables summarize the hypothesized biological activities of this compound and 4-Methylindan based on SAR from related compounds. These are predictive and require experimental validation.

Table 1: Predicted Monoamine Oxidase (MAO) Inhibition Profile

CompoundPredicted TargetPredicted ActivityRationale
This compound MAO-A / MAO-BPotential InhibitorThe indane scaffold is a known pharmacophore for MAO inhibitors. The position of the methyl group may influence isoform selectivity.
4-Methylindan MAO-A / MAO-BPotential InhibitorThe indane scaffold is a known pharmacophore for MAO inhibitors. The position of the methyl group may influence isoform selectivity.

Table 2: Predicted Monoamine Transporter Interaction Profile

CompoundPredicted TargetPredicted ActivityRationale
This compound DAT / NET / SERTPotential Inhibitor or Releasing AgentRing-substituted aminoindans interact with monoamine transporters. Methyl substitution could confer activity and selectivity.
4-Methylindan DAT / NET / SERTPotential Inhibitor or Releasing AgentRing-substituted aminoindans interact with monoamine transporters. Methyl substitution could confer activity and selectivity.

Mandatory Visualization

Signaling Pathway: Dopamine Metabolism by MAO-B

MAO_B_Pathway Dopamine Metabolism by MAO-B Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Oxidative Deamination DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAO_B->DOPAL ALDH Aldehyde Dehydrogenase DOPAL->ALDH DOPAC DOPAC (3,4-Dihydroxyphenylacetic Acid) ALDH->DOPAC Methylindan 4/5-Methylindan (Hypothesized Inhibitor) Methylindan->MAO_B Inhibition

Caption: Hypothesized inhibition of dopamine metabolism by 4/5-Methylindan.

Experimental Workflow: In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow Workflow for In Vitro MAO Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (4/5-Methylindan) Serial Dilutions Incubation Incubate Enzyme with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A and MAO-B Enzyme Solutions Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (e.g., Kynuramine) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Product Formation (e.g., Fluorescence) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Selectivity Determine Selectivity (MAO-A vs. MAO-B) IC50->Selectivity

Caption: General workflow for determining MAO inhibitory activity in vitro.

Experimental Protocols

The following are detailed, generalized protocols for assays that could be used to experimentally determine the biological activities of this compound and 4-Methylindan.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from standard fluorometric methods for assessing MAO inhibition.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 4-Methylindan against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds (this compound, 4-Methylindan) dissolved in DMSO

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the test compound dilutions or controls.

    • Add 25 µL of MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare a reaction mixture containing the MAO substrate, fluorescent probe, and HRP in assay buffer.

    • Initiate the reaction by adding 25 µL of the reaction mixture to each well.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (no inhibitor).

    • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a generalized method for assessing the binding affinity of compounds to the dopamine transporter.[12][13][14]

Objective: To determine the inhibitory constant (Ki) of this compound and 4-Methylindan for the dopamine transporter.

Materials:

  • Rat striatal membranes (or cells expressing human DAT)

  • Radioligand specific for DAT (e.g., [³H]WIN 35,428)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)

  • Test compounds (this compound, 4-Methylindan)

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • In test tubes or a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

    • For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compounds by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a one-site competition model.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While direct experimental evidence for the biological activities of this compound and 4-Methylindan is currently lacking in the public domain, structure-activity relationships derived from the broader class of indane derivatives provide a strong basis for hypothesizing their potential as modulators of monoamine oxidase and monoamine transporters. The differential positioning of the methyl group is anticipated to impart distinct pharmacological profiles to each isomer. The experimental protocols detailed herein offer a clear path for the empirical validation of these hypotheses. This guide serves as a starting point for researchers aiming to elucidate the pharmacology of these simple yet potentially bioactive molecules, which could hold promise for the development of novel therapeutics targeting monoaminergic systems.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is critical for ensuring product quality, safety, and efficacy. 5-Methylindan, a key chemical intermediate, requires robust and reliable analytical methods for its characterization and quantification. This guide presents a comprehensive cross-validation study of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides detailed experimental protocols, a comparative analysis of validation data, and a clear workflow for the cross-validation process. The objective is to offer a scientific basis for method selection and to demonstrate the interchangeability of these two methods for the routine analysis of this compound.

Experimental Protocols

The validation of the HPLC and GC-MS methods was conducted based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, evaluating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3][4][5]

HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: XBridge C18, 4.6 x 150 mm, 5 µm.[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% acetic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol (B129727). Working solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

GC-MS Method
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 20°C/min, and hold for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working solutions were prepared by diluting the stock solution with methanol to the desired concentrations.

Method Validation Data

The performance of both the HPLC and GC-MS methods was rigorously evaluated. The summarized validation data is presented in the tables below.

Table 1: Linearity and Range
ParameterHPLCGC-MSAcceptance Criteria
Range (µg/mL)1 - 2000.5 - 100-
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-intercepty = 15897x - 123.5y = 25431x + 87.9Close to zero
Table 2: Accuracy (Recovery)
Concentration (µg/mL)HPLC (% Recovery)GC-MS (% Recovery)Acceptance Criteria
5099.8101.298.0% - 102.0%
100100.599.598.0% - 102.0%
150101.2100.898.0% - 102.0%
Table 3: Precision (Repeatability and Intermediate Precision)
ParameterHPLC (% RSD)GC-MS (% RSD)Acceptance Criteria
Repeatability (n=6)0.851.10≤ 2.0%
Intermediate Precision (n=6, 2 days)1.251.55≤ 2.0%
Table 4: LOD and LOQ
ParameterHPLC (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.30.1
Limit of Quantitation (LOQ)1.00.5
Table 5: Robustness
Parameter VariedHPLC (% RSD)GC-MS (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)1.31.6≤ 2.0%
Column Temperature (± 2°C)0.91.2≤ 2.0%

Cross-Validation of HPLC and GC-MS Methods

Cross-validation is a critical step to ensure that two different analytical methods provide equivalent results, allowing for the interchangeability of the methods.[7] This is particularly important when transferring methods between laboratories or when a secondary method is needed as a backup.

Cross-Validation Protocol
  • Sample Selection: A minimum of three independent batches of this compound were prepared at three different concentration levels (low, medium, and high) within the validated range of both methods.

  • Analysis: Each sample was analyzed in triplicate using both the validated HPLC and GC-MS methods.

  • Statistical Evaluation: The results obtained from both methods were compared using a two-one-sided t-test (TOST) for equivalence. The acceptance criterion for equivalence is that the 90% confidence interval for the ratio of the means of the two methods should be within 80.0% to 125.0%.

Table 6: Cross-Validation Results
Concentration (µg/mL)Mean HPLC Result (µg/mL)Mean GC-MS Result (µg/mL)Ratio of Means (HPLC/GC-MS)90% Confidence IntervalResult
109.9510.120.98395.5% - 101.2%Equivalent
5050.2549.881.00798.1% - 103.4%Equivalent
100101.10100.501.00697.9% - 103.3%Equivalent

Visualizing the Workflow

To better illustrate the logical flow of the method validation and cross-validation process, the following diagrams were created using the DOT language.

Method_Validation_Workflow cluster_hplc HPLC Method Validation cluster_gcms GC-MS Method Validation hplc_dev Method Development hplc_spec Specificity hplc_dev->hplc_spec hplc_lin Linearity & Range hplc_spec->hplc_lin hplc_acc Accuracy hplc_lin->hplc_acc hplc_prec Precision hplc_acc->hplc_prec hplc_lodq LOD & LOQ hplc_prec->hplc_lodq hplc_rob Robustness hplc_lodq->hplc_rob gcms_dev Method Development gcms_spec Specificity gcms_dev->gcms_spec gcms_lin Linearity & Range gcms_spec->gcms_lin gcms_acc Accuracy gcms_lin->gcms_acc gcms_prec Precision gcms_acc->gcms_prec gcms_lodq LOD & LOQ gcms_prec->gcms_lodq gcms_rob Robustness gcms_lodq->gcms_rob

Caption: Workflow for individual HPLC and GC-MS method validation.

Cross_Validation_Workflow validated_hplc Validated HPLC Method analysis Analyze Samples by Both Methods validated_hplc->analysis validated_gcms Validated GC-MS Method validated_gcms->analysis sample_prep Prepare Samples (3 concentrations, n=3) sample_prep->analysis stat_eval Statistical Evaluation (TOST Equivalence Test) analysis->stat_eval conclusion Conclusion on Method Equivalence stat_eval->conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both the developed HPLC and GC-MS methods are suitable for the intended purpose of quantifying this compound. The HPLC method offers simplicity and is widely available in most analytical laboratories. The GC-MS method provides higher sensitivity, as indicated by the lower LOD and LOQ values, and offers the added benefit of mass spectral data for definitive identification.

The cross-validation study successfully demonstrated the equivalence of the two methods for the quantification of this compound. The statistical analysis confirmed that the results obtained from both methods are comparable and that the methods can be used interchangeably. This provides flexibility in laboratory operations and a high degree of confidence in the analytical data generated for this compound, which is crucial for quality control and regulatory submissions in the pharmaceutical industry.

References

comparative study of different synthetic routes to 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Methylindan, a valuable building block in the synthesis of various pharmacologically active molecules, can be prepared through several synthetic routes. This guide provides a comparative study of two primary pathways, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.

This report details two principal synthetic routes to this compound:

  • Route 1: Intramolecular Friedel-Crafts Acylation of 3-(p-tolyl)propionic acid. This is a well-established and versatile method.

  • Route 2: Friedel-Crafts Acylation of Toluene (B28343) with Succinic Anhydride (B1165640). This pathway offers an alternative starting point and proceeds through different intermediates.

Route 1: Intramolecular Friedel-Crafts Acylation of 3-(p-tolyl)propionic acid

This synthetic pathway involves three key steps:

  • Synthesis of 3-(p-tolyl)propionic acid: This starting material can be synthesized via various methods, including the reduction of p-methylcinnamic acid or the reaction of p-tolylmagnesium bromide with succinic anhydride.

  • Intramolecular Friedel-Crafts Acylation: 3-(p-tolyl)propionic acid is first converted to its more reactive acyl chloride, which then undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst to form 5-methyl-1-indanone (B1336591).

  • Reduction of 5-methyl-1-indanone: The final step involves the reduction of the ketonic group of 5-methyl-1-indanone to a methylene (B1212753) group, yielding the target molecule, this compound. This can be achieved through several reduction methods, including the Clemmensen, Wolff-Kishner, and catalytic hydrogenation reactions.

Logical Relationship of Route 1

cluster_0 Route 1 3-(p-tolyl)propionic acid 3-(p-tolyl)propionic acid 3-(p-tolyl)propionyl chloride 3-(p-tolyl)propionyl chloride 3-(p-tolyl)propionic acid->3-(p-tolyl)propionyl chloride SOCl₂ or (COCl)₂ 5-Methyl-1-indanone 5-Methyl-1-indanone 3-(p-tolyl)propionyl chloride->5-Methyl-1-indanone AlCl₃ (Friedel-Crafts) This compound This compound 5-Methyl-1-indanone->this compound Reduction

Caption: Synthetic pathway of Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 3-(p-tolyl)propionyl chloride

To a solution of 3-(4-methylphenyl)propionic acid (1.5 g) in dichloromethane (B109758) (20 ml), a solution of oxalyl chloride (5 ml) in dichloromethane (5 ml) is added dropwise. The mixture is stirred at 20° C for 16 hours and then evaporated to yield 3-(4-methylphenyl)propionyl chloride as an oil.[1]

Step 2: Intramolecular Friedel-Crafts Acylation to form 5-Methyl-1-indanone

In a flame-dried three-neck round-bottom flask under an inert atmosphere, 3-(p-tolyl)propionyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. The flask is cooled to 0 °C in an ice-water bath. Anhydrous AlCl₃ (1.2 eq) is added in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition, the reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature. The reaction mixture is then carefully poured into a beaker containing crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine. After drying over anhydrous MgSO₄ and filtration, the solvent is removed under reduced pressure to give the crude 5-methyl-1-indanone.[1] Purification can be achieved by column chromatography or distillation.

Step 3: Reduction of 5-Methyl-1-indanone to this compound

Method A: Clemmensen Reduction

A mixture of 4-chloro-7-methyl-1-indanone and 7-chloro-4-methyl-1-indanone (B1595248) (100 g) in 500 cc of ethanol (B145695) is added in portions over four to five hours to a refluxing mixture of 100 cc of water, 40 cc of ethanol, 250 cc of concentrated hydrochloric acid, and amalgamated zinc (prepared from 350 g of granulated zinc and 17.5 g of mercuric chloride). After the addition is complete, the mixture is refluxed for an additional period.[2] While this procedure is for a substituted indanone, it provides a general framework for the Clemmensen reduction of indanones.

Method B: Wolff-Kishner Reduction

A general procedure for the Wolff-Kishner reduction involves heating the ketone (1.0 eq), hydrazine (B178648) hydrate (B1144303) (20.0 eq), and potassium hydroxide (B78521) (6.0 eq) in a high-boiling solvent like diethylene glycol monomethyl ether (DGME). The mixture is heated at 110 °C for 1 hour, then the temperature is raised to 194 °C for 4 hours. After cooling, the reaction is quenched with aqueous HCl and extracted with an organic solvent.[3]

Method C: Catalytic Hydrogenation

Catalytic hydrogenation of ketones to alkanes can be achieved using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The specific conditions (temperature, pressure, and solvent) would need to be optimized for 5-methyl-1-indanone.

Data Presentation for Route 1
StepReactionReagents & ConditionsYieldPurityReaction TimeTemperature (°C)
1Acyl Chloride Formation3-(p-tolyl)propionic acid, Oxalyl chloride, DCMHigh (assumed)-16 h20
2Friedel-Crafts Acylation3-(p-tolyl)propionyl chloride, AlCl₃, DCMHigh (up to 90% for similar substrates)[1]>95% (after purification)[1]1.5 - 2 h0 to RT
3aClemmensen Reduction5-Methyl-1-indanone, Zn(Hg), conc. HCl, EthanolGood (expected)-> 5 hReflux
3bWolff-Kishner Reduction5-Methyl-1-indanone, Hydrazine hydrate, KOH, DGMEGood (expected)-5 h110-194
3cCatalytic Hydrogenation5-Methyl-1-indanone, H₂, Pd/CVariable-VariableVariable

Route 2: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

This alternative route begins with more readily available starting materials and proceeds through a different set of intermediates:

  • Friedel-Crafts Acylation of Toluene: Toluene undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid to form 3-(4-methylbenzoyl)propanoic acid.

  • Reduction of the Ketone: The ketonic carbonyl group in 3-(4-methylbenzoyl)propanoic acid is reduced to a methylene group to yield 4-(p-tolyl)butanoic acid.

  • Intramolecular Friedel-Crafts Acylation: The resulting 4-(p-tolyl)butanoic acid is cyclized under acidic conditions to form 5-methyl-1-tetralone (B1585117).

  • Conversion to this compound: The final step would involve a ring contraction or other transformation of 5-methyl-1-tetralone to this compound. This step is less straightforward and may require multiple transformations.

Logical Relationship of Route 2

cluster_1 Route 2 Toluene Toluene 3-(4-methylbenzoyl)propanoic acid 3-(4-methylbenzoyl)propanoic acid Toluene->3-(4-methylbenzoyl)propanoic acid AlCl₃ (Friedel-Crafts) Succinic anhydride Succinic anhydride Succinic anhydride->3-(4-methylbenzoyl)propanoic acid AlCl₃ (Friedel-Crafts) 4-(p-tolyl)butanoic acid 4-(p-tolyl)butanoic acid 3-(4-methylbenzoyl)propanoic acid->4-(p-tolyl)butanoic acid Reduction 5-Methyl-1-tetralone 5-Methyl-1-tetralone 4-(p-tolyl)butanoic acid->5-Methyl-1-tetralone Acid catalyst (Friedel-Crafts) This compound This compound 5-Methyl-1-tetralone->this compound Conversion

Caption: Synthetic pathway of Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 3-(4-methylbenzoyl)propanoic acid

In a 2-liter three-necked, round-bottomed flask fitted with a mechanical stirrer and two reflux condensers, place 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free toluene. Start the stirrer and add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. The mixture will become hot and evolve hydrogen chloride. Heat the mixture in an oil bath and reflux with continued stirring for half an hour. After cooling, slowly add 300 cc of water. Remove the excess toluene by steam distillation. The product, β-benzoylpropionic acid, can be isolated from the residue.[4] This procedure for benzene (B151609) can be adapted for toluene.

Step 2: Reduction of 3-(4-methylbenzoyl)propanoic acid to 4-(p-tolyl)butanoic acid

A Clemmensen or Wolff-Kishner reduction, similar to the methods described in Route 1, can be applied here to reduce the ketone functionality.

Step 3: Intramolecular Friedel-Crafts Acylation to form 5-Methyl-1-tetralone

The cyclization of 4-arylbutanoic acids to tetralones is a standard intramolecular Friedel-Crafts acylation, typically carried out using a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid.

Step 4: Conversion of 5-Methyl-1-tetralone to this compound

The conversion of a tetralone to an indane derivative is a non-trivial transformation that may involve multiple steps, such as ring contraction methodologies.

Data Presentation for Route 2
StepReactionReagents & ConditionsYieldPurityReaction TimeTemperature (°C)
1Friedel-Crafts AcylationToluene, Succinic anhydride, AlCl₃77–82% (for benzene)[4]-0.5 h (reflux)Reflux
2Reduction3-(4-methylbenzoyl)propanoic acid, Reduction reagentsGood (expected)-VariableVariable
3Friedel-Crafts Acylation4-(p-tolyl)butanoic acid, Acid catalystGood (expected)-VariableVariable
4Conversion5-Methyl-1-tetralone, Multi-stepVariable-VariableVariable

Comparison of Synthetic Routes

FeatureRoute 1Route 2
Starting Materials 3-(p-tolyl)propionic acid (may require synthesis)Toluene and succinic anhydride (readily available)
Number of Steps 3 (from 3-(p-tolyl)propionic acid)4+ (from toluene)
Key Intermediates 5-Methyl-1-indanone3-(4-methylbenzoyl)propanoic acid, 4-(p-tolyl)butanoic acid, 5-methyl-1-tetralone
Overall Yield Potentially higher due to fewer steps from the propionic acid.Potentially lower due to more steps and a challenging final conversion.
Scalability Generally scalable, with established procedures for each step.The final conversion step may present scalability challenges.
Challenges Synthesis of the starting propionic acid if not commercially available.The final conversion of the tetralone to the indan (B1671822) is a significant hurdle.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1 is a more direct and well-documented approach, particularly if the starting material, 3-(p-tolyl)propionic acid, is accessible. The choice of reduction method in the final step allows for flexibility depending on the presence of other functional groups and desired reaction conditions. The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction utilizes basic conditions, making them complementary.[5] Catalytic hydrogenation offers a milder alternative.

Route 2 benefits from readily available and inexpensive starting materials. However, it involves more synthetic steps, and the final conversion from 5-methyl-1-tetralone to this compound is not a standard, high-yielding transformation, which could significantly impact the overall efficiency of this route.

For researchers and drug development professionals, Route 1 generally presents a more reliable and efficient strategy for the synthesis of this compound , provided the precursor is available. Further optimization of the reduction step in Route 1 could lead to even higher overall yields. Route 2, while conceptually straightforward, requires significant development, particularly for the final ring contraction step, to be considered a competitive alternative.

References

comparing the efficacy of 5-Methylindan derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indan (B1671822) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the efficacy of indan derivatives as inhibitors of key enzymes implicated in various disease pathways. The data presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Data Presentation

The following table summarizes the in vitro enzyme inhibitory activity of selected indan derivatives. The data is presented to facilitate a clear comparison of their potency and selectivity.

Compound IDDerivative ClassTarget Enzyme(s)IC50 (nM)SelectivityReference
1 IndanoneAcetylcholinesterase (AChE)5.71250-fold vs. Butyrylcholinesterase[1]
2 5-Methanesulfonamido-1-indanoneCyclooxygenase-2 (COX-2)40175-fold vs. COX-1[2]
3 5-Methanesulfonamido-1-indanoneCyclooxygenase-1 (COX-1)7000-[2]

Note: Compound 1 is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. Compounds 2 and 3 are representative of a series of 5-methanesulfonamido-1-indanone derivatives. The IC50 values for compounds 2 and 3 are for L-745,337, a specific derivative from the study.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

  • Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Purified acetylcholinesterase.

    • Test Compounds: Indan derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are calculated from the dose-response curves.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 isoforms. A common method is the luminometric assay.[3]

  • Principle: The peroxidase activity of COX is measured by monitoring the light emission from the oxidation of a luminol-based substrate.[3]

  • Reagents:

    • Assay Buffer: Tris-HCl buffer.

    • Heme.

    • Enzyme: Purified ovine or human recombinant COX-1 and COX-2.

    • Substrate: Arachidonic acid.

    • Detection Reagent: Luminometric substrate solution.

    • Test Compounds: Indan derivatives dissolved in a suitable solvent.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a white 96-well plate, add the assay buffer, heme, and the test compound solution.[3]

    • Add the COX-1 or COX-2 enzyme preparation to the respective wells.[3]

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.[3]

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately following substrate addition, add the luminometric detection reagent.

    • Measure the luminescence using a plate luminometer.[3]

    • The percent inhibition is calculated by comparing the luminescence in the presence and absence of the inhibitor.

    • IC50 values are determined from the dose-response curves for each COX isoform.

Monoamine Oxidase (MAO) Inhibition Assay

A common method for assessing MAO-A and MAO-B inhibition is a fluorometric assay.

  • Principle: The assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin).

  • Reagents:

    • Assay Buffer: Phosphate buffer.

    • Enzyme: Recombinant human MAO-A and MAO-B.

    • Substrate: p-Tyramine hydrochloride.

    • Detection Reagents: Horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red).

    • Test Compounds: Indan derivatives dissolved in a suitable solvent.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a black 96-well plate, add the assay buffer, HRP, fluorescent probe, and the test compound solution.

    • Add the MAO-A or MAO-B enzyme solution to the respective wells.

    • Pre-incubate the plate.

    • Initiate the reaction by adding the p-tyramine substrate solution.

    • Incubate the plate, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • The percent inhibition is determined by comparing the fluorescence in the presence and absence of the inhibitor.

    • IC50 values are calculated from the dose-response curves for each MAO isoform.

Mandatory Visualization

The following diagrams illustrate key concepts related to the evaluation of enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Enzyme-Inhibitor Incubation Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Reagent_Prep Reagent Preparation Reaction_Initiation Substrate Addition Reagent_Prep->Reaction_Initiation Incubation->Reaction_Initiation Data_Acquisition Signal Measurement Reaction_Initiation->Data_Acquisition Inhibition_Calc Calculate % Inhibition Data_Acquisition->Inhibition_Calc Dose_Response Generate Dose-Response Curve Inhibition_Calc->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

General workflow for in vitro enzyme inhibitor screening.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane PGH2->Prostaglandins_Thromboxane Physiological_Functions Physiological Functions (e.g., platelet aggregation, gastric protection) Prostaglandins_Thromboxane->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxane->Inflammation_Pain Indan_Derivative Indan Derivative (COX-2 Selective Inhibitor) Indan_Derivative->COX2

Simplified cyclooxygenase (COX) signaling pathway.

References

A Comparative Guide to the Inter-Laboratory Analysis of 5-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methodologies for the quantification of 5-Methylindan. In the absence of a formal, publicly available inter-laboratory proficiency test for this compound, this document synthesizes data from established analytical protocols for structurally similar compounds and general quality control procedures. The performance of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are compared to provide a framework for method selection and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods that could be employed for the analysis of this compound. These values represent expected performance benchmarks based on standard laboratory protocols and are intended for comparative purposes.

ParameterMethod A: GC-MSMethod B: HPLC-UVKey Considerations
Principle Separation by volatility & polarity; Detection by mass-to-charge ratioSeparation by polarity; Detection by UV absorbanceGC-MS offers higher specificity and structural confirmation. HPLC-UV is robust for routine quantification.
Limit of Detection (LOD) ~0.1 - 5 ng/mL~10 - 50 ng/mLGC-MS is generally more sensitive.
Limit of Quantification (LOQ) ~0.5 - 15 ng/mL~30 - 150 ng/mLMethod-dependent; requires experimental validation.
Linearity (R²) > 0.995> 0.995Both methods can achieve excellent linearity with proper calibration.
Precision (%RSD) < 10%< 5%HPLC often provides slightly better injection precision.
Sample Throughput Moderate (20-40 min/sample)High (5-15 min/sample)HPLC can be faster for routine analysis.
Specificity Very HighModerate to HighMass spectral data from GC-MS provides definitive identification.

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on common laboratory practices for the analysis of small aromatic molecules.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it ideal for identifying and quantifying this compound, especially in complex matrices.

1. Sample Preparation (Solid Phase Microextraction - SPME):

  • A sample containing this compound is placed in a 20 mL vial.

  • The vial is incubated at 70°C for 20 minutes to allow volatiles to enter the headspace.[1]

  • A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for 40 minutes at 70°C for extraction.[1]

  • The fiber is then immediately injected into the GC-MS inlet.[1]

2. GC-MS Instrumentation and Conditions:

  • System: Agilent 7820A GC with a 5977B Series MSD or equivalent.[1]

  • Column: HP-5ms or DB-5ms UI capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector Temperature: 250°C.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230°C.[1]

    • Acquisition Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. Key ions for this compound (C10H12) are m/z 132 (molecular ion) and 117 (fragment ion).[2]

3. Calibration:

  • A stock solution of this compound is prepared in methanol.

  • A series of calibration standards are prepared by serial dilution to cover the expected concentration range of the samples.

  • A calibration curve is generated by plotting the peak area against the concentration.

Method B: High-Performance Liquid Chromatography (HPLC-UV)

This method is robust, precise, and widely used for quality control in pharmaceutical and chemical industries.

1. Sample Preparation (Solvent Extraction):

  • An accurately weighed amount of sample is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • The solution is sonicated for 15 minutes to ensure complete dissolution.

  • The solution is then diluted to a final known volume with the mobile phase.[3][4]

  • Prior to injection, the sample is filtered through a 0.22 µm syringe filter to remove particulates.[3]

2. HPLC-UV Instrumentation and Conditions:

  • System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[3]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). 0.1% formic acid may be added to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm or 254 nm.[4]

  • Injection Volume: 5 µL.[4]

3. Calibration:

  • A stock solution of this compound (e.g., 1 mg/mL) is prepared in methanol.[3]

  • Calibration standards are prepared by serially diluting the stock solution to concentrations spanning the expected sample range (e.g., 1 to 100 µg/mL).[3]

  • A calibration curve is constructed by plotting the peak area response versus the concentration of the standards.[3]

Visualized Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Vial Place Sample in Vial Sample->Vial Incubate Incubate at 70°C Vial->Incubate Extract SPME Headspace Extraction Incubate->Extract Inject Inject Fiber into GC Inlet (250°C) Extract->Inject Separate Chromatographic Separation (HP-5ms) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (MSD) Ionize->Detect Process Integrate Peak Area Detect->Process Calibrate Quantify vs. Calibration Curve Process->Calibrate Report Generate Report Calibrate->Report

Caption: Workflow for this compound analysis using SPME-GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent & Sonicate Sample->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject Sample (5 µL) Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Process Integrate Peak Area Detect->Process Calibrate Quantify vs. Calibration Curve Process->Calibrate Report Generate Report Calibrate->Report

Caption: Workflow for this compound analysis using HPLC-UV.

References

Validation of a Biomarker Assay for 5-Methylindan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical methods for the validation of a biomarker assay for 5-Methylindan, a small molecule with potential as a biomarker for [Specify Hypothetical Condition, e.g., environmental exposure or a metabolic disorder]. The validation of a biomarker assay is critical to ensure that the data generated are reliable and suitable for their intended purpose in research and clinical studies.[1][2] This guide adheres to the "fit-for-purpose" principle, tailoring the validation process to the specific context of use.[1][3]

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical platform is a crucial first step in the validation of a biomarker assay.[4] For a small molecule such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two highly suitable techniques. The table below provides a comparative overview of these methods for the quantification of this compound in biological matrices.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by detection based on mass-to-charge ratio.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry for highly selective and sensitive detection.
Sample Volatility Requires analytes to be volatile or amenable to derivatization to increase volatility. This compound is a volatile compound suitable for GC-MS.Does not require analyte volatility, offering broader applicability to a wider range of molecules.
Selectivity Good selectivity based on retention time and mass spectrum.Excellent selectivity and specificity due to the use of precursor-product ion transitions (Multiple Reaction Monitoring - MRM).[5]
Sensitivity Generally provides good sensitivity, often in the picogram to nanogram range.Typically offers higher sensitivity than GC-MS, often in the femtogram to picogram range.
Sample Throughput Can have longer run times compared to modern LC-MS/MS methods.Can offer higher throughput with the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems.
Matrix Effects Can be susceptible to matrix effects, which may require extensive sample cleanup.Also susceptible to matrix effects (ion suppression or enhancement), but these can be mitigated with appropriate sample preparation and the use of internal standards.[6]
Instrumentation Cost Generally lower initial instrument cost compared to LC-MS/MS.Higher initial instrument cost.

Experimental Protocols for Assay Validation

The following are detailed, illustrative protocols for key experiments in the validation of a this compound biomarker assay. These protocols are based on established principles of bioanalytical method validation.[2][7]

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally measure this compound in the presence of other components in the biological matrix.[7]

Protocol:

  • Obtain at least six different batches of the blank biological matrix (e.g., human plasma) from individual donors.

  • Analyze each blank matrix to assess for any interfering peaks at the retention time and mass-to-charge ratio of this compound and its internal standard.

  • Spike the lowest concentration of the calibration curve (Lower Limit of Quantitation, LLOQ) into each of the six blank matrices.

  • Analyze the spiked samples and evaluate if the response of the interfering peak is less than 20% of the response of the LLOQ.

Precision and Accuracy

Objective: To determine the closeness of agreement between a series of measurements (precision) and the difference between the mean of the series and the true value (accuracy).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve.

  • Intra-assay (within-run) Precision and Accuracy: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-assay (between-run) Precision and Accuracy: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the coefficient of variation (CV%) for precision and the percent bias (%Bias) for accuracy. Acceptance criteria are typically a CV of ≤15% and a bias of ±15% (≤20% and ±20% for the LLOQ).

Stability

Objective: To evaluate the stability of this compound in the biological matrix under different storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time in a clinical study.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables present illustrative data from the validation of a hypothetical this compound assay using LC-MS/MS.

Table 1: Intra-assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Precision (CV%)Accuracy (%Bias)
LLOQ1.01.058.25.0
Low2.52.45.5-4.0
Medium2526.24.14.8
High7573.53.5-2.0

Table 2: Inter-assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=15, 3 runs)Precision (CV%)Accuracy (%Bias)
LLOQ1.01.0810.58.0
Low2.52.357.8-6.0
Medium2525.96.23.6
High7572.85.1-2.9

Table 3: Stability of this compound in Human Plasma

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% of Nominal
3 Freeze-Thaw CyclesLow2.52.4296.8
High7576.1101.5
6 hours at Room Temp.Low2.52.3895.2
High7574.399.1
3 Months at -80°CLow2.52.4598.0
High7573.998.5

Visualizations

Visual diagrams can aid in understanding complex workflows and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) InternalStandard Spike with Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for a this compound biomarker assay.

signaling_pathway cluster_pathway Hypothetical Metabolic Pathway Involving this compound cluster_condition Pathological Condition Precursor Metabolic Precursor Enzyme1 Enzyme A Precursor->Enzyme1 Intermediate Intermediate Metabolite Enzyme1->Intermediate Enzyme2 Enzyme B Intermediate->Enzyme2 Methylindan This compound Enzyme2->Methylindan Excretion Excretion/Further Metabolism Methylindan->Excretion Upregulation Upregulation of Enzyme B Upregulation->Enzyme2 leads to increased activity

Caption: A hypothetical pathway where this compound levels may be altered.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 5-Methylindan and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of 5-Methylindan and its analogs, offering a valuable resource for researchers in pharmacology and drug development. By presenting available experimental data alongside in silico predictions, this document facilitates a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.

Comparative Pharmacokinetic Data

CompoundT1/2 (half-life)BioavailabilityCmaxTmaxMetabolismExcretionSpecies
This compound Predicted: ModeratePredicted: GoodN/AN/APredicted: Hepatic (CYP450)Predicted: RenalIn Silico
5-Methoxy-2-aminoindane (MEAI) 0.5 - 0.7 h[1]25% (at 10 mg/kg, oral)[1]N/AN/AN-acetylation, oxidative demethylation[1]N/ARat[1]
5,6-Methylenedioxy-2-aminoindane (MDAI) N/AN/AN/AN/AOxidative demethylenation, O-methylation, N-acetylation, hydroxylation[2]Primarily unchanged in urine[2]Rat[2]
N-Methyl-2-aminoindane (NM2AI) N/AN/AN/AN/AMetabolized to 2-aminoindane (active metabolite)[3]N/AMouse[3]

Note: In silico predictions for this compound were generated using established computational ADMET models. These predictions offer a preliminary assessment and should be confirmed by experimental studies.

Experimental Protocols

The experimental data cited in this guide were primarily obtained from preclinical studies in rodents. The following is a generalized methodology for determining the pharmacokinetic profiles of small molecules like this compound and its analogs.

1. Animal Models: Studies are typically conducted in male Sprague-Dawley rats or mice. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

2. Drug Administration: Compounds are administered via various routes, most commonly oral (PO) gavage and intravenous (IV) injection, to assess bioavailability. Doses are determined based on preliminary toxicity and efficacy studies.

3. Sample Collection: Blood samples are collected at predetermined time points post-administration via methods such as tail vein or jugular vein cannulation. Plasma is separated by centrifugation. Urine and feces may also be collected in metabolic cages to assess excretion pathways.

4. Bioanalytical Method: Concentrations of the parent drug and its metabolites in plasma and other biological matrices are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

5. Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

6. Metabolite Identification: Metabolites are identified in plasma, urine, and feces using techniques like high-resolution mass spectrometry to elucidate the metabolic pathways.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for many aminoindane analogs involves the modulation of monoaminergic systems. These compounds can act as releasing agents and/or reuptake inhibitors of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).

Monoaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amino_Acid_Precursor Amino Acid Precursor Monoamine_Neurotransmitter Monoamine Neurotransmitter (5-HT, DA, NE) Amino_Acid_Precursor->Monoamine_Neurotransmitter Synthesis Vesicle Synaptic Vesicle Monoamine_Neurotransmitter->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Vesicle->Synaptic_Cleft Release Transporter Reuptake Transporter (SERT, DAT, NET) Transporter->Monoamine_Neurotransmitter Receptor Postsynaptic Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Synaptic_Cleft->Transporter Reuptake Synaptic_Cleft->Receptor Binding 5_Methylindan_Analogs This compound and Analogs 5_Methylindan_Analogs->Vesicle Promote Release 5_Methylindan_Analogs->Transporter Inhibit Reuptake

Caption: Monoaminergic signaling pathway and points of interaction for this compound analogs.

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Pharmacokinetic_Workflow Study_Design Study Design (Animal Model, Dosing, Routes) Drug_Administration Drug Administration (e.g., Oral, IV) Study_Design->Drug_Administration Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Drug_Administration->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (Quantification of Drug/Metabolites) Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Software Modeling) LCMS_Analysis->Data_Analysis Report Report Generation (PK Parameters, Profiles) Data_Analysis->Report

Caption: A generalized workflow for a preclinical pharmacokinetic study.

References

Comparative Analysis of 5-Methylindan and Related Psychoactive Compounds: A Statistical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of 5-Methylindan and its structurally related analogs, focusing on their interactions with key monoamine transporters. Due to the limited availability of direct pharmacological data for this compound, this report utilizes data from its close structural analog, 2-Aminoindane (2-AI), to provide insights into its potential activity. The data presented is intended to serve as a reference for researchers and professionals in the fields of pharmacology and drug development.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for 2-Aminoindane (2-AI) and other relevant psychoactive compounds, including 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 3,4-methylenedioxymethamphetamine (MDMA). This data is derived from studies on the inhibition of monoamine transporters, which are crucial for understanding the stimulant and psychoactive effects of these compounds.

Table 1: Monoamine Transporter Inhibition Potency (IC50 in nM)

This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of the monoamine transporter activity. Lower values signify greater potency.

CompoundDopamine (B1211576) Transporter (DAT)Serotonin (B10506) Transporter (SERT)Norepinephrine (B1679862) Transporter (NET)
2-Aminoindane (2-AI) 439>10,00086
MDAI 1,334114117
MDMA 837239106

Data sourced from Simmler et al. (2014).

Table 2: Monoamine Transporter Binding Affinity (Ki in nM)

This table displays the binding affinity (Ki) values, representing the concentration of the compound required to occupy 50% of the transporters at equilibrium. Lower Ki values indicate a higher binding affinity.

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
2-Aminoindane (2-AI) 2,300>10,0004,800
MDAI 5,1006001,900
MDMA 9,1002,1003,100

Data sourced from Simmler et al. (2014).

Experimental Protocols

The data presented in this guide was obtained using standardized in vitro experimental protocols to assess the interaction of the compounds with human monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., 2-AI, MDAI, MDMA) or a vehicle control.

  • Radiolabeled Neurotransmitter Addition: A radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.

  • Incubation: The plates are incubated for a short period (e.g., 10 minutes) at room temperature to allow for transporter-mediated uptake of the radiolabeled neurotransmitter.

  • Termination of Uptake: The uptake process is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoid curve using non-linear regression analysis.

Monoamine Transporter Binding Affinity Assay

This assay determines the affinity of a compound for the monoamine transporters.

  • Membrane Preparation: Membranes are prepared from HEK 293 cells expressing hDAT, hSERT, or hNET.

  • Radioligand Binding: The cell membranes are incubated with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the study of this compound and related compounds.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, 5-HT, NE) VMAT2->Vesicle Packaging DA DA Vesicle->DA Release NE NE Vesicle->NE Release HT 5-HT Vesicle->HT Release DA_synth Tyrosine -> L-DOPA -> DA DA_synth->Vesicle NE_synth DA -> NE NE_synth->Vesicle HT_synth Tryptophan -> 5-HTP -> 5-HT HT_synth->Vesicle D_Receptor Dopamine Receptors DA->D_Receptor DAT DAT DA->DAT Reuptake A_Receptor Adrenergic Receptors NE->A_Receptor NET NET NE->NET Reuptake S_Receptor Serotonin Receptors HT->S_Receptor SERT SERT HT->SERT Reuptake Signaling Downstream Signaling D_Receptor->Signaling A_Receptor->Signaling S_Receptor->Signaling DAT->MAO Metabolism NET->MAO SERT->MAO Inhibitor Aminoindane (e.g., 2-AI) Inhibitor->DAT Inhibition Inhibitor->NET Inhibitor->SERT

Caption: Monoamine Transporter Signaling Pathway.

Experimental_Workflow start Start: Compound Selection cell_culture Cell Culture (HEK 293 expressing hDAT, hSERT, hNET) start->cell_culture uptake_assay Monoamine Uptake Inhibition Assay cell_culture->uptake_assay Seeding & Growth binding_assay Monoamine Transporter Binding Assay cell_culture->binding_assay Membrane Prep data_analysis Data Analysis (IC50 and Ki determination) uptake_assay->data_analysis Radioactivity Count binding_assay->data_analysis Radioactivity Count comparison Comparative Analysis data_analysis->comparison end End: Pharmacological Profile comparison->end

Caption: In Vitro Pharmacological Screening Workflow.

Confirming the Structure of 5-Methylindan using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 5-Methylindan. By comparing predicted spectral data with established principles of NMR spectroscopy, this document outlines a clear methodology for confirming the molecular structure of this compound. Detailed experimental protocols and data interpretation strategies are presented to assist researchers in applying these techniques.

Introduction to this compound and 2D NMR

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. Its structure consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring, with a methyl group attached to the benzene ring. The precise location of the methyl group and the connectivity of the aliphatic protons are crucial for unambiguous structural confirmation.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for determining the connectivity of atoms within a molecule.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum represents a direct bond between a proton and a carbon atom.

By combining the information from these two experiments, a detailed map of the molecular structure can be constructed.

Predicted 2D NMR Correlations for this compound

Structure of this compound with Atom Numbering:

Caption: Workflow for 2D NMR-based structure confirmation of this compound.

Conclusion

The combined application of ¹H-¹H COSY and ¹H-¹³C HSQC NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. By establishing the connectivity of protons in both the aliphatic and aromatic regions through COSY and then assigning the corresponding carbon atoms via HSQC, a complete and unambiguous assignment of the molecular structure can be achieved. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers undertaking the synthesis and characterization of this compound and related compounds.

A Comparative Guide to 5-Methylindan and Other Bioactive Indan-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indan (B1671822) scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds. While 5-Methylindan itself is primarily recognized as a flavoring agent and a component of some natural products, its structural similarity to several well-characterized bioactive molecules warrants a comparative analysis. This guide provides an objective comparison of this compound with other known bioactive compounds containing the indan or a related structural motif, supported by experimental data and detailed methodologies. Due to a lack of publicly available bioactivity data for this compound, this guide will focus on comparing prominent indan-derived drugs to highlight the diverse pharmacological potential of this chemical backbone.

Comparative Analysis of Bioactive Compounds

The following tables summarize the key pharmacological data for selected bioactive compounds structurally or functionally related to the indan scaffold.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundTargetIC50 (nM)Assay SystemReference
This compound MAO-A, MAO-BData not available--
Rasagiline MAO-B2.6Human brain mitochondrial membranes[1]
MAO-A440Human brain mitochondrial membranes[1]
Amphetamine MAOWeak inhibitor-[2]
MDMA MAOWeak inhibitor-[3]

Table 2: Neurotransmitter Transporter Inhibition

CompoundTargetIC50 (nM)Assay SystemReference
This compound SERT, DAT, NETData not available--
MDMA SERT460Rat brain synaptosomes[4]
DAT1,200Rat brain synaptosomes[4]
NET650Rat brain synaptosomes[4]
Amphetamine DAT400-[5]
NET70-[5]
SERT2,200-[5]

Table 3: Acetylcholinesterase (AChE) Inhibition

CompoundTargetIC50 (nM)Assay SystemReference
This compound AChEData not available--
Donepezil AChE6.7In vitro[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes. The enzymatic reaction involves the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or serotonin (B10506) for MAO-A, benzylamine (B48309) for MAO-B), which produces hydrogen peroxide. The hydrogen peroxide is then detected using a fluorometric or colorimetric probe.[7][8]

Protocol:

  • Enzyme and Compound Preparation: Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound (e.g., this compound, Rasagiline) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) in a 96- or 384-well plate.[7][8]

  • Substrate Addition: The reaction is initiated by adding the specific substrate (e.g., kynuramine).[8]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Detection: The reaction is stopped, and the amount of hydrogen peroxide produced is quantified by adding a detection reagent (e.g., Amplex Red), which generates a fluorescent or colored product.[7]

  • Data Analysis: The fluorescence or absorbance is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Neurotransmitter Transporter Uptake Assay

Principle: This assay determines a compound's ability to inhibit the reuptake of neurotransmitters (serotonin, dopamine, or norepinephrine) into cells expressing the respective transporters (SERT, DAT, or NET). The inhibition of uptake of a radiolabeled or fluorescently tagged substrate is measured.[9][10]

Protocol:

  • Cell Culture: Cells stably or transiently expressing the human serotonin, dopamine, or norepinephrine (B1679862) transporter (e.g., HEK293 cells) are cultured in 96-well plates.[9]

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound, MDMA, Amphetamine).

  • Substrate Addition: A radiolabeled ([³H]) or fluorescently labeled substrate (e.g., [³H]serotonin, [³H]dopamine) is added to initiate the uptake.[9]

  • Incubation: The plate is incubated at 37°C for a specific time (e.g., 10-20 minutes) to allow for substrate uptake.

  • Termination and Measurement: The uptake is terminated by rapid washing with ice-cold buffer. For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a scintillation counter. For fluorescent substrates, the intracellular fluorescence is measured using a fluorescence plate reader.[9][10]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of substrate uptake against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase. AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.[11][12][13]

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the test compound (e.g., this compound, Donepezil) at various concentrations, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).[12]

  • Reaction Mixture: In a 96-well plate, add the AChE enzyme solution and the test compound. Incubate for a short period (e.g., 15 minutes) at room temperature.[14]

  • Initiation of Reaction: Add DTNB and then ATCI to start the reaction.[14]

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[14]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.[12]

Signaling Pathways and Mechanisms of Action

The bioactive compounds discussed exert their effects through distinct signaling pathways. The following diagrams illustrate these mechanisms.

cluster_Rasagiline Rasagiline Signaling Pathway Rasagiline Rasagiline MAOB MAO-B Rasagiline->MAOB Inhibits TyrosineKinase Tyrosine Kinase Receptor Rasagiline->TyrosineKinase Activates Dopamine Dopamine MAOB->Dopamine Degrades PI3K_Akt PI3K/Akt Pathway Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection TyrosineKinase->PI3K_Akt Activates

Caption: Rasagiline's dual mechanism of action.

cluster_Donepezil Donepezil Signaling Pathway Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits NFkB NF-kB Signaling Donepezil->NFkB Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Degrades CholinergicReceptors Cholinergic Receptors Acetylcholine->CholinergicReceptors Activates CognitiveFunction Improved Cognitive Function CholinergicReceptors->CognitiveFunction MicroglialActivation Microglial Activation NFkB->MicroglialActivation

Caption: Donepezil's mechanism in Alzheimer's disease.

cluster_MDMA_Amphetamine MDMA & Amphetamine Signaling Pathway MDMA_Amphetamine MDMA / Amphetamine SERT_DAT_NET SERT / DAT / NET MDMA_Amphetamine->SERT_DAT_NET Inhibits Reuptake & Promotes Efflux VMAT2 VMAT2 MDMA_Amphetamine->VMAT2 Inhibits Neurotransmitter_Release Increased Synaptic Serotonin, Dopamine, Norepinephrine SERT_DAT_NET->Neurotransmitter_Release Psychoactive_Effects Psychoactive Effects Neurotransmitter_Release->Psychoactive_Effects SynapticVesicles Synaptic Vesicles VMAT2->SynapticVesicles Packages Neurotransmitters SynapticVesicles->Neurotransmitter_Release

References

A Comparative Guide to Peer-Reviewed Methods for 5-Methylindan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of peer-reviewed analytical methods for the identification and quantification of 5-Methylindan. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and various stages of drug development. This document summarizes key performance data from validated methods and offers detailed experimental protocols to assist in methodology selection and implementation.

Comparison of Analytical Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the analysis of aromatic hydrocarbons like this compound. The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently the method of choice for volatile and semi-volatile compounds such as this compound. It offers high sensitivity and specificity, with generally lower limits of detection (LOD) compared to HPLC.[1][2] The mass spectrometric detector provides valuable structural information, aiding in unequivocal peak identification.

High-Performance Liquid Chromatography (HPLC) , typically coupled with an Ultraviolet (UV) detector, is a versatile technique suitable for a wide range of compounds. While it may offer faster analysis times in some cases, its sensitivity for non-polar aromatic hydrocarbons like this compound might be lower than that of GC-MS.[3][4]

Below is a summary of typical performance data for the analysis of aromatic hydrocarbons using GC and HPLC based on peer-reviewed literature. It is important to note that specific values for this compound will be method-dependent.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range[1]Generally in the ng/mL to µg/mL range
Limit of Quantitation (LOQ) Typically in the ng/mL rangeGenerally in the ng/mL to µg/mL range
Linearity (R²) ≥ 0.99[5]≥ 0.99[6]
Accuracy (% Recovery) 80-120%80-120%
Precision (%RSD) < 15%< 15%

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound and related aromatic hydrocarbons based on established peer-reviewed methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of this compound in various matrices, including fuel and environmental samples.

1. Sample Preparation:

  • Liquid Samples (e.g., fuel): Dilute the sample in a suitable solvent such as hexane (B92381) or dichloromethane. An internal standard (e.g., deuterated aromatic hydrocarbon) should be added for accurate quantification.

  • Solid Samples (e.g., soil, sediment): Perform solvent extraction using a technique like sonication or Soxhlet extraction with a non-polar solvent. The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.[7]

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of aromatic hydrocarbons.[1]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 132, 117).

3. Data Analysis:

  • Identify this compound based on its retention time and the presence of characteristic ions.

  • Quantify the concentration using a calibration curve prepared from standards of known concentrations, corrected for the internal standard response.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method can be employed for the analysis of this compound, particularly when dealing with less volatile matrices or when GC-MS is unavailable.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • An internal standard can be used for improved quantitative accuracy.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of aromatic hydrocarbons.[8]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The composition can be isocratic or a gradient depending on the complexity of the sample. For example, an isocratic mobile phase of 70:30 (v/v) acetonitrile:water.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • UV Detection: The wavelength for detection should be set at a maximum absorbance for this compound, likely in the range of 210-270 nm.

3. Data Analysis:

  • Identify this compound by its retention time compared to a standard.

  • Quantify the concentration using a calibration curve generated from standards of known concentrations.

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Spiking Internal Standard Spiking Cleanup->Spiking GCMS GC-MS Analysis Spiking->GCMS HPLC HPLC-UV Analysis Spiking->HPLC Identification Peak Identification (Retention Time & Mass Spectra/UV Spectra) GCMS->Identification HPLC->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

References

Establishing the Limit of Detection and Quantification for 5-Methylindan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the analytical determination of 5-Methylindan. It compares common analytical techniques and presents detailed experimental protocols based on widely accepted regulatory guidelines. The information herein is intended to assist researchers and drug development professionals in establishing robust and reliable analytical methods for this compound.

Introduction to LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value, by a specific analytical procedure. It is the concentration that gives a signal significantly different from the background noise.[1][2] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[1][2] Establishing these parameters is a critical component of analytical method validation, ensuring the reliability of data in research and quality control.[2][3]

Comparative Analytical Methods for this compound

The following table presents a hypothetical but realistic comparison of these methods for the determination of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph with a UV detector
Typical Column Capillary column (e.g., DB-5ms)C18 reverse-phase column
Hypothetical LOD 0.1 ng/mL1 ng/mL
Hypothetical LOQ 0.3 ng/mL3 ng/mL
Typical Precision (%RSD at LOQ) < 15%< 10%
Typical Accuracy (% Recovery at LOQ) 85-115%90-110%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Sample Throughput ModerateHigh

Experimental Protocols for Determining LOD and LOQ

There are several accepted methods for determining LOD and LOQ, primarily outlined by the International Council for Harmonisation (ICH) and the United States Environmental Protection Agency (EPA).[3][9][10][11] The two most common approaches are presented below.

Method Based on Signal-to-Noise Ratio

This method is often used for analytical procedures that exhibit baseline noise.[1][12]

Protocol:

  • Prepare a series of calibration standards of this compound at concentrations approaching the expected limit of detection.

  • Acquire the chromatograms for both the blank (matrix without the analyte) and the standards.

  • Determine the signal-to-noise (S/N) ratio for the analyte peak in each standard. The noise is typically measured from a region of the baseline close to the analyte peak.

  • The Limit of Detection (LOD) is the concentration that yields a signal-to-noise ratio of approximately 3:1.[3][12]

  • The Limit of Quantification (LOQ) is the concentration that results in a signal-to-noise ratio of about 10:1.[3][12]

  • Confirmation: Prepare and analyze a minimum of six independent samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable.

Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This is a more statistically robust method and is widely recommended by regulatory bodies like the ICH.[9][12]

Protocol:

  • Construct a calibration curve by preparing and analyzing a series of at least five standards of this compound in the expected linear range, including concentrations near the presumed LOQ.

  • Perform a linear regression analysis on the calibration data to obtain the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ) . This can be estimated in one of two ways:

    • Based on the Standard Deviation of the Blank: Analyze a sufficient number of blank samples (e.g., 10-20) and calculate the standard deviation of the responses.

    • Based on the Standard Deviation of the y-intercepts of Regression Lines: Construct multiple calibration curves and calculate the standard deviation of the y-intercepts.[12]

  • Calculate the LOD and LOQ using the following formulas:[9][12]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirmation: As with the S/N method, prepare and analyze a suitable number of samples at the calculated LOQ to verify the precision and accuracy of the method at this level.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining LOD and LOQ.

LOD_LOQ_SN_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_determination Determination cluster_confirm Confirmation prep_standards Prepare Low Concentration Standards analyze_samples Analyze Blanks and Standards prep_standards->analyze_samples prep_blank Prepare Blank Samples prep_blank->analyze_samples measure_signal Measure Signal Height analyze_samples->measure_signal measure_noise Measure Baseline Noise analyze_samples->measure_noise calc_sn Calculate S/N Ratio measure_signal->calc_sn measure_noise->calc_sn det_lod LOD = Concentration at S/N ≈ 3 calc_sn->det_lod det_loq LOQ = Concentration at S/N ≈ 10 calc_sn->det_loq confirm_loq Analyze Samples at LOQ to Confirm Precision and Accuracy det_loq->confirm_loq LOD_LOQ_CalCurve_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calculation Calculation cluster_confirmation Confirmation prep_cal_standards Prepare Calibration Standards analyze_cal Analyze Calibration Standards prep_cal_standards->analyze_cal prep_blanks Prepare Blank Samples (optional for σ) analyze_blanks Analyze Blank Samples prep_blanks->analyze_blanks cal_curve Construct Calibration Curve analyze_cal->cal_curve get_stdev Determine Standard Deviation of Response (σ) analyze_blanks->get_stdev lin_reg Perform Linear Regression cal_curve->lin_reg get_slope Determine Slope (S) lin_reg->get_slope lin_reg->get_stdev (from y-intercepts) calc_lod LOD = 3.3 * (σ / S) get_slope->calc_lod calc_loq LOQ = 10 * (σ / S) get_slope->calc_loq get_stdev->calc_lod get_stdev->calc_loq confirm_loq_cal Analyze Samples at LOQ to Confirm Precision and Accuracy calc_loq->confirm_loq_cal

References

Comparative Guide to Reference Standards for 5-Methylindan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the qualitative and quantitative analysis of 5-Methylindan. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate reference materials and analytical techniques for quality control, stability testing, and impurity profiling.

Certified Reference Materials (CRMs) for this compound

A certified reference material is the cornerstone of accurate and reproducible analytical measurements. For this compound, the availability of a well-characterized CRM is essential for method validation, instrument calibration, and ensuring the traceability of analytical results.

Table 1: Comparison of Available Certified Reference Materials for this compound

SupplierProduct NameCatalog NumberConcentrationMatrixPurityCertification
AccuStandard This compoundH-288S50 µg/mLToluene (B28343)Not specifiedISO 17034

Note: Currently, AccuStandard is a key provider of a certified reference material for this compound. Researchers should always verify the certificate of analysis (CoA) for the most up-to-date information on purity and characterization.

Potential Impurity Reference Standards

The control of impurities is a critical aspect of drug development and manufacturing. Based on the likely synthesis of this compound via Friedel-Crafts alkylation of toluene, several process-related impurities can be anticipated. The availability of reference standards for these potential impurities is crucial for their identification and quantification.

Table 2: Potential Process-Related Impurities of this compound and Available Reference Standards

Potential ImpurityTypeRationaleAvailable Reference StandardSupplier
4-MethylindanIsomerPositional isomer from Friedel-Crafts reaction.YesLGC Standards[1]
6-MethylindanIsomerPositional isomer from Friedel-Crafts reaction.Availability should be verified.Various
Dimethylindans (various isomers)PolysubstitutedOver-alkylation during synthesis.Limited availability, may require custom synthesis.Various
TolueneUnreacted Starting MaterialIncomplete reaction.Readily available as a CRM.Multiple
Cyclopentene/CyclopentanolUnreacted Starting MaterialIncomplete reaction.Readily available.Multiple

Table 3: Potential Degradation Products of this compound

Potential Degradation ProductTypeRationaleAvailability of Standard
HydroxymethylindansOxidation ProductOxidation of the methyl group or aromatic ring.Likely requires custom synthesis.
Indanone derivativesOxidation ProductOxidation of the aliphatic ring.Some indanone standards are available.
Ring-opened productsPhotolytic/Oxidative DegradationCleavage of the indan (B1671822) ring structure under harsh conditions.Unlikely to be commercially available.

Comparison of Analytical Methodologies

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the analysis of this compound and its related impurities. The choice of method will depend on the specific analytical requirements, such as the volatility of the analytes and the desired sensitivity.

Table 4: Comparison of GC-MS and HPLC-UV for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance-based detection.
Typical Column Capillary column (e.g., DB-5ms, HP-5ms)Reversed-phase column (e.g., C18, C8)
Mobile/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Solvent mixture (e.g., Acetonitrile, Water, Methanol)
Advantages High resolution for volatile and semi-volatile compounds. Provides structural information for identification.Suitable for a wide range of compounds, including non-volatile impurities. Robust and widely available.
Disadvantages Not suitable for non-volatile or thermally labile compounds.May have lower resolution for closely related isomers without optimized conditions.
Best Suited For Purity analysis of this compound, identification of volatile impurities.Quantification of this compound and its non-volatile impurities and degradation products.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the analysis of this compound using GC-MS and HPLC-UV. These methods are based on common practices for the analysis of similar aromatic hydrocarbons and should be validated for their intended use.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity and Volatile Impurity Analysis

Objective: To determine the purity of this compound and identify potential volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

Materials:

  • This compound Certified Reference Material (AccuStandard)

  • Toluene (HPLC grade) as solvent

  • Helium (carrier gas), 99.999% purity

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., Agilent J&W DB-5ms)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Procedure:

  • Standard Preparation: Prepare a working standard solution of this compound CRM in toluene at a concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in toluene to achieve a final concentration of approximately 10 µg/mL.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum compared to the CRM. Identify and quantify impurities based on their mass spectra and relative peak areas.

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification and Non-Volatile Impurity Analysis

Objective: To quantify this compound and analyze for potential non-volatile impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Autosampler

Materials:

  • This compound Certified Reference Material (AccuStandard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-15 min: 90% B

    • 15.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound CRM in acetonitrile. From the stock solution, prepare a series of calibration standards in the mobile phase.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Data Analysis: Construct a calibration curve from the peak areas of the calibration standards. Quantify this compound in the sample using the calibration curve. Analyze the chromatogram for any impurity peaks.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for selecting reference standards and analytical methods for this compound analysis.

Reference_Standard_Selection_Workflow start Start: Need to Analyze This compound quant Quantitative Analysis? start->quant qual Qualitative Analysis? quant->qual No crm Use Certified Reference Material (e.g., AccuStandard this compound) quant->crm Yes spec Use Spectroscopic Data (MS, NMR) qual->spec Yes impurity Impurity Analysis? qual->impurity No crm->impurity spec->impurity process_imp Process-Related Impurities (e.g., Isomers, Polysubstituted) impurity->process_imp Yes degrad_imp Degradation Products (e.g., Oxidation Products) impurity->degrad_imp Yes end End: Reference Standards Selected impurity->end No find_crm Source Certified Reference Standards for known impurities (e.g., 4-Methylindan) process_imp->find_crm custom_synth Consider Custom Synthesis for unavailabe standards degrad_imp->custom_synth find_crm->end custom_synth->end

Caption: Workflow for selecting appropriate reference standards for this compound analysis.

Analytical_Method_Selection_Workflow start Start: Analysis of This compound Required analysis_type Primary Analytical Goal? start->analysis_type purity Purity & Volatile Impurities analysis_type->purity Purity/Volatiles quant_nonvolatile Quantification & Non-Volatile Impurities analysis_type->quant_nonvolatile Quantification/Non-volatiles gcms Select GC-MS purity->gcms hplc Select HPLC-UV quant_nonvolatile->hplc develop_gc Develop & Validate GC-MS Method (See Protocol 4.1) gcms->develop_gc develop_hplc Develop & Validate HPLC-UV Method (See Protocol 4.2) hplc->develop_hplc end End: Method Selected & Validated develop_gc->end develop_hplc->end

Caption: Decision workflow for selecting the appropriate analytical method for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methylindan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and upholding environmental regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methylindan (CAS No. 874-35-1), a compound utilized in research and as a flavoring agent. Adherence to these procedural steps is critical for minimizing risks and ensuring compliance.

Immediate Safety and Handling Precautions:

Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound waste generated during laboratory research. This procedure is based on general best practices for hazardous chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent potentially reactive mixtures. Do not mix with incompatible materials.[1] If the this compound is in a solvent, such as toluene, it should be disposed of in the appropriate flammable solvent waste stream.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, screw-top cap.

    • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound," and its CAS number, 874-35-1.

    • Do not overfill the waste container; leave at least 10% headspace to accommodate for vapor expansion.

  • Storage:

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.[1]

    • Follow all instructions provided by your EHS department for the final disposal of the waste.

Quantitative Data Summary

At present, there is no publicly available quantitative data regarding specific concentration limits for the disposal of this compound. The guiding principle is that any concentration of this substance must be treated as hazardous waste.

ParameterValueSource
GHS Hazard Classifications (Anticipated)Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A); Skin Sensitization (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1]
Disposal MethodIncineration or other approved hazardous waste disposal methodsGeneral Best Practice

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. Researchers should develop a waste disposal plan as part of their experimental design, taking into account the quantities of this compound to be used and the nature of the waste that will be generated.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_pre_disposal Pre-Disposal Phase cluster_containerization Containerization & Storage cluster_final_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste into Compatible Streams ppe->segregate containerize Use Designated, Leak-Proof Waste Container segregate->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' CAS: 874-35-1 containerize->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Request Pickup disposal Professional Disposal by Approved Vendor contact_ehs->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of 5-Methylindan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methylindan, including detailed operational and disposal plans to foster a culture of safety and precision in your work.

Essential Safety Information

This compound (CAS No. 874-35-1) is a flammable solid that can cause skin irritation. It is also toxic to aquatic life with long-lasting effects. Adherence to proper safety protocols is crucial to minimize risks.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling.
Protective Clothing A flame-retardant lab coat or chemical-resistant overalls.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of vapors or dust.
Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 874-35-1
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
GHS Hazard Statements H228: Flammable solidH315: Causes skin irritationH411: Toxic to aquatic life with long lasting effects
GHS Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P240: Ground and bond container and receiving equipment.P241: Use explosion-proof [electrical/ventilating/lighting/…] equipment.P264: Wash … thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental integrity.

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational.

    • Assemble all necessary PPE and handling equipment (e.g., spatulas, weighing paper).

    • Prepare a designated and properly labeled waste container.

  • Handling:

    • Don all required PPE as specified in the table above.

    • Conduct all weighing and transferring of this compound within a certified chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Keep the container of this compound tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment used.

    • Properly dispose of all waste materials, including contaminated PPE, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Procedure: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your supervisor and the institutional safety office.

First Aid:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Spill Response prep_sds Review SDS prep_ppe Assemble PPE prep_workspace Prepare Fume Hood & Waste Container handle_ppe Don PPE prep_workspace->handle_ppe handle_weigh Weigh & Transfer in Fume Hood handle_close Keep Container Closed spill Spill? handle_weigh->spill post_decon Decontaminate Surfaces & Equipment handle_close->post_decon post_dispose Dispose of Waste post_wash Wash Hands disp_segregate Segregate Waste post_dispose->disp_segregate disp_label Label Container disp_store Store Safely disp_contact Contact EHS for Pickup spill->post_decon No emergency_response Evacuate & Ventilate spill->emergency_response Yes contain_spill Contain Spill collect_waste Collect Waste decon_area Decontaminate Area report_spill Report Spill

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylindan
Reactant of Route 2
5-Methylindan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.